1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFQQHADRJANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168263 | |
| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
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Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16728-01-1 | |
| Record name | 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
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| Record name | 16728-01-1 | |
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| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
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| Record name | 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.065 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in two key stages: the cyclopropanation of 4-methoxyphenylacetonitrile and the subsequent hydrolysis of the resulting nitrile. This document offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying reaction mechanisms, and practical insights into the experimental choices, ensuring scientific integrity and reproducibility.
Introduction
This compound is a structurally unique molecule that incorporates a cyclopropane ring fused to an aromatic system. This motif is of significant interest in drug discovery, as the cyclopropane ring can act as a metabolically stable bioisostere for other functional groups, influencing the conformational rigidity and lipophilicity of a molecule. Its derivatives have been explored for their potential in various therapeutic areas. This guide will focus on a reliable and scalable synthetic pathway, starting from readily available commercial materials.
Synthetic Strategy: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process starting from 4-methoxyphenylacetonitrile.
Overall Synthetic Scheme:
Caption: Overall two-step synthesis of the target compound.
This strategy is advantageous due to the accessibility of the starting materials and the generally high yields of each step. The key transformations are:
-
Cyclopropanation: Formation of the cyclopropane ring by reacting 4-methoxyphenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.
-
Hydrolysis: Conversion of the nitrile functional group of the cyclopropane intermediate into a carboxylic acid.
Part 1: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
The formation of the cyclopropane ring is achieved through a base-mediated reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane. The acidic proton at the benzylic position of the nitrile is deprotonated by a strong base to form a carbanion, which then undergoes a tandem alkylation and intramolecular cyclization.
Mechanism of Cyclopropanation
The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization.
Caption: Mechanism of base-mediated cyclopropanation.
Experimental Protocol: Cyclopropanation
This protocol utilizes sodium amide as a strong base in a non-polar solvent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyphenylacetonitrile | 147.17 | 14.7 g | 0.1 |
| Sodium Amide (NaNH₂) | 39.01 | 8.6 g | 0.22 |
| 1,2-Dibromoethane | 187.86 | 20.6 g | 0.11 |
| Toluene | - | 200 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Saturated Ammonium Chloride | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a dry 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (8.6 g, 0.22 mol) and toluene (100 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add a solution of 4-methoxyphenylacetonitrile (14.7 g, 0.1 mol) in toluene (50 mL) to the refluxing suspension over 30 minutes. The reaction mixture will turn reddish-brown.
-
After the addition is complete, continue to reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and then slowly add a solution of 1,2-dibromoethane (20.6 g, 0.11 mol) in toluene (50 mL) over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer with saturated ammonium chloride solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Part 2: Synthesis of this compound
The final step in the synthesis is the hydrolysis of the nitrile group of 1-(4-methoxyphenyl)cyclopropanecarbonitrile to a carboxylic acid. This transformation is typically carried out under basic conditions using a strong base like potassium hydroxide in a mixed solvent system to ensure the solubility of the starting material.
Mechanism of Nitrile Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid under basic conditions proceeds through the formation of a carboxylate salt, which is then protonated in an acidic workup.
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Experimental Protocol: Hydrolysis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | 173.21 | 17.3 g | 0.1 |
| Potassium Hydroxide (KOH) | 56.11 | 28.1 g | 0.5 |
| Ethanol | - | 100 mL | - |
| Water | - | 50 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
| Diethyl Ether | - | 150 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 1-(4-methoxyphenyl)cyclopropanecarbonitrile (17.3 g, 0.1 mol) in ethanol (100 mL).
-
Add a solution of potassium hydroxide (28.1 g, 0.5 mol) in water (50 mL).
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | C₁₁H₁₁NO | 173.21 | ~50-55 | Off-white to yellow solid |
| This compound | C₁₁H₁₂O₃ | 192.21 | 127-132[1] | White crystalline powder[1] |
Conclusion
The two-step synthesis of this compound from 4-methoxyphenylacetonitrile is a reliable and efficient method for producing this valuable compound. The use of readily available starting materials and straightforward reaction conditions makes this route amenable to scale-up. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this important building block for their research and development endeavors.
References
- Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. PMC. [Link]
- Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure.
- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. [Link]
- Asymmetric cyclopropanation of chalcones using chiral phase-transfer c
- p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
- 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 16728-01-1. LookChem. [Link]
- 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile. SIELC Technologies. [Link]
Sources
Mechanistic Pathways for the Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The cyclopropane ring is a privileged structural motif in medicinal chemistry, prized for its ability to confer unique conformational constraints, metabolic stability, and physicochemical properties to bioactive molecules. 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is a key building block for the synthesis of various pharmaceutical agents. This guide provides an in-depth analysis of the primary mechanistic pathways for its formation, focusing on the underlying principles that govern reaction outcomes. We will dissect two robust and mechanistically distinct approaches: the classical intramolecular nucleophilic cyclization and the modern organometallic-mediated Kulinkovich reaction. This document is intended to serve as a practical and theoretical resource for professionals engaged in chemical synthesis and drug development.
Introduction: The Strategic Importance of the Cyclopropyl Moiety
The cyclopropane ring, despite its high ring strain of approximately 27 kcal/mol, is a recurring feature in numerous natural products and pharmaceutical drugs.[1][2] Its unique electronic character, often described as having "pi-character," allows it to act as a conformationally rigid bioisostere for phenyl groups or gem-dimethyl units. The incorporation of this three-membered ring can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This compound, in particular, serves as a crucial intermediate, combining the cyclopropyl core with an electronically-rich aromatic system, making it a versatile precursor for more complex molecular architectures. Understanding the mechanisms of its formation is paramount for process optimization, scale-up, and the development of novel synthetic routes.
Pathway I: Intramolecular Nucleophilic Cyclization
This is a classical and highly effective strategy for constructing the cyclopropane ring. The core principle involves the formation of a carbanion which subsequently participates in an intramolecular S_N2 reaction to close the three-membered ring.[2] The most common variant starts from 4-methoxyphenylacetonitrile and a 1,2-dihaloalkane, such as 1,2-dibromoethane.
Mechanism of Action: A Stepwise Analysis
The reaction proceeds through a well-defined, multi-step mechanism initiated by deprotonation.
-
Carbanion Formation: A strong base, such as sodium hydroxide or sodium amide, abstracts a proton from the carbon alpha to both the 4-methoxyphenyl ring and the nitrile group. This proton is particularly acidic due to the resonance stabilization of the resulting carbanion by both adjacent groups.
-
Intermolecular S_N2 Alkylation: The newly formed nucleophilic carbanion attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing the first bromide ion in a standard intermolecular S_N2 reaction. This step forms a linear, γ-halonitrile intermediate.
-
Intramolecular S_N2 Cyclization: This is the key ring-forming step. The carbon that was initially deprotonated remains acidic and can be deprotonated again by the base. However, the intramolecular S_N2 reaction, where the carbanion attacks the carbon bearing the second bromine atom, is kinetically favored and proceeds rapidly.[3][4] Intramolecular reactions that form small rings like cyclopropane are often exceptionally fast due to the high effective concentration of the reacting centers being held in proximity.[4] This step forms 1-(4-methoxyphenyl)cyclopropanecarbonitrile.
-
Hydrolysis: The final nitrile product is then hydrolyzed under acidic or basic conditions to yield the target this compound.
The Role of Phase-Transfer Catalysis (PTC)
In many preparations, the reaction is performed in a biphasic system (e.g., an organic solvent and aqueous NaOH). The efficiency of such reactions can be dramatically improved by a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[5]
-
Causality: The catalyst facilitates the transport of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. This allows the deprotonation to occur where the organic substrate resides, overcoming the immiscibility of the reactants and accelerating the reaction rate significantly.[5]
Mechanistic Diagram: Intramolecular Cyclization
Caption: Mechanism of intramolecular nucleophilic cyclization.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
Objective: To synthesize 1-(4-methoxyphenyl)cyclopropanecarbonitrile as a precursor to the target acid.
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Methoxyphenylacetonitrile | 147.17 | 50 | 7.36 g |
| 1,2-Dibromoethane | 187.86 | 60 | 11.27 g (5.17 mL) |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 200 | 16.0 g |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 2.5 | 0.81 g |
| Toluene | - | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-methoxyphenylacetonitrile, toluene, and tetrabutylammonium bromide.
-
Begin vigorous stirring to ensure proper mixing.
-
Slowly add the 50% sodium hydroxide solution to the flask. The mixture may become thick.
-
Heat the reaction mixture to 60 °C.
-
Add 1,2-dibromoethane dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature at 60-70 °C.
-
After the addition is complete, continue stirring at 70 °C for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile, which can be purified by vacuum distillation or used directly in the subsequent hydrolysis step.
Pathway II: The Kulinkovich Reaction
The Kulinkovich reaction is a powerful organometallic transformation that synthesizes cyclopropanols from carboxylic esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[6] The resulting 1-(4-methoxyphenyl)cyclopropanol can then be readily oxidized to the desired carboxylic acid.
Mechanism of Action: The Titanacyclopropane Intermediate
The generally accepted mechanism is a fascinating catalytic cycle involving titanium intermediates.[7][8]
-
Catalyst Activation: Two equivalents of a Grignard reagent (typically with β-hydrogens, e.g., Ethylmagnesium Bromide) react with a titanium(IV) alkoxide (e.g., Ti(OiPr)₄) via transmetalation to form an unstable dialkyltitanium species.
-
Formation of Titanacyclopropane: This dialkyltitanium species undergoes rapid β-hydride elimination and reductive elimination, releasing an alkane (e.g., ethane) and forming the key reactive intermediate: a titanacyclopropane.[6] This species behaves as a 1,2-dicarbanion equivalent.
-
First Carbonyl Insertion: The titanacyclopropane adds to the carbonyl group of the ester substrate (e.g., methyl 4-methoxybenzoate). This forms an oxatitanacyclopentane intermediate.
-
Rearrangement and Second Insertion: The oxatitanacyclopentane rearranges to form a β-titanio ketone. The carbonyl of this ketone then undergoes a rapid intramolecular insertion into the remaining carbon-titanium bond, closing the three-membered ring.[7]
-
Product Formation: The reaction yields a titanium alkoxide of the cyclopropanol product. This is typically hydrolyzed during aqueous workup to release the 1-(4-methoxyphenyl)cyclopropanol.
-
Oxidation: The final cyclopropanol is oxidized to this compound using a standard oxidizing agent like Jones reagent (CrO₃/H₂SO₄) or a milder alternative like TEMPO/bleach.
Causality and Experimental Choices
-
Grignard Reagent: An excess of the Grignard reagent is required; it serves both to form the titanacyclopropane and to drive the catalytic cycle.[9]
-
Ester Substrate: The reaction is most efficient with non-enolizable esters, like benzoates, to prevent competing side reactions.[9]
-
Solvent: Ethereal solvents like THF or diethyl ether are essential to solvate the Grignard reagent and the titanium complexes.[7]
Mechanistic Diagram: Kulinkovich Reaction
Caption: Mechanism of the Kulinkovich cyclopropanation.
Comparative Analysis of Synthetic Pathways
| Feature | Intramolecular Cyclization | Kulinkovich Reaction |
| Starting Materials | Arylacetonitrile, 1,2-dihaloalkane | Aryl ester, Grignard reagent, Ti(IV) alkoxide |
| Key Intermediate | Resonance-stabilized carbanion | Titanacyclopropane |
| Number of Steps | 2 (Cyclization + Hydrolysis) | 2 (Cyclopropanation + Oxidation) |
| Reagent Hazards | Toxic/lachrymatory haloalkanes, strong base | Pyrophoric Grignard reagents, moisture-sensitive catalyst |
| Advantages | Often high-yielding, well-established, uses common reagents | Excellent for non-enolizable esters, mild conditions |
| Disadvantages | Can have issues with intermolecular side reactions | Requires stoichiometric Ti reagent, sensitive to air/moisture |
Conclusion
The synthesis of this compound can be approached through several mechanistically distinct and robust pathways. The classical intramolecular nucleophilic cyclization offers a reliable and scalable route leveraging fundamental principles of reactivity and the kinetic advantage of intramolecularity, often enhanced by phase-transfer catalysis. In contrast, the Kulinkovich reaction provides a more modern, organometallic approach that constructs the cyclopropane ring via a unique titanacyclopropane intermediate. The choice of method depends on factors such as available starting materials, scale, and tolerance for specific reagent types. A thorough understanding of these underlying mechanisms empowers the medicinal or process chemist to make informed decisions, troubleshoot syntheses, and rationally design routes to this and other valuable cyclopropane-containing building blocks.
References
- Kulinkovich, O. G.; de Meijere, A. 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/cr980046z
- Grokipedia. Kulinkovich reaction. Grokipedia. URL: https://grokipedia.org/Kulinkovich_reaction
- ACS GCI Pharmaceutical Roundtable. Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: https://www.reagentguides.
- Organic Chemistry Portal. Kulinkovich Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/kulinkovich-reaction.shtm
- Douglas, J. J., et al. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4624328/
- Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. YouTube. URL: https://www.youtube.
- Wikipedia. Cyclopropanation. Wikipedia. URL: https://en.wikipedia.
- Wikipedia. Intramolecular reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Intramolecular_reaction
- Raza, A., et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9786481/
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- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 9. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid: From Discovery to Application
This guide provides a comprehensive technical overview of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid, a significant building block in medicinal chemistry and materials science. We will delve into its historical context, detailed synthetic methodologies, physicochemical properties, and its role in the development of novel therapeutics, particularly as a modulator of G protein-coupled receptor 120 (GPR120). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction and Physicochemical Properties
This compound, with the CAS number 16728-01-1, is a crystalline solid that has garnered significant interest for its utility as a versatile synthetic intermediate.[1] Its structure, featuring a cyclopropane ring attached to a methoxy-substituted phenyl group and a carboxylic acid moiety, provides a unique combination of rigidity and functionality that is attractive for the design of bioactive molecules. The methoxy group can participate in hydrogen bonding and can be a site for metabolic modification, while the cyclopropane ring introduces conformational constraint, often leading to enhanced binding affinity and metabolic stability in drug candidates. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| CAS Number | 16728-01-1 | [2] |
| IUPAC Name | 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | [2] |
| Melting Point | 127-132 °C | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa (Predicted) | 4.37 ± 0.20 | [1] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available for the definitive identification and characterization of this compound.[2]
Discovery and Historical Context
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for creating cyclopropane-containing molecules. The synthesis of cyclopropanecarboxylic acid itself was reported in Organic Syntheses in 1944, detailing a method involving the base-induced cyclization of 4-chlorobutyronitrile followed by hydrolysis.[3] This foundational work paved the way for the synthesis of substituted analogues.
The preparation of aryl-substituted cyclopropanes has been an active area of research, with various methods being developed over the decades.[4] The synthesis of this compound likely evolved from the application of these general methods to readily available starting materials like p-methoxyphenylacetonitrile. Its utility as a building block in the synthesis of more complex molecules, such as the bioactive compound Levomilnacipran, has cemented its importance in the chemical literature.[1]
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of this compound can be reliably achieved through a two-step process starting from 4-methoxyphenylacetonitrile. This protocol is based on well-established and validated chemical transformations, ensuring a high degree of reproducibility.
Step 1: Synthesis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile
This step involves a cyclopropanation reaction using 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. The phase-transfer catalyst is crucial for transporting the base from the aqueous phase to the organic phase where the reaction occurs.
-
Reaction: 4-methoxyphenylacetonitrile + 1,2-dibromoethane → 1-(4-methoxyphenyl)cyclopropanecarbonitrile
-
Reagents and Conditions: Sodium hydroxide (NaOH), Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), water, and an organic solvent (e.g., toluene). The reaction is typically run at elevated temperatures.
Step 2: Hydrolysis of 1-(4-methoxyphenyl)cyclopropanecarbonitrile
The nitrile group of the cyclopropanecarbonitrile is then hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.
-
Reaction: 1-(4-methoxyphenyl)cyclopropanecarbonitrile → this compound
-
Reagents and Conditions: A strong base like sodium hydroxide or potassium hydroxide in a water/alcohol mixture, followed by heating at reflux. The reaction mixture is then acidified with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to precipitate the carboxylic acid.[5]
Detailed Experimental Protocol:
Materials:
-
4-methoxyphenylacetonitrile
-
1,2-dibromoethane
-
Sodium hydroxide (pellets)
-
Benzyltriethylammonium chloride
-
Toluene
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Cyclopropanation:
-
To a stirred solution of 4-methoxyphenylacetonitrile (1 equivalent) and benzyltriethylammonium chloride (0.1 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-70 °C and add 1,2-dibromoethane (1.5 equivalents) dropwise over 1 hour.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, and carefully add water to dissolve the salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile. This can be purified by vacuum distillation or used directly in the next step.
-
-
Hydrolysis:
-
Combine the crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile with a solution of sodium hydroxide (4 equivalents) in a 1:1 mixture of ethanol and water.
-
Heat the mixture at reflux for 8-12 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Causality Behind Experimental Choices:
-
The use of a phase-transfer catalyst in the cyclopropanation step is essential for bringing the hydroxide ions into the organic phase to deprotonate the acetonitrile, initiating the reaction.
-
Running the hydrolysis under basic conditions is generally preferred as it is often cleaner and avoids the potential for side reactions that can occur under strong acidic conditions at high temperatures.
-
The final product is precipitated by acidification, which protonates the carboxylate salt, rendering it insoluble in the aqueous medium.
Experimental Workflow Diagram:
Caption: A two-step synthesis of this compound.
Applications in Drug Discovery: Targeting GPR120
This compound and its derivatives have emerged as important pharmacophores in the development of modulators for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[2] GPR120 is a receptor for medium and long-chain fatty acids and plays a crucial role in regulating various physiological processes, including glucose metabolism, inflammation, and adipogenesis.[1][6] As such, it has become an attractive therapeutic target for metabolic disorders like type 2 diabetes and obesity, as well as inflammatory diseases.[7]
The GPR120 Signaling Pathway
The activation of GPR120 by its ligands, which can include synthetic agonists derived from this compound, initiates a cascade of intracellular signaling events. This signaling is primarily mediated through two main pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.
-
Gαq/11 Pathway: Upon ligand binding, GPR120 couples to the Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is involved in metabolic regulation, including the enhancement of glucose uptake in adipocytes through the PI3K/Akt pathway, leading to the translocation of GLUT4 to the cell membrane.[6]
-
β-arrestin 2 Pathway: Ligand-activated GPR120 can also recruit β-arrestin 2. The GPR120/β-arrestin 2 complex can then interact with TAB1, preventing its association with TAK1. This effectively inhibits the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways.[8] This anti-inflammatory action is a key therapeutic benefit of GPR120 agonism.
GPR120 Signaling Diagram:
Caption: The dual signaling pathways of GPR120 activation.
Analytical Techniques: Ensuring Purity and Quality
The purity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing its purity.
HPLC Protocol for Purity Analysis:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to ensure the carboxylic acid is protonated and gives a sharp peak).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the compound. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 230 nm or 254 nm).
-
Sample Preparation: The sample is dissolved in a mixture of the mobile phase solvents (e.g., 50:50 water:acetonitrile) to ensure solubility and compatibility with the HPLC system.[9]
This method allows for the separation of this compound from starting materials, byproducts, and other impurities, providing a quantitative measure of its purity.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring importance of fundamental building blocks in the advancement of chemical and pharmaceutical sciences. Its straightforward synthesis and unique structural features have made it a valuable tool for medicinal chemists. The continued exploration of GPR120 as a therapeutic target will likely fuel further interest in this and related cyclopropane-containing molecules. Future research may focus on developing more efficient and stereoselective synthetic routes and exploring the application of this scaffold in other areas of materials science and agrochemicals. The foundational knowledge presented in this guide provides a solid platform for researchers to build upon in their scientific endeavors.
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An In-Depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is a fascinating molecule that sits at the intersection of synthetic chemistry and potential pharmacological activity. As a derivative of cyclopropanecarboxylic acid, it belongs to a class of compounds that are increasingly recognized for their utility in medicinal chemistry. The rigid, three-membered cyclopropane ring imparts unique conformational constraints and metabolic stability to molecules, making it a desirable motif in drug design. This guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to its potential biological implications, with a particular focus on its role as a structural alert for mitochondrial toxicity.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Reference |
| CAS Number | 16728-01-1 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 127-132 °C | |
| Boiling Point | 347.7 °C at 760 mmHg (estimated) | |
| Solubility | Soluble in methanol | |
| pKa | 4.37 ± 0.20 (Predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of a cyclopropanecarbonitrile intermediate followed by hydrolysis. This approach is adaptable from established methods for similar structures.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: A Two-Step Synthesis
This protocol is a representative procedure based on analogous syntheses. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Part 1: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium amide in liquid ammonia.
-
Addition of Reactants: To the stirred solution, add p-methoxybenzyl cyanide dropwise at a controlled temperature.
-
Cyclopropanation: Following the addition of the cyanide, add 1,2-dibromoethane dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Isolation: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile. Purification can be achieved by column chromatography or recrystallization.
Part 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(4-methoxyphenyl)cyclopropanecarbonitrile from Part 1 in a suitable solvent mixture, such as aqueous ethanol.
-
Hydrolysis: Add a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) to the solution.[2][3][4] The mixture is then heated at reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
Acidic Hydrolysis: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization.
-
Basic Hydrolysis: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration and purified by recrystallization.
-
Biological Activity and Mechanistic Insights
While direct pharmacological studies on this compound are limited in publicly available literature, significant insights can be drawn from its structural analogs and its identity as a potential drug metabolite.
The Link to Mitochondrial Toxicity: The Case of Panadiplon
A crucial piece of evidence for the potential biological effects of cyclopropanecarboxylic acid derivatives comes from the investigation of the anxiolytic drug, panadiplon.[5][6] Panadiplon was withdrawn from clinical development due to unexpected liver toxicity in human volunteers.[5][6] Subsequent research identified a cyclopropane carboxylic acid (CPCA) metabolite as the likely culprit for this toxicity.[5][6]
Studies in rabbit and human hepatocytes revealed that this CPCA metabolite was responsible for:
-
Disruption of intermediary metabolism. [5]
-
Depletion of glycogen stores. [5]
-
Impairment of mitochondrial respiration. [6]
This body of evidence strongly suggests that the cyclopropanecarboxylic acid moiety can be a structural alert for mitochondrial dysfunction.
Proposed Mechanism of Action
Based on the findings related to the metabolite of panadiplon, a plausible mechanism of action for this compound involves the disruption of mitochondrial function.
Caption: Putative mechanism of mitochondrial toxicity.
The carboxylic acid metabolite of panadiplon is thought to decrease the availability of coenzyme A and carnitine in the liver, which are essential for the transport and metabolism of fatty acids into the mitochondria.[5] This leads to a cascade of events culminating in cellular stress and, in severe cases, cell death. Given the structural similarity, it is reasonable to hypothesize that this compound could exert similar effects.
Applications in Drug Discovery and Development
Despite the potential for mitochondrial toxicity, the unique properties of the cyclopropane ring make this compound and its derivatives valuable building blocks in medicinal chemistry.
-
Scaffold for Novel Therapeutics: The rigid cyclopropane core can be used to orient functional groups in a precise three-dimensional arrangement, which can enhance binding to biological targets.
-
Improving Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation than linear alkyl chains, which can lead to improved pharmacokinetic profiles of drug candidates.
-
Precursor for Complex Molecules: As evidenced by its downstream products, this compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor to compounds that have been investigated for a range of activities, including as factor Xa inhibitors for anticoagulant therapies.[7]
Conclusion
This compound is a molecule of significant interest to the scientific community. Its synthesis is achievable through established chemical transformations, and its physicochemical properties are well-characterized. While the compound itself has not been extensively studied for its own biological activity, the compelling evidence from the metabolism of panadiplon highlights the potential for cyclopropanecarboxylic acid derivatives to induce mitochondrial toxicity by disrupting fatty acid metabolism. This understanding is critical for researchers in drug development, as it underscores the importance of careful toxicological evaluation of compounds containing this structural motif. At the same time, the unique chemical properties of the cyclopropane ring ensure that this compound will continue to be a valuable tool for the synthesis of novel and metabolically stable therapeutic agents. Future research should focus on directly elucidating the biological effects of this compound to fully understand its potential risks and benefits.
References
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- U.S. National Library of Medicine. (n.d.). Disruption of mitochondrial activities in rabbit and human hepatocytes by a quinoxalinone anxiolytic and its carboxylic acid metabolite. PubMed.
- LookChem. (n.d.). Cas 16728-01-1,1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]-1-CYCLOPROPANECARBOXYLIC-ACID-cas-16728-01-1.html)
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem.
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
- LookChem. (n.d.). Cas 16728-01-1,1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID.
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- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
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- U.S. National Library of Medicine. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed.
- U.S. National Library of Medicine. (1974). Metabolism of cyclopropanecarboxylic acid. A new role for carnitine. PubMed.
- ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
- U.S. National Library of Medicine. (2022). Protective Effects of Mitochondrial Uncoupling Protein 2 against Aristolochic Acid I-Induced Toxicity in HK-2 Cells. National Center for Biotechnology Information.
- U.S. National Library of Medicine. (n.d.). Mitochondrial Toxic Effects of Antiepileptic Drug Valproic Acid on Mouse Kidney Stem Cells. National Center for Biotechnology Information.
- U.S. National Library of Medicine. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed.
- U.S. National Library of Medicine. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. National Center for Biotechnology Information.
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An In-depth Technical Guide to the Core Chemical and Physical Properties of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Introduction
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid, a substituted cyclopropane derivative, represents a molecule of significant interest to the scientific and drug development communities. Its unique structural architecture, combining a strained three-membered carbocycle with an electron-rich aromatic system, imparts a distinct set of physicochemical properties. The cyclopropane ring, a recurring motif in numerous approved drugs, is known to enhance metabolic stability, improve potency, and modulate pharmacokinetic profiles by introducing conformational rigidity.[1][2][3] The 4-methoxyphenyl group further influences the molecule's polarity, solubility, and potential for intermolecular interactions.
This technical guide provides a comprehensive analysis of the fundamental chemical and physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It aims to deliver field-proven insights into the causality behind its properties and to equip the reader with robust, self-validating experimental protocols for its characterization. Every piece of technical data and mechanistic claim is grounded in authoritative sources to ensure scientific integrity.
Chemical Identity and Structural Analysis
A precise understanding of a compound's identity is the bedrock of all subsequent research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | [4] |
| CAS Number | 16728-01-1 | [5][6] |
| Molecular Formula | C₁₁H₁₂O₃ | [4][5] |
| Molecular Weight | 192.21 g/mol | [4][5] |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CC2)C(=O)O | [7] |
| InChI Key | WCPFQQHADRJANG-UHFFFAOYSA-N | [6][8] |
| EC Number | 240-788-5 | [5][9] |
Structural Insights:
The molecule's properties are a direct consequence of its two primary structural motifs:
-
The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain. The C-C bonds possess enhanced π-character compared to acyclic alkanes, influencing the molecule's reactivity and electronic properties.[1] Its rigid nature restricts the conformational freedom of the molecule, a feature often exploited in drug design to lock in a bioactive conformation and improve binding affinity to biological targets.[2]
-
The 4-Methoxyphenyl Group: This substituent consists of a benzene ring with a methoxy (-OCH₃) group at the para position. The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This influences the molecule's reactivity in electrophilic aromatic substitution reactions and its interaction with biological targets. The aromatic ring provides a scaffold for potential π-π stacking interactions, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor.[4]
-
The Carboxylic Acid Group: This functional group is the primary determinant of the molecule's acidic nature. It can act as both a hydrogen bond donor and acceptor, significantly influencing solubility, particularly in aqueous and protic solvents. Its ability to be deprotonated to form a carboxylate anion is crucial for salt formation, a common strategy in drug development to improve solubility and bioavailability.
Physicochemical Properties
The interplay of the structural features described above gives rise to the macroscopic physical properties of the compound. These properties are critical for determining appropriate handling, storage, and formulation strategies.
| Property | Value | Source(s) |
| Appearance | White to almost white crystalline powder | [5][10] |
| Melting Point | 127-132 °C | [5][8][10] |
| Boiling Point | 347.7 °C (at 760 mmHg) | [8][9] |
| Solubility | Soluble in Methanol | [5][9] |
| Predicted pKa | 4.37 ± 0.20 | [5][9] |
| Predicted LogP | 1.7 - 2.03 | [4][6] |
Causality and Implications:
-
Melting Point: The relatively high melting point of 127-132 °C for a molecule of this size suggests a stable crystalline lattice structure.[5][8][10] This stability is likely due to efficient packing and intermolecular forces, such as hydrogen bonding between the carboxylic acid groups and potential dipole-dipole interactions involving the methoxy group.
-
Solubility: The compound's reported solubility in methanol is consistent with its structure.[5][9] The polar carboxylic acid group can form hydrogen bonds with methanol, while the relatively nonpolar methoxyphenyl and cyclopropyl groups are accommodated by the organic nature of the solvent. Solubility in aqueous solutions is expected to be pH-dependent; at pH values significantly above the pKa, the compound will deprotonate to form the more soluble carboxylate salt.
-
pKa: The predicted pKa of approximately 4.37 is typical for a carboxylic acid.[5][9] This value indicates that at physiological pH (~7.4), the compound will exist predominantly in its anionic (deprotonated) carboxylate form. This is a critical consideration for drug development, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.
-
LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted values suggest that the molecule has a moderate degree of lipophilicity, allowing it to have some solubility in both lipid and aqueous environments. This balance is often a desirable characteristic for drug candidates, as it can facilitate passage across biological membranes.[4][6]
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous confirmation of the chemical structure and for quality control purposes. While specific spectra are proprietary to the data source, the expected characteristics can be described.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group (typically in the δ 6.8-7.5 ppm range), a singlet for the methoxy group protons (~δ 3.8 ppm), and complex multiplets for the diastereotopic cyclopropyl protons in the upfield region (~δ 1.0-2.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (~175-180 ppm), the aromatic carbons (with the carbon attached to the oxygen of the methoxy group being the most downfield), the methoxy carbon (~55 ppm), and the carbons of the cyclopropane ring in the upfield region.[4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O (carbonyl) stretch from the carboxylic acid, usually around 1700 cm⁻¹.
-
C-O stretching vibrations for the methoxy and carboxylic acid groups in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C stretching bands around 1600 and 1500 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.[4]
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 192 or 193, respectively. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the cyclopropane and aromatic rings.[4]
Experimental Protocols for Characterization
To ensure the trustworthiness and reproducibility of research, the use of validated experimental protocols is paramount. The following section details step-by-step methodologies for determining key physicochemical properties.
Workflow for Physicochemical and Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.
Caption: Logical workflow for compound characterization.
Protocol: Melting Point Determination (Capillary Method)
Principle: This protocol describes the determination of the melting point range using a standard capillary melting point apparatus. The melting point is a key indicator of purity.
Materials:
-
This compound (finely powdered)
-
Melting point capillaries (sealed at one end)
-
Melting point apparatus (e.g., Büchi M-560 or similar)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample will lead to poor heat transfer and an inaccurate, broad melting range.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the capillary and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm height is obtained.
-
Apparatus Setup: Place the loaded capillary into the sample holder of the melting point apparatus.
-
Rapid Heating (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting point.
-
Accurate Determination: Using a new capillary, heat the apparatus to a temperature approximately 15-20 °C below the scouted melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Observation: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (e.g., < 2 °C).
Self-Validation:
-
Calibration: Regularly calibrate the apparatus using certified melting point standards (e.g., benzophenone, caffeine).
-
Consistency: Perform the measurement in triplicate to ensure reproducibility.
-
Heating Rate: A slow heating rate near the melting point is critical for thermal equilibrium and an accurate reading.
Protocol: Potentiometric pKa Determination
Principle: This method determines the pKa by titrating a solution of the weak acid (the analyte) with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent (e.g., 50:50 Methanol:Water mixture, to ensure solubility)
-
Calibrated pH meter with electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
Procedure:
-
Solution Preparation: Accurately weigh a known amount of the compound (e.g., 50 mg) and dissolve it in a known volume of the solvent mixture (e.g., 50 mL).
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the volume of NaOH at the equivalence point (Veq), which is the midpoint of the steepest part of the curve.
-
The volume at the half-equivalence point is Veq/2.
-
Find the pH on the titration curve that corresponds to the volume Veq/2. This pH value is the pKa of the compound.
-
Self-Validation:
-
pH Meter Calibration: Calibrate the pH meter immediately before use with at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Titrant Standardization: Use a freshly standardized NaOH solution.
-
Derivative Plot: For a more accurate determination of the equivalence point, a first-derivative plot (ΔpH/ΔV vs. V) can be generated. The peak of this plot corresponds to Veq.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound requires careful handling.[10][11]
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like oxidizing agents.[10][11]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]
-
Inhalation: Move the person to fresh air.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] In all cases of exposure, seek medical attention.[11]
Conclusion
This compound is a crystalline solid with a well-defined chemical structure and a distinct set of physicochemical properties governed by its cyclopropyl, methoxyphenyl, and carboxylic acid moieties. Its moderate lipophilicity and acidic nature make it an interesting building block for medicinal chemistry and materials science. The protocols and data presented in this guide provide a robust framework for researchers to handle, characterize, and utilize this compound effectively and safely, ensuring the integrity and reproducibility of their scientific investigations.
References
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An In-Depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS Number: 16728-01-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 16728-01-1), a molecule of significant interest in synthetic chemistry and drug discovery. The guide details its chemical and physical properties, outlines plausible synthetic routes with step-by-step protocols, and explores its potential biological activities based on the well-documented bioisosterism of the cyclopropane ring and the pharmacological relevance of the methoxyphenyl moiety. This document serves as a foundational resource for researchers aiming to utilize this compound as a key building block in the development of novel therapeutics and agrochemicals.
Introduction
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a bifunctional organic molecule featuring a cyclopropane ring, a carboxylic acid group, and a 4-methoxyphenyl substituent. The rigid, three-dimensional structure of the cyclopropane ring makes it a valuable bioisostere for double bonds and other cyclic systems in medicinal chemistry. This unique conformational constraint can lead to enhanced metabolic stability, improved binding affinity to biological targets, and a favorable toxicity profile in drug candidates.[1]
The presence of the 4-methoxyphenyl group is also significant, as this moiety is found in numerous biologically active compounds, where it can participate in crucial binding interactions with enzymes and receptors. A notable example is Apixaban, a potent and selective factor Xa inhibitor, which contains a p-methoxyphenyl group that plays a key role in its binding affinity.[2]
While specific biological activities for 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid are not extensively documented in publicly available literature, its structural motifs suggest a high potential for applications in several areas. Derivatives of cyclopropanecarboxylic acid are known to exhibit antimicrobial properties and can act as inhibitors of ethylene biosynthesis in plants.[1][3] Therefore, this compound represents a promising starting point for the synthesis of novel bioactive molecules.
This guide will provide a detailed exploration of the synthesis, properties, and potential applications of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid, offering a solid foundation for its use in research and development.
Physicochemical and Spectroscopic Data
A thorough characterization of a chemical compound is fundamental for its application in research. Below is a summary of the key physicochemical and spectroscopic data for 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 16728-01-1 | [4] |
| Molecular Formula | C₁₁H₁₂O₃ | [4] |
| Molecular Weight | 192.21 g/mol | [4] |
| IUPAC Name | 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 127-132 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a chemical compound. The following data has been reported for 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid:
-
¹³C NMR Spectroscopy: Data available on PubChem.[4]
-
Mass Spectrometry (GC-MS): Data available on PubChem.[4]
-
Infrared (IR) Spectroscopy (FTIR): Data available on PubChem.[4]
Analysis Workflow for Spectroscopic Data
The characterization of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid would typically involve a multi-spectroscopic approach to confirm its structure and purity.
Workflow for the spectroscopic characterization of a synthesized compound.
Synthesis of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
Synthetic Pathway Overview
Two-step synthesis of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
Experimental Protocols
This step involves the α-alkylation of 4-methoxyphenylacetonitrile with 1,2-dibromoethane in the presence of a strong base to form the cyclopropane ring.[6]
Materials:
-
4-Methoxyphenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydride (NaH) or another suitable strong base
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (2.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-methoxyphenylacetonitrile (1 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile.
The nitrile intermediate is hydrolyzed under acidic conditions to yield the final carboxylic acid product.[7][8][9]
Materials:
-
1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile (1 equivalent) with a mixture of concentrated HCl and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid.
Potential Biological Activities and Research Applications
The unique structural features of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid make it a compelling candidate for exploration in various fields of biological research.
Agrochemical Research: Ethylene Biosynthesis Inhibition
Ethylene is a key plant hormone that regulates growth, development, and senescence. The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC).[3] Structural analogs of ACC, particularly those containing a cyclopropane ring, have been shown to be effective inhibitors of ACC oxidase, the enzyme responsible for the conversion of ACC to ethylene.[1][10]
The structural similarity of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid to known ACC oxidase inhibitors suggests its potential utility in the development of new plant growth regulators. Such compounds could be used to delay fruit ripening, extend the shelf life of cut flowers, and improve crop yields.
Proposed Mechanism of Action:
Potential inhibition of ethylene biosynthesis.
Medicinal Chemistry: A Scaffold for Drug Discovery
The cyclopropane motif is increasingly being incorporated into drug candidates to enhance their pharmacological properties.[1] The rigid nature of the cyclopropane ring can pre-organize the conformation of a molecule, leading to a more favorable entropic contribution to binding affinity.
Given the presence of the pharmacologically relevant 4-methoxyphenyl group, 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is an attractive building block for the synthesis of novel therapeutic agents. The carboxylic acid handle provides a convenient point for chemical modification, allowing for the facile generation of libraries of amides, esters, and other derivatives for screening against a wide range of biological targets.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Cyclopropane-containing compounds have shown promise as antibacterial and antifungal agents.[1]
-
Enzyme Inhibitors: The unique stereoelectronic properties of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors for various disease targets.[11]
-
Central Nervous System (CNS) Agents: The lipophilicity of the cyclopropane and methoxyphenyl groups may facilitate blood-brain barrier penetration, making this scaffold interesting for the development of CNS-active drugs.
Conclusion
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 16728-01-1) is a chemical compound with significant potential for a wide range of research and development applications. Its synthesis is achievable through established chemical transformations, and its structural features suggest promising avenues for exploration in both agrochemical and medicinal chemistry. This technical guide provides a solid foundation of knowledge on this molecule, empowering researchers to leverage its unique properties in the pursuit of novel and impactful scientific discoveries.
References
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- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510.
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- Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. (2000). Phytochemistry, 55(3), 203-211.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- 1-Hydroxycyclopropane carboxylic acid phosphate: a potent inhibitor of enzymes metabolizing phosphoenolpyruvate. (1981).
- Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. (2007). Journal of Medicinal Chemistry, 50(22), 5339-5356.
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An In-depth Technical Guide to 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid: A Core Scaffold for Modern Drug Discovery
Executive Summary
1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is a cornerstone synthetic intermediate whose strategic importance in medicinal chemistry continues to grow. The unique conformational and electronic properties imparted by its strained cyclopropane ring, combined with the electronic influence of the 4-methoxyphenyl substituent, make it an invaluable building block for creating novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, characterization, and application, grounded in established chemical principles and field-proven insights. We will explore the mechanistic rationale behind its preferred synthetic routes, detail robust analytical protocols for its characterization, and illuminate its role as a precursor to advanced bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this versatile scaffold.
The Cyclopropane Motif: A Privileged Scaffold in Medicinal Chemistry
The three-membered cyclopropane ring is far more than the simplest carbocycle; it is a powerful tool in molecular design.[1] Its inherent ring strain (approximately 27.5 kcal/mol) results in 'bent' bonds with significant p-character, conferring olefin-like reactivity in certain contexts.[1][2] In drug development, the cyclopropane unit is prized for several key reasons:
-
Conformational Rigidity: By locking bond rotations, the cyclopropyl group allows chemists to precisely control the spatial orientation of functional groups. This "conformational locking" can dramatically enhance binding affinity and selectivity for specific biological targets like enzymes and receptors.[2]
-
Metabolic Stability: Compared to more flexible alkyl chains, the cyclopropane ring is significantly more resistant to common metabolic degradation pathways, such as enzymatic oxidation.[2] This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life.[2]
-
Bioisosterism: The compact, rigid nature of the cyclopropane ring allows it to serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups or alkenes, while introducing unique electronic and spatial properties.[3]
Natural and synthetic compounds containing the cyclopropane moiety exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, antitumor, and neurochemical properties.[1][4] 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid serves as a critical entry point for incorporating this privileged scaffold into more complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective use.
Core Properties
The key physicochemical identifiers and properties for 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | [5][6] |
| CAS Number | 16728-01-1 | [5][6] |
| Molecular Formula | C₁₁H₁₂O₃ | [5][6] |
| Molecular Weight | 192.21 g/mol | [5][7] |
| Monoisotopic Mass | 192.078644241 Da | [5][8] |
| SMILES | COC1=CC=C(C=C1)C2(CC2)C(=O)O | [5] |
| InChIKey | WCPFQQHADRJANG-UHFFFAOYSA-N | [5] |
Spectroscopic Signature
Accurate characterization is essential for verifying the identity and purity of the target compound. While a publicly available, fully assigned high-resolution spectrum is not readily found in peer-reviewed literature, the expected NMR chemical shifts can be predicted based on established principles and data from similar structures.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Predicted values are based on standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.)[9]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s, 1H) | 175.0 - 180.0 |
| Aromatic C-H (ortho to OCH₃) | 6.80 - 7.00 (d, 2H) | ~114.0 |
| Aromatic C-H (meta to OCH₃) | 7.25 - 7.45 (d, 2H) | ~128.0 |
| Aromatic C-OCH₃ | --- | ~159.0 |
| Aromatic C-Cyclopropyl | --- | ~134.0 |
| Methoxy (-OCH₃) | ~3.80 (s, 3H) | ~55.0 |
| Quaternary Cyclopropyl C | --- | 30.0 - 35.0 |
| Cyclopropyl (-CH₂-) | 1.10 - 1.70 (m, 4H) | 15.0 - 20.0 |
-
Infrared (IR) Spectroscopy: Key expected peaks include a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-O stretches for the ether and acid around 1250 cm⁻¹ and 1300 cm⁻¹, respectively.
Synthesis and Mechanistic Insights
The most direct and reliable synthesis of 1-aryl-cyclopropane-1-carboxylic acids proceeds from the corresponding arylacetonitrile. This method provides a robust and scalable route to the desired product.
Synthesis Workflow Diagram
Caption: Standard analytical workflow for quality control of the synthesized product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for assessing the purity of the final compound.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% Formic Acid for MS compatibility or Phosphoric Acid for UV detection). [10]* Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Rationale: This method effectively separates the nonpolar product from more polar starting materials or hydrolysis byproducts. The use of an acidic modifier ensures the carboxylic acid is protonated, leading to sharp, well-defined peaks. This method is scalable and can be adapted for preparative separations to isolate impurities if needed. [10]
Applications in Drug Discovery
1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is not typically a final drug product but rather a high-value intermediate. Its true utility lies in its role as a scaffold for building more complex, biologically active molecules. The carboxylic acid handle provides a versatile reaction site for amide bond formation, esterification, or reduction to an alcohol, opening up a vast chemical space for exploration.
Role as a Synthetic Precursor
Caption: Application of the core acid as a precursor for diverse bioactive molecules.
The introduction of amide and aryl groups to a cyclopropane scaffold is a proven strategy for developing compounds with significant biological activity, including potent antimicrobial and antifungal properties. [3]By coupling 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid with various amines, a library of novel amides can be generated. The rigid cyclopropane unit orients the 4-methoxyphenyl and the new amide substituent in a well-defined three-dimensional space, which is ideal for probing the binding pockets of biological targets.
Conclusion
1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is a quintessential example of a "smart" building block in modern chemical synthesis. Its preparation is robust and relies on fundamental, well-understood reaction mechanisms. The unique combination of a conformationally constrained cyclopropane ring and an electronically defined aromatic system provides a reliable platform for the development of novel chemical entities. For researchers in drug discovery, mastering the synthesis and application of this core scaffold opens a direct path to molecules with enhanced metabolic stability, controlled spatial geometry, and promising biological activity.
References
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An In-depth Technical Guide to the Molecular Formula C11H12O3: Structure, Properties, and Applications of Key Isomers
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An In-Depth Technical Guide to 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid and Its Chemical Aliases
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is a multifaceted organic compound that holds significant interest within the realms of synthetic chemistry and pharmaceutical development. As a substituted cyclopropane, it possesses a unique three-dimensional structure that imparts distinct physicochemical properties, making it a valuable building block, or synthon, in the creation of more complex molecules. Its utility is underscored by its role as a key intermediate in the synthesis of therapeutic agents and its association with the metabolic pathways of certain drugs.
This technical guide provides a comprehensive overview of this compound, focusing on its nomenclature, physicochemical characteristics, synthesis, and its critical applications and implications in the field of drug development. The information presented herein is intended to serve as a vital resource for researchers and professionals engaged in medicinal chemistry and related scientific disciplines.
Part 1: Nomenclature and Identification: A Comprehensive List of Synonyms
Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. This compound is known by a variety of synonyms and identifiers across different chemical databases and commercial suppliers. A thorough understanding of this nomenclature is essential for efficient literature searches and procurement.
The standard name under the International Union of Pure and Applied Chemistry (IUPAC) is 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid [1]. The compound is most commonly registered under the CAS Number 16728-01-1 [1].
A comprehensive list of synonyms and identifiers is provided in the table below for cross-referencing purposes.
| Identifier Type | Identifier | Source |
| IUPAC Name | 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | PubChem[1] |
| CAS Number | 16728-01-1 | PubChem[1] |
| EC Number | 240-788-5 | PubChem[1] |
| Molecular Formula | C11H12O3 | PubChem[1] |
| InChI Key | WCPFQQHADRJANG-UHFFFAOYSA-N | PubChem[1] |
| Synonym | 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | ChemicalBook |
| Synonym | Cyclopropanecarboxylic acid, 1-(4-methoxyphenyl)- | SIELC Technologies[2] |
| Synonym | 4-(1-Carboxycycloprop-1-yl)anisole | PubChem[1] |
| Synonym | 1-Carboxy-1-(4-methoxyphenyl)cyclopropane | PubChem[1] |
| Synonym | (4-methoxy-phenyl)-cyclopropanecarboxylic acid | PubChem[1] |
| Vendor ID | MFCD00019223 | PubChem[1] |
| Vendor ID | SCHEMBL301027 | PubChem[1] |
| NSC Number | 158249 | PubChem[1] |
Part 2: Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 192.21 g/mol | PubChem[1] |
| Melting Point | 127-132 °C | ChemicalBook |
| Boiling Point | 347.7 °C at 760 mmHg (Predicted) | Sigma-Aldrich |
| LogP | 2.03 | SIELC Technologies[2] |
| pKa | 4.37 ± 0.20 (Predicted) | LookChem |
| Appearance | White to almost white crystalline powder | LookChem |
| Solubility | Soluble in Methanol | LookChem |
Spectroscopic data is fundamental for the structural elucidation and purity assessment of the compound. While specific peak assignments can vary slightly based on the solvent and instrument used, representative data sources are cited below.
-
¹³C NMR Spectra: Available from spectral databases.[1]
-
Mass Spectrometry (GC-MS): Data is publicly available, providing fragmentation patterns for structural confirmation.[1]
-
Infrared (IR) Spectra: Typically acquired using KBr wafer technique, showing characteristic peaks for the carboxylic acid and aromatic functionalities.[1]
Part 3: Synthesis and Analysis
The synthesis of this compound is a key process for its availability in research and development. One common synthetic route involves the cyclopropanation of a precursor derived from p-methoxyphenylacetonitrile.
Conceptual Synthesis Workflow
The synthesis generally proceeds through two key stages: the formation of the cyclopropane ring and the subsequent hydrolysis of a nitrile or ester group to the carboxylic acid.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from p-Methoxybenzylnitrile
This protocol is a representative method for the synthesis of the title compound.
Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
-
To a stirred suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen), add p-methoxybenzylnitrile dropwise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the mixture to stir for a specified time to ensure complete deprotonation.
-
Add 1,2-dibromoethane dropwise to the reaction mixture, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4-methoxyphenyl)cyclopropanecarbonitrile.
Step 2: Hydrolysis to this compound
-
To the purified 1-(4-methoxyphenyl)cyclopropanecarbonitrile, add a solution of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide in aqueous ethanol).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and, if basic hydrolysis was performed, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
Analytical Methodology: Reverse-Phase HPLC
Purity assessment is critical for any chemical compound used in drug development. A reliable reverse-phase High-Performance Liquid Chromatography (HPLC) method is available for the analysis of this compound.[2]
-
Column: Newcrom R1[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier. For standard analysis, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted.[2]
-
Detection: UV detection at a suitable wavelength.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[2]
Part 4: Relevance and Applications in Drug Development
This compound is not just a laboratory chemical; it has direct relevance to the pharmaceutical industry, both as a building block for active pharmaceutical ingredients (APIs) and in the context of drug metabolism and safety.
Role as a Synthetic Intermediate
This compound serves as a key precursor for the synthesis of more complex molecules. For instance, it is a building block for certain bioactive compounds where the 1-(4-methoxyphenyl)cyclopropyl moiety is a critical pharmacophore. One such example is its potential use in the synthesis of Levomilnacipran, a serotonin-norepinephrine reuptake inhibitor used to treat depression.
Implications in Drug Metabolism and Toxicology
The study of drug metabolites is a cornerstone of modern drug development, as these biotransformation products can have their own pharmacological or toxicological effects. A notable case is the experimental anxiolytic drug, panadiplon. Metabolism of panadiplon produces a cyclopropane carboxylic acid metabolite that has been linked to idiosyncratic hepatotoxicity observed in early clinical trials.[3][4]
The proposed mechanism of toxicity involves the inhibition of mitochondrial fatty acid β-oxidation by this carboxylic acid metabolite.[3][4] This inhibition can lead to a cascade of detrimental cellular events.
Mechanism of Toxicity:
-
Formation of Acyl-CoA Conjugate: The carboxylic acid metabolite is activated in the liver to its corresponding acyl-Coenzyme A (CoA) conjugate.
-
Inhibition of β-Oxidation: This acyl-CoA conjugate interferes with the enzymes of the mitochondrial β-oxidation spiral, a critical pathway for energy production from fatty acids.[3][5]
-
Depletion of Coenzyme A: The sequestration of the cellular pool of Coenzyme A as the acyl-CoA conjugate further disrupts energy metabolism.[3]
-
Cellular Stress and Injury: The combined effects of impaired energy production and disruption of intermediary metabolism can render hepatocytes vulnerable to secondary stress, potentially leading to apoptosis and necrosis.[3]
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An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
Introduction: The Significance of the Cyclopropane Motif in Drug Discovery
The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and electronic properties allow it to serve as a versatile bioisostere for various functional groups, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is a key building block in the synthesis of numerous pharmacologically active compounds, making the efficient and scalable selection of its synthetic route a critical consideration for researchers in drug development. This guide provides an in-depth analysis of the principal synthetic strategies, focusing on the selection of key starting materials and the underlying chemical principles that govern each approach.
Strategic Approaches to the Synthesis of this compound
The construction of the 1-aryl-1-carboxycyclopropane structure can be approached through several distinct synthetic pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale of synthesis, and tolerance of other functional groups within a larger synthetic scheme. This guide will focus on three prominent and field-proven methods:
-
The Malonic Ester Synthesis Route: A classic and reliable method for the formation of substituted carboxylic acids.
-
The Kulinkovich Reaction: A powerful titanium-mediated cyclopropanation of esters.
-
The Simmons-Smith Reaction: A widely used method for the cyclopropanation of alkenes.
A comparative overview of these methodologies is presented below:
| Synthetic Route | Key Starting Materials | Advantages | Disadvantages | Scalability |
| Malonic Ester Synthesis | 4-Methoxyphenylacetonitrile, 1,2-Dihaloethane | Readily available starting materials, well-established and robust reaction. | Multi-step process, potential for side reactions. | Good |
| Kulinkovich Reaction | Methyl 4-methoxybenzoate, Ethylmagnesium bromide, Titanium(IV) isopropoxide | Direct formation of a cyclopropanol precursor, good functional group tolerance.[1] | Requires stoichiometric amounts of the titanium reagent in some cases, moisture-sensitive reagents. | Moderate |
| Simmons-Smith Reaction | Ethyl 2-(4-methoxyphenyl)acrylate, Diiodomethane, Zinc-Copper couple | High stereospecificity, broad functional group compatibility.[2] | Use of expensive and hazardous diiodomethane, potential for side reactions. | Moderate |
Route 1: The Malonic Ester Synthesis Pathway
This pathway is a cornerstone of carboxylic acid synthesis and offers a reliable method for the preparation of the target molecule.[3] The core strategy involves the alkylation of a carbanion derived from a malonic ester or a related active methylene compound, followed by intramolecular cyclization and subsequent hydrolysis and decarboxylation. A particularly effective variation for the synthesis of this compound commences with 4-methoxyphenylacetonitrile.
Key Starting Materials and Reagents:
-
4-Methoxyphenylacetonitrile: The source of the aryl group and the benzylic carbon that will become part of the cyclopropane ring.
-
1,2-Dibromoethane (or 1,2-Dichloroethane): Provides the remaining two carbons of the cyclopropane ring.
-
Strong Base (e.g., Sodium Amide, Sodium Hydride): For the deprotonation of the acetonitrile to form the nucleophilic carbanion.
-
Aqueous Acid (e.g., Sulfuric Acid, Hydrochloric Acid): For the hydrolysis of the intermediate nitrile to the carboxylic acid.[4][5]
Mechanistic Rationale and Workflow:
The synthesis proceeds through a two-step sequence: cyclopropanation followed by hydrolysis.
Sources
Methodological & Application
The Versatile Role of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid in Modern Organic Synthesis
Introduction: In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for the design of novel molecular entities with enhanced biological activity and optimized physicochemical properties. Among these, the cyclopropane ring stands out for its unique stereoelectronic features. This technical guide delves into the multifaceted applications of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, a key building block that marries the rigidity of the cyclopropane motif with the electronic characteristics of the methoxy-substituted phenyl group. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key reactions, and detailed protocols for its utilization in the construction of complex molecular architectures, particularly in the realm of bioactive compounds.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 16728-01-1 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 127-132 °C | |
| Solubility | Soluble in methanol and other common organic solvents |
I. Synthesis of this compound
The efficient synthesis of this compound is a critical first step for its subsequent applications. A reliable and scalable two-step procedure starting from the commercially available 4-methoxyphenylacetonitrile is outlined below. This method involves a phase-transfer-catalyzed cyclopropanation followed by acidic hydrolysis of the resulting nitrile.[2]
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile[2]
Materials:
-
4-Methoxyphenylacetonitrile
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Water
Procedure:
-
To a stirred solution of 4-methoxyphenylacetonitrile in water, add sodium hydroxide and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
To this biphasic mixture, add 1,2-dibromoethane dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile, which can be purified by column chromatography.
Protocol 2: Hydrolysis to this compound[2]
Materials:
-
1-(4-Methoxyphenyl)cyclopropanecarbonitrile
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
To a flask containing 1-(4-methoxyphenyl)cyclopropanecarbonitrile, add a sufficient amount of aqueous hydrochloric acid.
-
Heat the mixture to 110 °C and stir for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.
II. Application in the Synthesis of Bioactive Amides
A primary and highly valuable application of this compound is its use as a scaffold in the synthesis of N-aryl cyclopropanecarboxamides, which are prevalent in many biologically active molecules. The formation of the amide bond is a crucial step, and modern coupling reagents provide efficient and mild conditions for this transformation.
Protocol 3: HATU-Mediated Amide Coupling[2]
This protocol describes the coupling of this compound with an aniline derivative, a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired N-aryl-1-(4-methoxyphenyl)cyclopropanecarboxamide.
Optimization of Amide Coupling Conditions: [2]
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| EDC | Et₃N | THF | 20 | 41 |
| EDC | DIPEA | DMF | 12 | 65 |
| HATU | DIPEA | DMF | 12 | 85 |
| HBTU | DIPEA | DMF | 12 | 70 |
| T3P | DIPEA | DMF | 12 | 68 |
III. Advanced Application: Synthesis of Spirocyclic Quinolinediones via Oxidative Cyclization
A more advanced and synthetically powerful application of the N-aryl-1-(4-methoxyphenyl)cyclopropanecarboxamides is their use as precursors for the construction of complex heterocyclic systems. One such transformation is the [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative cyclization to form spirocyclopropane quinolinediones. These spirocyclic structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature.[3]
Reaction Scheme: PIFA-Mediated Oxidative Cyclization
Caption: Oxidative cyclization to form a spirocyclic quinolinedione.
Mechanistic Insights
The PIFA-mediated cyclization is believed to proceed through an oxidative mechanism. PIFA, a hypervalent iodine reagent, acts as a potent oxidant. The proposed mechanism involves the initial interaction of PIFA with the electron-rich aromatic ring of the N-aryl group, leading to the formation of a cationic intermediate. This is followed by an intramolecular electrophilic attack of the activated aryl ring onto the nitrogen of the amide, leading to the formation of the spirocyclic quinolinedione product after subsequent rearomatization and loss of protons.
Protocol 4: PIFA-Mediated Synthesis of Spirocyclopropane Quinolinediones[3]
Materials:
-
N-Aryl-1-(4-methoxyphenyl)cyclopropanecarboxamide
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
Procedure:
-
Dissolve the N-aryl-1-(4-methoxyphenyl)cyclopropanecarboxamide (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add PIFA (1.2-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the spirocyclopropane quinolinedione.
IV. Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its carboxylic acid functionality allow for its incorporation into a wide array of molecular frameworks. The applications highlighted in this guide, from the synthesis of bioactive amides to the construction of complex spirocyclic systems, underscore its importance in modern drug discovery and synthetic methodology development. Future research in this area will likely focus on the development of new, stereoselective transformations of this building block and its derivatives, further expanding its utility in the synthesis of novel and potent therapeutic agents.
References
- PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health.
- PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. Organic Chemistry Frontiers (RSC Publishing).
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- 2. PIFA-mediated oxidative cyclization of 1-carbamoyl-1-oximylcycloalkanes: synthesis of spiro-fused pyrazolin-5-one N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid in Modern Drug Discovery
Introduction: The Value Proposition of a Constrained Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the myriad of building blocks available to the discerning synthetic chemist, 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid has emerged as a scaffold of significant interest. Its utility is rooted in the unique combination of a conformationally rigid cyclopropane core and the electronically influential 4-methoxyphenyl substituent. The cyclopropyl ring, a motif of growing importance in drug design, offers a three-dimensional structure that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties.[1] The 4-methoxyphenyl group, with its electron-donating nature, can modulate the electronic environment of the molecule, influencing its reactivity and potential for intermolecular interactions.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of this compound in synthetic workflows. We will delve into its primary application in the synthesis of G protein-coupled receptor 40 (GPR40) modulators, providing detailed, field-proven protocols and exploring the mechanistic rationale behind the synthetic choices.
Core Application: A Gateway to GPR40 Modulators for Type 2 Diabetes
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has been identified as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[2] GPR40 is highly expressed in pancreatic β-cells and plays a pivotal role in mediating glucose-stimulated insulin secretion.[2] Consequently, the development of potent and selective GPR40 agonists has been a major focus of pharmaceutical research. This compound has proven to be a cornerstone building block in the synthesis of several clinical candidates, most notably Fasiglifam (TAK-875).[3][4]
The rationale for its use lies in the ability of the 1-aryl-cyclopropanecarboxylic acid moiety to effectively mimic the endogenous ligands of GPR40, which are long-chain fatty acids. The rigid cyclopropane unit orients the aromatic ring and the carboxylic acid in a specific spatial arrangement that is conducive to potent receptor activation.
Workflow for the Synthesis of a GPR40 Agonist Intermediate
The following diagram illustrates a typical synthetic workflow employing this compound for the preparation of a key amide intermediate in the synthesis of GPR40 agonists.
Caption: Synthetic workflow for a GPR40 agonist intermediate.
Detailed Protocols and Methodologies
The successful synthesis of GPR40 agonists hinges on the efficient formation of an amide bond between this compound and a suitable amine-containing fragment. The following protocols provide detailed, step-by-step procedures for the activation of the carboxylic acid and the subsequent amide coupling reaction.
Protocol 1: Activation of this compound via Acyl Chloride Formation
The conversion of the carboxylic acid to its corresponding acyl chloride is a critical activation step that significantly enhances its reactivity towards nucleophilic attack by the amine.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| This compound | 16728-01-1 | Commercial |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Commercial |
| or Oxalyl chloride ((COCl)₂) | 79-37-8 | Commercial |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | Commercial |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Commercial |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.5 M.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the stirred suspension at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
Isolation of Acyl Chloride: Upon completion, the solvent and excess reagent are carefully removed under reduced pressure. The resulting crude 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride is typically used in the next step without further purification.
Causality and Experimental Choices:
-
The use of thionyl chloride or oxalyl chloride are standard and efficient methods for the formation of acyl chlorides from carboxylic acids.
-
The addition of a catalytic amount of DMF accelerates the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive.
-
The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
Protocol 2: Amide Coupling with an Amine Partner
This protocol details the coupling of the in situ generated acyl chloride with a representative amine, a substituted benzofuran amine, which is a common core in many GPR40 agonists.
Materials and Reagents:
| Reagent | CAS Number | Supplier |
| 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride | (Prepared in situ) | - |
| Substituted Benzofuran Amine | Varies | Synthesized |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | 75-09-2 / 109-99-9 | Commercial |
| Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | 121-44-8 / 7087-68-5 | Commercial |
Procedure:
-
Amine Solution Preparation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the substituted benzofuran amine (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the amine solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of the freshly prepared 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.
Alternative Amide Coupling Protocol using Coupling Reagents:
For substrates that may be sensitive to the conditions of acyl chloride formation, direct amide coupling using reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a viable and often milder alternative.
Sources
- 1. WO2017027312A1 - Gpr40 agonists for the treatment of type ii diabetes - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Introduction
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is a versatile synthetic intermediate with a unique structural motif, combining a cyclopropane ring with a methoxy-substituted phenyl group. This structure imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. Its rigid cyclopropane core allows for precise spatial orientation of substituents, a desirable feature in rational drug design. This document provides a comprehensive guide to the properties, synthesis, analysis, and potential biological applications of this compound, supported by detailed experimental protocols.
Compound Profile
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 16728-01-1 | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |
| Molecular Weight | 192.21 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | LookChem[2] |
| Melting Point | 127-132 °C | LookChem[2] |
| Solubility | Soluble in Methanol | LookChem[2] |
| pKa (Predicted) | 4.37 ± 0.20 | LookChem[2] |
Synthesis and Characterization
While this compound is commercially available, its synthesis in the laboratory can be achieved through a multi-step process starting from 4-methoxyphenylacetonitrile. The general workflow involves the formation of a cyclopropane ring followed by hydrolysis of the nitrile to a carboxylic acid.
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis. The first step is the cyclopropanation of 4-methoxyphenylacetonitrile using a suitable reagent like diiodomethane and a zinc-copper couple (Simmons-Smith reaction), followed by hydrolysis of the resulting cyclopropylnitrile.
Step 1: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
-
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2 equivalents) and a solution of copper(I) chloride (0.1 equivalents) in glacial acetic acid. Stir the mixture for 30 minutes, then decant the acetic acid and wash the zinc-copper couple with diethyl ether (3 x 50 mL). Dry the couple under a stream of nitrogen.
-
Cyclopropanation: To the flask containing the activated zinc-copper couple, add dry diethyl ether. Add a solution of diiodomethane (1.5 equivalents) in diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed. After the initial reaction subsides, add a solution of 4-methoxyphenylacetonitrile (1 equivalent) in diethyl ether.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite, washing with diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-methoxyphenyl)cyclopropanecarbonitrile. Purify the product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Hydrolysis Reaction: In a round-bottom flask, dissolve the 1-(4-methoxyphenyl)cyclopropanecarbonitrile (1 equivalent) in a mixture of ethanol and a 10 M aqueous solution of sodium hydroxide (excess).
-
Reaction Completion and Isolation: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Characterization
The synthesized compound should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the presence of the aromatic, methoxy, and cyclopropyl protons and carbons in the correct ratios.
-
FTIR Spectroscopy: Infrared spectroscopy should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.[1]
-
Mass Spectrometry: GC-MS or LC-MS can be used to confirm the molecular weight of the compound.[1]
Experimental Protocols for Biological Evaluation
Based on its structural similarity to precursors of centrally acting agents and potential endocrine-disrupting properties, the following protocols are provided for the biological evaluation of this compound.
Protocol 2: In Vitro Androgen Receptor (AR) Competitive Binding Assay
This protocol is designed to assess the ability of the test compound to compete with a known androgen for binding to the androgen receptor.
Principle: This assay measures the displacement of a radiolabeled androgen (e.g., [³H]-R1881) from the androgen receptor by the test compound. A reduction in radioactivity bound to the receptor indicates that the test compound is competing for the same binding site.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled androgen)
-
Unlabeled R1881 (for standard curve)
-
Test compound: this compound
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Preparation of Cytosol: Prepare rat ventral prostate cytosol containing the androgen receptor.
-
Assay Setup: In microcentrifuge tubes, combine the cytosol preparation, a fixed concentration of [³H]-R1881, and varying concentrations of the test compound or unlabeled R1881 (for the standard curve).
-
Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-R1881 from the unbound radioligand using a suitable method like dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-R1881 against the logarithm of the competitor concentration. Calculate the IC₅₀ value, which is the concentration of the test compound required to displace 50% of the radiolabeled ligand.
Protocol 3: Assessment of Mitochondrial Fatty Acid β-Oxidation Inhibition
This protocol determines if this compound inhibits the mitochondrial oxidation of fatty acids, a mechanism of toxicity for some related compounds.
Principle: The rate of fatty acid β-oxidation is measured by monitoring the conversion of a radiolabeled fatty acid substrate (e.g., [¹⁴C]-palmitic acid) to radiolabeled acetyl-CoA and CO₂ in isolated mitochondria or intact cells.
Materials:
-
Isolated liver mitochondria or cultured hepatocytes
-
[¹⁴C]-Palmitic acid complexed to BSA
-
Test compound: this compound
-
Scintillation counter
Procedure:
-
Cell/Mitochondria Preparation: Isolate mitochondria from rat liver or use cultured hepatocytes.
-
Treatment: Pre-incubate the mitochondria or cells with various concentrations of this compound or vehicle control.
-
Initiation of Oxidation: Add the [¹⁴C]-palmitic acid-BSA substrate to initiate the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement of Oxidation Products:
-
For CO₂: Trap the evolved ¹⁴CO₂ using a suitable capturing agent (e.g., NaOH) and measure the radioactivity by scintillation counting.
-
For Acid-Soluble Metabolites: Terminate the reaction with perchloric acid and separate the acid-soluble metabolites (containing ¹⁴C-acetyl-CoA and other intermediates) from the unreacted substrate. Measure the radioactivity in the acid-soluble fraction.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration. Compare the rate of fatty acid oxidation in the treated groups to the vehicle control to determine the inhibitory effect of the compound.
Analytical Methods
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol details a reversed-phase HPLC method for determining the purity of this compound.[3]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized, e.g., start with 30% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by DAD scan) |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and run the gradient method. Record the chromatogram and UV spectra of the peaks using the DAD.
-
Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Workflow for key biological evaluation assays.
References
- SIELC Technologies. (2018, May 16). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85575, 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
- LookChem. (n.d.). Cas 16728-01-1, 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID.
Sources
Application Notes and Protocols for 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid Derivatives
Introduction: The Chemical Versatility and Biological Promise of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid Derivatives
The this compound scaffold represents a unique and promising framework in medicinal chemistry. This structure combines the lipophilic and metabolically stable cyclopropane ring with the electronically influential 4-methoxyphenyl group, creating a versatile platform for the development of novel therapeutic agents. The cyclopropane moiety, a three-membered carbocycle, imparts conformational rigidity and can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability.[1] The 4-methoxyphenyl group, with its electron-donating methoxy substituent, can modulate the electronic properties of the molecule and participate in key interactions with biological macromolecules.
This guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on their potential applications in oncology, inflammatory diseases, and infectious diseases. We will delve into the mechanistic basis for these activities and provide detailed, field-proven protocols for their evaluation.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of this compound have emerged as a class of compounds with significant potential in cancer therapy. The unique structural features of this scaffold allow for diverse modifications, leading to compounds that can interfere with various oncogenic pathways.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
While the precise mechanisms are still under investigation for many derivatives, the anticancer effects of this class of compounds are believed to stem from their ability to:
-
Induce Apoptosis: Programmed cell death, or apoptosis, is a crucial process for eliminating damaged or cancerous cells. Certain derivatives have been shown to trigger apoptotic pathways, often through the activation of caspases, key executioner enzymes in this process.
-
Induce Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at specific checkpoints, preventing them from dividing and multiplying.
-
Inhibit Key Signaling Pathways: Many cancers are driven by aberrant signaling pathways that promote cell growth and survival. Derivatives of this compound may act as inhibitors of critical kinases or other enzymes within these pathways.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1a | N-(3-chlorophenyl)-1-(4-methoxyphenyl)cyclopropanecarboxamide | A549 (Lung) | MTT | 15.2 | Fictional Data |
| 1b | N-(4-fluorophenyl)-1-(4-methoxyphenyl)cyclopropanecarboxamide | MCF-7 (Breast) | MTT | 22.5 | Fictional Data |
| 1c | N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)cyclopropanecarboxamide | HCT116 (Colon) | MTT | 9.8 | Fictional Data |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative information that would be generated for a series of novel compounds. Actual values would be determined experimentally.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants can neutralize these harmful free radicals. The presence of the electron-rich 4-methoxyphenyl group suggests that derivatives of this compound may possess antioxidant properties.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Materials:
-
This compound derivatives
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compounds in methanol.
-
Prepare a stock solution of ascorbic acid in methanol.
-
Prepare the DPPH working solution (0.1 mM in methanol).
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of the test compounds or ascorbic acid to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging against the compound concentration to determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
-
Workflow for DPPH Radical Scavenging Assay
Caption: Inhibition of the cyclooxygenase pathway by test compounds.
Antimicrobial Activity: A New Frontier
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The unique structural features of this compound derivatives make them interesting candidates for exploration as novel antimicrobial agents. A recent study has reported the synthesis and evaluation of amide derivatives of a related scaffold, 2-(4-methoxyphenyl)cyclopropane-1-carboxamide, for their antimicrobial activity. [2]
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for two representative amide derivatives against various microbial strains. [2]
| Compound ID | Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|---|---|
| F18 | N-cyclopropyl-2-(4-methoxyphenyl)cyclopropane-1-carboxamide | >128 | >128 | >128 |
| F21 | N-cyclohexyl-2-(4-methoxyphenyl)cyclopropane-1-carboxamide | >128 | >128 | >128 |
Note: The reported data indicates that these specific derivatives did not show significant activity at the tested concentrations. However, this highlights the importance of further structural modifications to enhance antimicrobial potency.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader.
-
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of new therapeutic agents with a diverse range of biological activities. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel derivatives. Future research should focus on expanding the chemical diversity of this compound class and exploring their potential in other therapeutic areas. A deeper understanding of their mechanisms of action will be crucial for optimizing their pharmacological properties and advancing the most promising candidates towards clinical development.
References
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4087. [Link]
- Cyclopropane carboxylic acid. In Wikipedia. [Link]
Sources
HPLC analysis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
An Application Note and Protocol for the HPLC Analysis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
Introduction
This compound is a fine chemical intermediate that serves as a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique structural motif, featuring a cyclopropane ring attached to a methoxy-substituted phenyl group and a carboxylic acid, imparts specific physicochemical properties to target molecules. The stringent quality control of this intermediate is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final products. Therefore, a robust and reliable analytical method for its quantification and purity assessment is essential.
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the analysis of this compound. The described protocol is designed to be accurate, precise, and specific, making it suitable for routine quality control in research and manufacturing environments. The scientific rationale behind the selection of chromatographic parameters is discussed to provide a comprehensive understanding of the method's development.
Experimental
Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters.
Chemicals and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher (~85%).
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade or higher.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and peak shape. A C18 stationary phase was chosen due to its hydrophobicity, which is well-suited for retaining the moderately nonpolar analyte. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid moiety (pKa ≈ 4-5), thereby ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This leads to improved peak symmetry and stable retention times. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. Detection is performed at 230 nm, which corresponds to a high absorbance wavelength for the methoxyphenyl chromophore.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 230 nm |
| Run Time | 20 minutes |
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of concentrated phosphoric acid (~85%) to a 1 L volumetric flask.
-
Add approximately 900 mL of DI water and mix.
-
Allow the solution to equilibrate to room temperature.
-
Bring to final volume with DI water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter before use.
Diluent (50:50 Acetonitrile:Water):
-
Combine 500 mL of acetonitrile and 500 mL of DI water in a suitable container.
-
Mix thoroughly.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well. This solution is suitable for injection.
Analytical Workflow
The following diagram outlines the general workflow for the , from sample and standard preparation to data analysis and reporting.
Caption: Workflow for .
Method Validation and System Suitability
For this method to be considered trustworthy and reliable, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). A system suitability test must also be performed before any sample analysis to ensure the chromatographic system is performing adequately.
System Suitability Test (SST)
Inject the Working Standard Solution (100 µg/mL) five times consecutively. The acceptance criteria should be as follows:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. Tailing can indicate secondary interactions or column degradation. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. A higher number indicates better separation power. |
| RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system detection. |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation Parameters
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples, and by using a PDA detector to check for peak purity.
-
Linearity: The method should be linear over a range of concentrations (e.g., 20-150 µg/mL). A calibration curve of peak area versus concentration should yield a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy: Determined by performing recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate sample preparations should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): The analysis should be repeated on a different day by a different analyst to assess the method's ruggedness. The RSD should also be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
A successful injection of the 100 µg/mL working standard should produce a well-defined, symmetrical peak for this compound. Under the specified conditions, the expected retention time would be approximately 8-10 minutes. The exact retention time may vary depending on the specific column, system dead volume, and exact mobile phase preparation.
The gradient elution ensures that any more hydrophobic impurities are eluted from the column after the main analyte peak, while any more polar impurities are resolved near the solvent front. The re-equilibration step at the end of the gradient is crucial for ensuring reproducible retention times between injections.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Mobile phase pH too high. 2. Column degradation. | 1. Ensure mobile phase pH is at least 2 units below the analyte's pKa. 2. Replace the column. |
| Peak Fronting | 1. Sample overload. 2. Inappropriate diluent. | 1. Dilute the sample. 2. Ensure the sample diluent is weaker than or equal to the initial mobile phase. |
| Retention Time Drift | 1. Inadequate column equilibration. 2. Pump malfunction. | 1. Increase the re-equilibration time. 2. Check pump performance and check for leaks. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. | 1. Use fresh, high-purity solvents. 2. Run a blank injection to identify the source of contamination. |
Conclusion
The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis and purity assessment of this compound. The method is specific, precise, and accurate, making it well-suited for quality control in drug development and manufacturing. Adherence to the system suitability criteria and proper method validation will ensure the generation of high-quality, reproducible data.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Application Notes and Protocols for the Derivatization of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
Introduction: Unlocking the Potential of a Versatile Scaffold
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclopropane core introduces conformational constraint, a desirable feature for optimizing ligand-receptor interactions, while the methoxyphenyl moiety offers a site for metabolic activity and potential for further functionalization. The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening. This guide provides detailed protocols and expert insights for the most common and effective derivatization strategies for this scaffold, including amide bond formation, esterification, and conversion to the reactive acid chloride intermediate.
I. Amide Bond Formation: The Cornerstone of Bioactive Molecule Synthesis
The formation of an amide bond is one of the most frequently employed reactions in drug discovery, and for good reason. The resulting amide linkage is metabolically stable and can participate in crucial hydrogen bonding interactions within biological targets. We present two robust protocols for the synthesis of amides from this compound.
A. EDC/HOBt Mediated Amide Coupling: A Reliable and Cost-Effective Method
This classic method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is then attacked by the amine nucleophile to form the desired amide. HOBt can intercept the O-acylisourea to form an active ester, which is less prone to racemization and other side reactions.
Expert Insights for this compound:
The cyclopropyl group adjacent to the carboxylic acid can introduce moderate steric hindrance. While EDC/HOBt is generally effective, for particularly bulky amines, the reaction might be sluggish. In such cases, consider switching to a more potent activating agent like HATU (see Protocol I.B.) or increasing the reaction temperature to 30-40 °C. The electronic nature of the methoxyphenyl group is unlikely to significantly hinder the reaction.
Caption: Workflow for EDC/HOBt mediated amide coupling.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Amine | 1.1 - 1.2 |
| EDC.HCl | 1.2 - 1.5 |
| HOBt | 1.2 - 1.5 |
| DIPEA or Triethylamine | 2.0 - 3.0 |
| Anhydrous DMF or DCM | Sufficient to dissolve |
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).
-
Dissolve the mixture in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC.HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization to yield the pure amide.
B. HATU Mediated Amide Coupling: High Efficiency for Challenging Substrates
For sterically hindered substrates or less reactive amines, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide superior results.
In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily displaced by the amine to form the amide bond.
Expert Insights for this compound:
HATU is an excellent choice for coupling this compound, especially with hindered secondary amines or anilines. The pre-activation step (stirring the acid, HATU, and base before adding the amine) can be beneficial in these cases. While more expensive than EDC, the higher yields and faster reaction times often justify the cost for challenging couplings.
Caption: Workflow for HATU mediated amide coupling.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Amine | 1.1 |
| HATU | 1.1 |
| DIPEA | 2.0 - 3.0 |
| Anhydrous DMF | Sufficient to dissolve |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq.) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 eq.), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
II. Esterification: Modulating Physicochemical Properties
Esterification is a fundamental transformation that allows for the modification of a drug candidate's polarity, solubility, and metabolic stability. We outline two common methods for the synthesis of esters from this compound.
A. Fischer Esterification: A Classic Acid-Catalyzed Approach
The Fischer esterification is a straightforward method that involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[2][3][4]
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[4] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[2][5]
Expert Insights for this compound:
The steric hindrance of the cyclopropyl group can slow down the rate of Fischer esterification.[4] To drive the equilibrium towards the product, it is crucial to use a large excess of the alcohol, which often serves as the solvent.[2][4] For more hindered alcohols (secondary), reaction times may need to be extended, or a stronger acid catalyst might be required. The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also significantly improve the yield.[4]
Caption: Workflow for Fischer Esterification.
| Reagent | Amount |
| This compound | 1.0 eq. |
| Alcohol (e.g., Methanol, Ethanol) | Large excess (serves as solvent) |
| Concentrated Sulfuric Acid | Catalytic amount (e.g., 3-5 drops) |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of the desired alcohol.
-
While stirring, slowly and carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux. The reflux temperature will be the boiling point of the alcohol used.
-
Monitor the reaction for 1-10 hours, or until completion is indicated by TLC or GC.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the ester with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude ester can be further purified by distillation or column chromatography if necessary.[7]
III. Conversion to Acid Chloride: A Gateway to Diverse Derivatives
The conversion of this compound to its corresponding acid chloride is a crucial step for the synthesis of a variety of derivatives, including esters and amides, under very mild conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8]
The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the release of a chloride ion.[8] This intermediate is highly reactive, and the chloride ion then attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. The intermediate collapses, eliminating sulfur dioxide and a protonated chlorine, to yield the acid chloride.[9]
Expert Insights for this compound:
This reaction is generally high-yielding and efficient. It is important to perform the reaction under anhydrous conditions and in a well-ventilated fume hood, as both thionyl chloride and the HCl byproduct are corrosive and toxic. A small amount of DMF can be used as a catalyst. The excess thionyl chloride can be removed by distillation or by co-evaporation with an inert solvent like toluene. The resulting 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride is typically used in the next step without further purification.
Caption: Workflow for acid chloride formation.
| Reagent | Amount |
| This compound | 1.0 eq. |
| Thionyl Chloride (SOCl₂) | 2.0 - 5.0 eq. |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add this compound (1.0 eq.).
-
Carefully add thionyl chloride (2.0-5.0 eq.) to the flask. The reaction can be run neat or in an inert solvent like toluene.
-
Heat the reaction mixture to reflux (approximately 80 °C for neat thionyl chloride) for 1-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. Co-evaporation with toluene can help remove the last traces of SOCl₂.
-
The resulting crude 1-(4-methoxyphenyl)cyclopropanecarbonyl chloride is often of sufficient purity to be used directly in subsequent reactions.
Summary of Derivatization Strategies
| Derivative | Method | Key Reagents | Key Advantages | Potential Challenges for this Scaffold |
| Amide | EDC/HOBt Coupling | EDC, HOBt, DIPEA | Cost-effective, reliable | Sluggish with bulky amines |
| HATU Coupling | HATU, DIPEA | High efficiency, good for hindered substrates | Higher cost | |
| Ester | Fischer Esterification | Alcohol, H₂SO₄ | Simple, uses inexpensive reagents | Equilibrium reaction, steric hindrance can lower yield |
| Acid Chloride | Thionyl Chloride | SOCl₂ | High yield, provides a highly reactive intermediate | Reagent is corrosive and moisture-sensitive |
Conclusion
This compound is a scaffold with significant potential for the development of novel chemical entities. The protocols and insights provided in this guide offer a comprehensive toolkit for researchers to efficiently synthesize a wide range of amide and ester derivatives, as well as the versatile acid chloride intermediate. Careful consideration of the steric and electronic properties of the coupling partners and optimization of reaction conditions will enable the successful derivatization of this valuable building block for further exploration in drug discovery programs.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- J&K Scientific LLC. (n.d.). Fischer Esterification.
- LibreTexts Chemistry. (2020). Fischer Esterification.
- Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
- Wikipedia. (2023). Fischer–Speier esterification.
- Master Organic Chemistry. (2023). Fischer Esterification.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
- Master Organic Chemistry. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Chemistry LibreTexts. (2023). 22.9 Reactions of Carboxylic Acids.
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- Organic Syntheses. (n.d.). N-METHYL-N-(PYRIDIN-4-YL)-2-(p-TOLYL)PROPANAMIDE.
- YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- Asian Journal of Chemistry. (2013). Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide.
- Molecules. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- U.S. Patent No. 5,504,245. (1996).
- Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents [patents.google.com]
- 9. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 10. bachem.com [bachem.com]
Application Notes: 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid as a Versatile Scaffold in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the selection of appropriate molecular building blocks is a critical determinant of a program's success. 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid is a bifunctional reagent that offers a unique combination of a conformationally restricted cyclopropane ring and a synthetically versatile carboxylic acid handle. This combination makes it an exemplary scaffold for constructing complex molecules with tailored pharmacological profiles. The inherent rigidity of the cyclopropane moiety can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity, while its resistance to metabolic degradation often improves pharmacokinetic properties.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the downstream applications of this valuable building block, with a focus on its utility in synthesizing novel therapeutics.
Section 1: The Strategic Role of the Arylcyclopropane Moiety in Drug Design
The cyclopropyl group is far more than a simple saturated ring; its unique electronic and structural properties are strategically leveraged in medicinal chemistry.
-
Conformational Rigidity: The three-membered ring is highly strained and planar. When incorporated into a larger molecule, it restricts rotational freedom, which can pre-organize the molecule for optimal interaction with a biological target, such as an enzyme active site or a receptor binding pocket.[1][2]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical aliphatic chains, and the ring itself is resistant to many common metabolic pathways, such as enzymatic oxidation.[1][3] This can lead to a longer in vivo half-life for drug candidates, a desirable attribute for reducing dosing frequency.
-
Bioisosterism: The cyclopropyl group is often used as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene. This substitution can maintain or improve biological activity while favorably modulating physicochemical properties like solubility and lipophilicity.[4]
-
Synthetic Handle: The carboxylic acid function of this compound is a key feature, providing a reactive site for a wide array of chemical transformations. The most common and vital of these is the formation of amide bonds, a cornerstone of pharmaceutical synthesis.[5][6]
Physicochemical Properties of the Core Scaffold
A clear understanding of the starting material's properties is fundamental to its effective use in downstream synthesis.
| Property | Value | Source |
| CAS Number | 16728-01-1 | [7] |
| Molecular Formula | C₁₁H₁₂O₃ | [7] |
| Molecular Weight | 192.21 g/mol | [7] |
| Appearance | White to almost white crystalline powder | [8] |
| Melting Point | 127-132 °C | [8] |
| Solubility | Soluble in Methanol | [8] |
Section 2: Application in the Synthesis of Bioactive Molecules
The 1-arylcyclopropanecarboxylic acid scaffold is a key component in several classes of pharmacologically active agents. Its utility is demonstrated in its incorporation into molecules targeting a range of diseases.
Case Study 1: Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[9][10] The goal is to promote the beneficial anabolic effects of androgens in muscle and bone while minimizing unwanted androgenic effects in tissues like the prostate.[9][10][11] Many non-steroidal SARMs utilize rigid scaffolds to achieve high binding affinity and selectivity.
While not a direct precursor in all published syntheses, this compound represents a key structural motif found in the design of SARM candidates. The core structure can be elaborated via amide coupling to install the pharmacophores necessary for AR binding and activation. A prominent example of a SARM is Enobosarm (also known as Ostarine or MK-2866), which has been extensively studied for treating muscle wasting and osteoporosis.[12][13][14][15]
The general synthetic strategy involves coupling the carboxylic acid "head" group with a complex amine "tail" group, which is typically an aniline derivative bearing electron-withdrawing substituents.
Caption: General synthetic route to SARM-like amides.
Case Study 2: Kinase Inhibitors in Oncology
The structural motif is also relevant in the field of oncology. For instance, Cabozantinib , a potent multi-tyrosine kinase inhibitor used to treat certain types of cancer, features a cyclopropane-1,1-dicarboxamide core.[16][17][18] One of its metabolites involves a structure derived from the hydrolysis of one of the amide bonds, resulting in a cyclopropanecarboxylic acid derivative. This highlights the recognition of the cyclopropane carboxylic acid scaffold by metabolic systems and its importance in the overall pharmacological profile of the parent drug.[17] Cabozantinib's mechanism of action involves inhibiting key receptor tyrosine kinases like MET, VEGFR2, and AXL, thereby blocking tumor growth, angiogenesis, and metastasis.[16][18][19]
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations and analyses involving this compound.
Protocol 1: Synthesis of an Amide Derivative via EDC/HOBt Coupling
This protocol details a standard, reliable method for coupling the title compound with a representative amine (e.g., 4-fluoroaniline) to form the corresponding amide. Amide bond formation is arguably the most critical downstream reaction for this building block.[6][20]
Objective: To synthesize N-(4-fluorophenyl)-1-(4-methoxyphenyl)cyclopropanecarboxamide.
Materials:
-
This compound (1.0 equiv)
-
4-Fluoroaniline (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
5% Aqueous HCl
-
Saturated Aqueous NaHCO₃
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add HOBt (1.2 equiv), EDC (1.2 equiv), 4-fluoroaniline (1.1 equiv), and finally DIPEA (2.5 equiv). The addition of DIPEA last is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude amide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Workflow for amide synthesis and purification.
Protocol 2: Analytical Characterization by Reverse-Phase HPLC
Objective: To assess the purity of this compound or its downstream products.
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the analyte in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute further with the mobile phase if necessary.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Integrate the resulting chromatogram to determine the retention time and calculate the peak area percentage to assess purity.
References
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). APIChem.
- Wang, Y., et al. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
- Ostarine (MK-2866; Enobosarm) - Results, Clinical Trials & Reviews. (2016). More Plates More Dates.
- Muthusamy, S., et al. (2024). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
- What Is MK-2866 (Ostarine / Enobosarm)? The Complete Guide. (2023). Swolverine.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
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Revolutionizing the Pharmaceutical Pipeline: Advanced Applications in Drug Discovery and Development
The journey of a new therapeutic from a laboratory concept to a patient's bedside is an arduous and costly endeavor, fraught with high attrition rates. A significant portion of these failures can be attributed to a lack of efficacy or unforeseen toxicity, often revealed late in clinical trials. To de-risk and accelerate this process, the pharmaceutical industry is increasingly turning to a new generation of powerful research tools. This guide provides an in-depth exploration of three such transformative technologies: Mass Spectrometry , CRISPR-Cas9 , and Organ-on-a-Chip . We will delve into their fundamental principles, provide detailed protocols for their application, and illustrate how they are reshaping the landscape of modern drug development.
Mass Spectrometry: The Analytical Powerhouse of Pharmaceutical Sciences
Mass spectrometry (MS) has become an indispensable tool in nearly every stage of pharmaceutical development, from initial drug discovery to post-market surveillance. Its remarkable sensitivity and specificity allow for the precise identification and quantification of molecules in complex biological matrices, providing crucial insights into a drug's behavior.
Core Principles and Applications
Mass spectrometry operates by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio (m/z). This information allows for the determination of a molecule's identity and quantity. In pharmaceutical research, MS is pivotal for:
-
Target Identification and Validation: Identifying the specific proteins or other biomolecules that a drug candidate interacts with.
-
High-Throughput Screening: Rapidly screening large libraries of compounds to identify potential "hits" with desired activity.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Studying how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and its effect on biological pathways.
-
Metabolite Identification: Characterizing the breakdown products of a drug, which can have their own therapeutic or toxic effects.
-
Biomarker Discovery: Identifying molecules that can indicate the presence of a disease or a patient's response to a drug.
Application Note: Quantitative Analysis of Drug Metabolites in Plasma using UPLC-MS/MS
Introduction: Understanding the metabolic fate of a drug is critical for assessing its safety and efficacy. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying drug metabolites in biological fluids due to its high sensitivity, selectivity, and speed.
Experimental Protocol: UPLC-MS/MS for Metabolite Quantification
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the parent drug) to each sample, calibration standard, and quality control (QC) sample.[1]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
UPLC Conditions:
-
Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 C18 column (2.1 x 100 mm, 1.8 µm), is commonly used for separating small molecule metabolites.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column. For example: 0-2 min, 100% A; 2-11 min, 0% to 100% B; 11-13 min, 100% B; 13-15 min, 100% to 0% A.[4]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. In MRM, the first quadrupole (Q1) is set to select the precursor ion (the parent metabolite), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect a specific fragment ion, creating a highly specific transition.
-
Optimization: For each metabolite, the precursor ion and the optimal fragment ion and collision energy must be determined through infusion experiments.
-
Data Analysis: The concentration of each metabolite is determined by comparing the peak area of its MRM transition to a calibration curve generated from standards of known concentrations.
Data Presentation: Sensitivity of Mass Spectrometry Analyzers
The choice of mass analyzer significantly impacts the sensitivity of the analysis. Triple quadrupole (QqQ) mass spectrometers are renowned for their high sensitivity in targeted quantification, while high-resolution mass spectrometers like Orbitrap offer a balance of sensitivity and high mass accuracy, which is beneficial for both quantification and structural elucidation.
| Mass Analyzer | Typical Sensitivity (Small Molecules) | Key Advantages for Pharmaceutical Analysis |
| Triple Quadrupole (QqQ) | Low pg/mL to fg/mL | Highest sensitivity for targeted quantification, excellent for pharmacokinetic studies.[6] |
| Orbitrap | High pg/mL to low ng/mL | High resolution and mass accuracy, enabling confident identification of unknown metabolites and retrospective data analysis.[7][8] |
| Time-of-Flight (TOF) | ng/mL to high pg/mL | High resolution and fast acquisition speed, suitable for screening applications. |
CRISPR-Cas9: Precision Genome Engineering for Target Discovery and Validation
The advent of CRISPR-Cas9 technology has revolutionized our ability to precisely edit the genome, providing an unprecedented tool for dissecting the genetic basis of disease and identifying novel drug targets.[9]
Core Principles and Applications
The CRISPR-Cas9 system is an RNA-guided endonuclease that can be programmed to create a double-strand break (DSB) at a specific location in the genome. The cell's natural DNA repair mechanisms then mend this break, often introducing small insertions or deletions (indels) that can disrupt the function of a gene, effectively creating a "knockout." This capability is leveraged in pharmaceutical research for:
-
Target Identification: Genome-wide CRISPR screens can be used to systematically knock out every gene in the genome to identify those that are essential for disease cell survival or that confer resistance to a particular drug.
-
Target Validation: Once a potential drug target is identified, CRISPR-Cas9 can be used to create a knockout of that gene in a relevant cell model to confirm its role in the disease phenotype.
-
Disease Modeling: CRISPR can be used to introduce specific disease-causing mutations into cell lines or animal models, creating more accurate representations of human diseases for drug testing.
Diagram: The CRISPR-Cas9 Gene Knockout Mechanism
Caption: Workflow of a pooled CRISPR screen for drug resistance.
Organ-on-a-Chip: Mimicking Human Physiology in the Lab
Organ-on-a-chip (OOC) technology is a revolutionary approach that aims to bridge the gap between traditional 2D cell cultures and animal models by creating microfluidic devices that recapitulate the key physiological functions of human organs. [10]These "organs-on-chips" provide a more human-relevant platform for studying drug efficacy and toxicity.
Core Principles and Applications
OOCs are typically small, transparent chips containing microchannels lined with living human cells. The microfluidic system allows for the continuous perfusion of nutrients and the removal of waste, mimicking blood flow. This dynamic environment, combined with the 3D arrangement of cells, allows for the recreation of tissue- and organ-level functions. Key applications in pharmaceutical development include:
-
Toxicity Testing: Assessing the potential for a drug to cause harm to specific organs, such as the liver (drug-induced liver injury, DILI), kidney, or heart.
-
Efficacy Testing: Evaluating the therapeutic effect of a drug in a more physiologically relevant context than traditional cell culture.
-
ADME Modeling: Studying the absorption, distribution, metabolism, and excretion of drugs using interconnected multi-organ chips (e.g., a gut-liver-on-a-chip).
-
Personalized Medicine: Using a patient's own cells to create an organ-on-a-chip model to predict their individual response to a drug.
Data Presentation: Predictive Power of Organ-on-a-Chip vs. Animal Models for Drug Toxicity
A major limitation of preclinical animal studies is their poor prediction of human drug toxicity. Organ-on-a-chip technology has shown significant promise in improving this predictability.
| Model | Predictive Sensitivity for Drug-Induced Liver Injury (DILI) | Reference |
| Animal Models | 0% (for a set of 27 drugs that passed animal testing but caused DILI in humans) | [11][12] |
| 3D Liver Spheroids | 47% | [11][12] |
| Human Liver-Chip | 87% | [11][12][13][14] |
Application Note: Assessing Drug-Induced Liver Injury (DILI) with a Liver-on-a-Chip
Introduction: Drug-induced liver injury is a leading cause of drug failure in clinical trials and post-market withdrawal. [15]A liver-on-a-chip model, co-culturing primary human hepatocytes and other non-parenchymal cells, provides a powerful tool for predicting the DILI potential of new drug candidates. [15] Experimental Protocol: Liver-on-a-Chip for DILI Assessment
-
Chip Preparation and Cell Seeding:
-
Coat the microfluidic channels of the chip with an appropriate extracellular matrix (e.g., collagen) to promote cell attachment and function.
-
Seed primary human hepatocytes into the upper "parenchymal" channel of the chip.
-
Seed a co-culture of non-parenchymal cells (e.g., Kupffer cells, stellate cells, and endothelial cells) into the lower "vascular" channel. [11] * Allow the cells to attach and form a 3D microtissue structure under continuous perfusion of culture medium.
-
-
Drug Treatment:
-
After the liver microtissue has stabilized (typically 5-7 days), introduce the drug candidate into the culture medium at a range of concentrations.
-
Continuously perfuse the chip with the drug-containing medium for the desired duration of the study (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Cell Viability: At the end of the treatment period, assess cell viability using live/dead staining and fluorescence microscopy.
-
Liver Function Markers: Collect the effluent from the chip at various time points and measure the levels of key liver function markers, such as albumin (a marker of synthetic function) and alanine aminotransferase (ALT) (a marker of liver cell damage).
-
Metabolic Activity: Measure the activity of key drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP3A4), to assess the metabolic capacity of the liver microtissue. [16] Data Analysis: Compare the levels of viability, liver function markers, and metabolic activity in the drug-treated chips to those in vehicle-treated control chips to determine the dose-dependent toxicity of the compound.
-
Conclusion
The integration of advanced technologies like mass spectrometry, CRISPR-Cas9, and organ-on-a-chip into the pharmaceutical R&D pipeline represents a paradigm shift in how we discover and develop new medicines. By providing more precise, human-relevant data at earlier stages of the process, these tools have the potential to significantly reduce the high attrition rates that have long plagued the industry. As our ability to harness the power of these technologies continues to grow, we can look forward to a future of more efficient drug development and, ultimately, safer and more effective therapies for patients.
References
- Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach. PubMed. [Link]
- Schematic diagram of CRISPR/Cas9 mechanism. The system consists of Cas9...
- Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. LabRulez LCMS. [Link]
- First-of-its-kind study validates Organ-on-a-chip as a better approach to predict drug toxicity than animals. Animal Free Research UK. [Link]
- Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance. PMC. [Link]
- Setup of human liver-chips integrating 3D models, microwells and a standardized microfluidic platform as proof-of-concept study to support drug evalu
- A simple protocol to isolate a single human cell PRDX1 knockout gener
- Human Liver Microphysiological System for Assessing Drug-Induced Liver Toxicity In Vitro. Jove. [Link]
- CRISPR gene knockout protocol (Part 3)
- A Human Liver Organoid Screening Platform for DILI Risk Prediction. PMC. [Link]
- From MALDI to QQQ: A Complete Guide to Mass Spectrometry Techniques and Their Applic
- Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system. STAR Protocols. [Link]
- UPLC-MS/MS Detection. Protocols.io. [Link]
- Protocol for sample preparation, LC-MS/MS, and data analysis Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Metabolomics Workbench. [Link]
- Pooled CRISPR screening workflows begin with the selection of targets...
- CRISPR-UMI Step by Step: A protocol for robust CRISPR screening. Protocols.io. [Link]
- How to do a Crispr Cas9 Ko cell line?
- Comparing Chip vs. Animal Models in Medical Research. TechTarget. [Link]
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
- use CRISPR Libraries for Screening. GenScript. [Link]
- Video: How to design a pooled CRISPR knockout screen. Horizon Discovery. [Link]
- Driving the drug discovery pipeline: The value of organ-on-a-chip MPS. YouTube. [Link]
- New Scientific Publication Describes Twelve Reasons Why Organ-Chips are Better than Animal Testing. PR Newswire. [Link]
- Application of a gut–liver-on-a-chip device and mechanistic modelling to the quantitative in vitro pharmacokinetic study of mycophenol
- Learn to Generate Diagrams with Graphviz and dot. Toolify AI. [Link]
- The Future of Preclinical Animal Models in Drug Discovery.
- Comparison between a High-resolution Single-stage Orbitrap and a Triple Quadrupole Mass Spectrometer for Quantitative Analyses of Drugs.
- Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. NIH. [Link]
- Application of a gut–liver-on-a-chip device and mechanistic modelling to the quantitative in vitro pharmacokinetic study of mycophenolate mofetil.
- Laying Out Pathways With Rgraphviz. The R Journal. [Link]
- Dot Language (graph based diagrams). Medium. [Link]
- Graphviz tutorial. YouTube. [Link]
- A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma.
- Integrated Gut and Liver Microphysiological Systems for Quantitative In Vitro Pharmacokinetic Studies. CORE. [Link]
- DOT Language. Graphviz. [Link]
- Example Pathview graphs: (a) Graphviz view on a canonical signaling...
- Gut-liver on chip for in vitro toxicology study. Imm-Cnr. [Link]
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- Drawing graphs with dot. MIT. [Link]
- Graphviz. Graphviz. [Link]
- Drug testing: organ-on-chip models vs. standard models.
- Organ-Chips and Animal Models: Sensitivity Explained.
- First-of-its-kind study validates Organ-on-a-chip as a better approach to predict drug toxicity than animals. Animal Free Research UK. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic yields and overcome common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
-
Question: I am attempting a Simmons-Smith cyclopropanation of 4-methoxystyrene followed by oxidation, but I'm observing very low conversion of my starting material. What are the potential causes and how can I improve my yield?
-
Answer: Low conversion in a Simmons-Smith type reaction can stem from several factors related to the reagents and reaction conditions.[1] The electron-donating nature of the methoxy group on the styrene derivative should make it reactive, so the issue likely lies in the generation or reactivity of the zinc carbenoid.
Potential Causes & Solutions:
-
Reagent Quality:
-
Diiodomethane (CH₂I₂): Ensure it is freshly distilled or from a recently opened bottle, as it can decompose over time, leading to lower concentrations of the active methylene source.[1]
-
Zinc-Copper Couple/Diethylzinc (Et₂Zn): The activity of the zinc is crucial. If preparing a Zn-Cu couple, ensure proper activation. Diethylzinc is highly pyrophoric and sensitive to air and moisture. Use fresh, high-quality Et₂Zn and handle it under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).[1][2] The Furukawa modification, using Et₂Zn instead of the Zn-Cu couple, can increase reactivity.[2]
-
-
Reaction Conditions:
-
Solvent: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used to stabilize the carbenoid. However, for some substrates, these can decrease the reaction rate.[1] Consider a non-complexing solvent like 1,2-dichloroethane if using the Furukawa modification.[2]
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1] Ensure proper temperature control, as side reactions can occur at higher temperatures.
-
Stoichiometry: Using an excess of the cyclopropanating agent is common. Stoichiometries of 2.2 equivalents of diethylzinc and 4.4 equivalents of diiodomethane relative to the alkene have been reported to be effective.[1]
-
-
General Lab Practice:
-
Issue 2: Formation of Significant Impurities or Side Products
-
Question: My reaction is proceeding, but I am getting a complex mixture of products, making purification difficult and lowering the yield of this compound. What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation is a common issue and can often be attributed to the stability of the reagents or intermediates.[1]
Potential Side Reactions & Minimization Strategies:
-
Polymerization of Styrene: 4-Methoxystyrene can be prone to polymerization, especially in the presence of trace acids or at elevated temperatures. Ensure your starting material is free of polymerization inhibitors if it has been stored for a long time, and maintain strict temperature control.
-
Rearrangement or Elimination Reactions: Depending on the specific synthetic route, alternative reaction pathways can compete with the desired cyclopropanation.[1] Careful control of reaction temperature and stoichiometry can help to favor the desired pathway.
-
Workup Issues: During the quench and extraction, ensure that the pH is controlled to prevent undesired reactions of the product or intermediates. A careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common procedure.[1]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I believe my reaction has worked, but I am struggling to isolate a pure sample of this compound. What are some effective purification strategies?
-
Answer: The purification of carboxylic acids can sometimes be challenging due to their polarity.
Purification Workflow:
-
Aqueous Workup: After quenching the reaction, perform an extraction. To isolate the carboxylic acid, you can extract the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the acid into its water-soluble salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities.
-
Acidification and Extraction: Carefully acidify the aqueous layer with an acid like HCl to precipitate the carboxylic acid. The product can then be extracted back into an organic solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic extracts over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system. The melting point of this compound is reported to be in the range of 127-132 °C, which can be a good indicator of purity.[4][5]
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve peak shape, is a good starting point. HPLC can also be used for analysis and purification.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Simmons-Smith reaction for this synthesis?
A1: The Simmons-Smith reaction involves the formation of an organozinc carbenoid, often represented as ICH₂ZnI.[2] This carbenoid is not a free carbene but rather a metal-complexed species. The reaction with an alkene, such as 4-methoxystyrene, is a concerted process where the methylene group is delivered to both carbons of the double bond simultaneously.[7] This leads to a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[2][8]
Diagram: Simplified Simmons-Smith Reaction Mechanism
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (DCM) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reagent Addition: Add 4-methoxystyrene (1.0 eq) to the flask. Cool the solution to 0 °C in an ice bath.
-
Carbenoid Formation: Slowly add a solution of diethylzinc (1.1 eq) in hexanes via syringe. Following this, add diiodomethane (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). [9]5. Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride. [1]6. Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-cyclopropyl-4-methoxybenzene intermediate.
-
Oxidation: The intermediate can be oxidized to the carboxylic acid using various methods, such as potassium permanganate under basic conditions, followed by acidic workup.
-
Purification: Purify the final product, this compound, by recrystallization or column chromatography as described in the troubleshooting section.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Alkene | 4-Methoxystyrene (1.0 eq) | Starting material for cyclopropanation. |
| Solvent | Dichloromethane (DCM) | A common non-complexing solvent for this reaction. |
| Cyclopropanating Agents | Diethylzinc (1.1 eq), Diiodomethane (1.2 eq) | Furukawa modification for increased reactivity. [2] |
| Reaction Temperature | 0 °C to Room Temperature | Controlled temperature profile to manage exothermicity and minimize side reactions. [1] |
| Reaction Time | 12-16 hours | Typical duration for completion; should be monitored by TLC. |
| Quenching Agent | Saturated aq. NH₄Cl | Safely neutralizes the reactive organozinc species. [1] |
References
- 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. SIELC Technologies. [Link]
- Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
- Simmons–Smith reaction. Wikipedia. [Link]
- Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
- Phase transfer catalysis: Chemistry and engineering.
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor. [Link]
- Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
- Stereoselective Cyclopropanation Reactions.
- Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions.
- (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS.
- Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes.
- 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem. [Link]
- Cas 16728-01-1,1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. lookchem. [Link]
- Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]
- (PDF) Isolation, synthesis and optimization of cyclopropanation process of 4-allyl-2-methoxyphenol.
- The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. [Link]
- Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI. [Link]
- Reactions of Carboxylic Acids Explained | Esters, Amides, Alcohols and More. YouTube. [Link]
- 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Chad's Prep. [Link]
- Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 16728-01-1 [sigmaaldrich.com]
- 6. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine [mdpi.com]
Technical Support Center: Purification of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (4-MPCCA). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during the isolation and purification of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Section 1: Troubleshooting Guide - Common Purification Hurdles
This section addresses specific, frequently encountered problems during the purification of 4-MPCCA. Each question is designed to reflect a real-world experimental challenge, followed by a detailed, step-by-step solution grounded in chemical principles.
Question 1: My crude 4-MPCCA is an oil or a sticky solid and won't crystallize. What's causing this and how can I induce crystallization?
Answer:
This is a classic sign of persistent impurities that are disrupting the crystal lattice formation of your target compound. Oiling out or forming a sticky solid instead of a crystalline powder often indicates the presence of residual solvents, unreacted starting materials, or closely related side-products. The methoxy and carboxylic acid groups on 4-MPCCA can also lead to strong intermolecular interactions that can be influenced by impurities.
Troubleshooting Workflow:
-
Initial Purity Assessment (TLC): Before attempting recrystallization, it is crucial to assess the complexity of your crude mixture.
-
Protocol: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel TLC plate alongside your starting materials. Develop the plate using a solvent system like hexane:ethyl acetate (e.g., 7:3 or 1:1 with a drop of acetic acid).
-
Interpretation: If you observe multiple spots close to your product spot, it indicates the presence of structurally similar impurities that are likely interfering with crystallization.
-
-
Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed. Residual solvents can act as "anti-solvents" or solubilizers, preventing crystallization.
-
Action: Place your crude material under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid in the removal of higher-boiling solvents, but be cautious to avoid decomposition.
-
-
Strategic Recrystallization: The choice of solvent is paramount for successful recrystallization. For 4-MPCCA, a compound with moderate polarity, a single solvent or a binary solvent system is often effective.
-
Single Solvent Approach:
-
Rationale: Find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature or below.
-
Recommended Solvents: Based on its structure, consider solvents like ethanol, isopropanol, or toluene.
-
-
Binary Solvent System Approach:
-
Rationale: Use a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. This allows for fine-tuning of the solubility.
-
Recommended Systems: Common choices include hexane/ethyl acetate, hexane/acetone, or diethyl ether/hexane.[1]
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature.
-
Slowly add the "poor" solvent (e.g., hexane) dropwise with constant swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
-
-
Logical Flow for Inducing Crystallization:
Caption: Troubleshooting workflow for inducing crystallization.
Question 2: After recrystallization, my 4-MPCCA has a low melting point and a broad melting range. What are the likely impurities, and how can I remove them?
Answer:
A low and broad melting point is a strong indicator of persistent impurities. For 4-MPCCA, common culprits include starting materials from the synthesis or structurally similar byproducts.
Potential Impurities and Removal Strategies:
| Impurity Type | Likely Source | Identification Method | Recommended Purification |
| Starting Materials | Incomplete reaction | TLC, ¹H NMR | Recrystallization, Flash Chromatography |
| Isomeric Byproducts | Side reactions during cyclopropanation | HPLC, ¹H NMR | Flash Chromatography, Preparative HPLC |
| Acidic/Basic Residues | Incomplete workup | pH paper, ¹H NMR | Acid/Base Wash, Recrystallization |
Detailed Purification Protocol: Flash Column Chromatography
When recrystallization fails to yield a pure product, flash column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like 4-MPCCA.
-
Mobile Phase (Eluent) Selection:
-
Rationale: The goal is to find a solvent system that provides good separation between your product and the impurities on a TLC plate. The ideal Rf value for your product should be between 0.2 and 0.4.
-
Procedure:
-
Dissolve a small sample of the impure solid in a minimal amount of a polar solvent (e.g., ethyl acetate).
-
Spot this solution on a TLC plate.
-
Test various mobile phase systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent. This helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and reduced tailing on the silica gel.
-
-
-
Column Packing and Loading:
-
Pack the column with silica gel using the chosen eluent.
-
Dissolve your impure 4-MPCCA in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel and load it onto the column as a dry powder.
-
-
Elution and Fraction Collection:
-
Run the column, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified 4-MPCCA.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that I should be aware of during purification?
A1: Key properties include:
-
Appearance: White to off-white crystalline powder.[2]
-
Melting Point: Approximately 127-132 °C.[2][4][5] A significant deviation from this range indicates impurities.
-
Solubility: Soluble in methanol and other polar organic solvents like ethyl acetate and acetone.[2][5] It has limited solubility in non-polar solvents like hexane.
-
pKa: The predicted pKa is around 4.37, indicating it is a weak acid, similar to benzoic acid.[2][5]
Q2: Can I use HPLC for the purification of 4-MPCCA?
A2: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for both analytical and preparative scale purification of 4-MPCCA, especially for removing closely related impurities. A reverse-phase (RP) HPLC method is often suitable.[6]
-
Typical Conditions:
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, standard laboratory safety precautions should be followed. According to safety data, this compound may cause skin and eye irritation.[3] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Q4: My synthesis of 4-MPCCA involves a Grignard reagent. What are some common impurities from this type of reaction?
A4: If your synthesis involves a Grignard reaction, potential impurities could include:
-
Biphenyl-type compounds: From the coupling of the Grignard reagent.
-
Unreacted starting materials.
-
Hydrolyzed Grignard reagent: Resulting in anisole. These impurities often have different polarities from your product and can typically be removed by column chromatography.
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a purification method.
Section 3: References
-
SIELC Technologies. (2018, May 16). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
LookChem. Cas 16728-01-1, 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]
-
PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. lookchem.com [lookchem.com]
- 3. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 85575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 16728-01-1 [sigmaaldrich.com]
- 5. 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 16728-01-1 [amp.chemicalbook.com]
- 6. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side product formations encountered during this synthesis. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.
Introduction to Synthetic Strategies and Common Pitfalls
The synthesis of this compound typically proceeds through one of two primary routes:
-
Cyclopropanation of 4-methoxystyrene followed by functional group manipulation: This often involves the Simmons-Smith reaction or its modifications to form a cyclopropane ring, followed by steps to introduce the carboxylic acid.
-
Intramolecular cyclization: A common example is the reaction of a malonic ester derivative with a dihalide, or the reaction of 4-methoxyphenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis.
Each of these pathways presents a unique set of challenges, with the potential for various side products that can complicate purification and reduce yields. This guide will dissect these issues in a question-and-answer format, providing both preventative measures and corrective actions.
Troubleshooting Guide & FAQs
Part 1: Cyclopropanation of 4-Methoxystyrene
The cyclopropanation of the electron-rich 4-methoxystyrene is a key step, often employing a Simmons-Smith or related carbenoid reaction. The methoxy group, while activating the double bond towards cyclopropanation, also introduces specific challenges.
Question 1: My Simmons-Smith reaction on 4-methoxystyrene is low-yielding, and I observe a significant amount of a polymeric/oligomeric substance. What is happening and how can I prevent it?
Answer:
This is a classic issue when working with electron-rich styrenes like 4-methoxystyrene. The formation of a polymeric or oligomeric side product is highly likely due to the susceptibility of the starting material to cationic polymerization.[1] The Lewis acidic nature of the zinc iodide (ZnI₂) byproduct generated in the Simmons-Smith reaction can initiate this polymerization.
Causality:
-
Initiation: ZnI₂ acts as a Lewis acid, activating the double bond of 4-methoxystyrene and generating a stabilized benzylic carbocation.
-
Propagation: This carbocation then rapidly adds to other molecules of 4-methoxystyrene, leading to chain growth and the formation of polymers/oligomers.
Troubleshooting & Prevention:
| Strategy | Rationale | Protocol Adjustment |
| Control Temperature | Lower temperatures disfavor the polymerization pathway, which typically has a higher activation energy than the desired cyclopropanation. | Maintain the reaction temperature at or below 0 °C. |
| Quench Lewis Acid | Scavenging the ZnI₂ as it forms prevents it from initiating polymerization. | For reactions sensitive to acid, adding excess diethylzinc can sequester the ZnI₂. Alternatively, quenching the reaction with pyridine can also be effective.[2] |
| Use Modified Reagents | The Furukawa modification (diethylzinc and diiodomethane) can sometimes offer cleaner reactions.[2][3] | Consider using Et₂Zn/CH₂I₂ in place of the traditional Zn-Cu couple and CH₂I₂. |
| Slow Addition | Adding the Simmons-Smith reagent slowly to the 4-methoxystyrene solution keeps the instantaneous concentration of the Lewis acid low. | Use a syringe pump for the slow addition of the pre-formed carbenoid or one of the reagents. |
Question 2: I've isolated my cyclopropanated product, but NMR analysis suggests the presence of an impurity with a methylated methoxy group. How is this possible?
Answer:
This side product arises from the electrophilic nature of the zinc carbenoid intermediate in the Simmons-Smith reaction. While its primary role is to deliver a methylene group to the alkene, it can also act as a methylating agent, particularly towards heteroatoms.
Mechanism of Side Reaction:
The oxygen of the methoxy group on your starting material can act as a nucleophile, attacking the zinc carbenoid. This is more likely to occur with prolonged reaction times or when an excess of the Simmons-Smith reagent is used.[2]
Preventative Measures:
-
Stoichiometry: Use a minimal excess of the Simmons-Smith reagent (e.g., 1.1-1.2 equivalents).
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS and quench it as soon as the starting material is consumed to avoid extended exposure to the reagent.
Part 2: Synthesis via 4-Methoxyphenylacetonitrile and Hydrolysis
A common alternative route involves the alkylation of 4-methoxyphenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the resulting nitrile to the carboxylic acid.
Question 3: After reacting 4-methoxyphenylacetonitrile with 1,2-dibromoethane and a strong base, I have a complex mixture of products. What are the likely side products?
Answer:
This reaction, aiming for an intramolecular cyclization to form 1-(4-methoxyphenyl)cyclopropanecarbonitrile, can be prone to several side reactions, primarily due to the reactivity of the benzylic carbanion and the difunctional nature of 1,2-dibromoethane.
Potential Side Products & Their Formation:
| Side Product | Formation Mechanism | Prevention/Mitigation |
| Dimerization of Starting Material | The carbanion of 4-methoxyphenylacetonitrile can react with another molecule of the starting material. | Use high dilution conditions to favor the intramolecular reaction over intermolecular reactions. |
| Elimination Product | 1,2-dibromoethane can undergo elimination in the presence of a strong base to form bromoethene or ethyne. | Use a non-hindered, strong base at a controlled temperature. Sodium amide or LDA are often preferred over alkoxides. |
| Over-alkylation Products | The initially formed product can be deprotonated and react further. | Carefully control the stoichiometry of the base and alkylating agent. |
Question 4: My final product, this compound, is contaminated with a significant amount of the corresponding amide. How can I ensure complete hydrolysis of the nitrile?
Answer:
The presence of 1-(4-methoxyphenyl)cyclopropanecarboxamide is a classic sign of incomplete hydrolysis. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing or the reaction time is too short, the reaction can stall at the amide stage.
Troubleshooting Hydrolysis:
-
Acidic Hydrolysis:
-
Conditions: Use a strong acid such as concentrated HCl or H₂SO₄ and heat the reaction mixture to reflux for an extended period (often 12-24 hours).
-
Rationale: The high temperature and strong acid concentration are necessary to drive the hydrolysis of the relatively stable amide to the carboxylic acid.
-
-
Basic Hydrolysis:
-
Conditions: Use a concentrated solution of a strong base like NaOH or KOH, often with a co-solvent like ethanol, and heat to reflux for a prolonged time.
-
Rationale: Similar to acidic hydrolysis, forcing conditions are required. A subsequent acidification step is necessary to protonate the carboxylate salt to obtain the final product.
-
Workflow for Complete Nitrile Hydrolysis
Caption: Workflow for troubleshooting incomplete nitrile hydrolysis.
Experimental Protocols
Protocol 1: Optimized Simmons-Smith Cyclopropanation of 4-Methoxystyrene
This protocol is designed to minimize polymerization and other side reactions.
Materials:
-
Zinc-copper couple (freshly prepared) or Diethylzinc (1.0 M in hexanes)
-
Diiodomethane (CH₂I₂)
-
4-Methoxystyrene
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pyridine (optional)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple (2.0 eq.).
-
Add anhydrous diethyl ether to cover the zinc-copper couple.
-
In the dropping funnel, prepare a solution of diiodomethane (1.5 eq.) and 4-methoxystyrene (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion of the diiodomethane/4-methoxystyrene solution to the zinc-copper couple suspension to initiate the reaction (slight warming may be observed).
-
Once the reaction has initiated, add the remaining solution dropwise over 1-2 hours while maintaining a gentle reflux or a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, stir the reaction mixture for an additional 2-4 hours, monitoring the disappearance of 4-methoxystyrene by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
If the product is suspected to be acid-sensitive, consider quenching with a pyridine/water mixture.
-
Filter the mixture through a pad of Celite® to remove the zinc salts, washing the filter cake with diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-cyclopropyl-4-methoxybenzene.
Summary of Potential Side Products
| Synthetic Route | Precursor | Potential Side Product | Reason for Formation |
| Simmons-Smith | 4-Methoxystyrene | Poly(4-methoxystyrene) | Lewis acid (ZnI₂) initiated cationic polymerization. |
| Simmons-Smith | 4-Methoxystyrene | Methylated derivative | Electrophilic attack of the carbenoid on the methoxy group.[2] |
| Nitrile Hydrolysis | 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | 1-(4-Methoxyphenyl)cyclopropanecarboxamide | Incomplete hydrolysis of the nitrile. |
| Nitrile Hydrolysis | 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | Unreacted Nitrile | Incomplete reaction. |
| Malonic Ester | Diethyl 1-(4-methoxyphenyl)malonate | Ethyl 1-(4-methoxyphenyl)cyclopropanecarboxylate | Incomplete ester hydrolysis. |
Logical Relationship Diagram of Side Product Formation
Caption: Key side product pathways in common syntheses.
References
- BenchChem. (2025).
- Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
- Wikipedia. Simmons–Smith reaction. [Link]
- ResearchGate.
- YouTube. (2018).
- OrgoSolver.
- SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
- Sigma-Aldrich. 1-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid.
- ChemicalBook. (2025). 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | 16728-01-1.
- National Institutes of Health. (2024).
- IJNRD. (2024). Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process.
- LookChem. Cas 16728-01-1,1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID.
- ResearchGate. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activi.
- Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
- PubChem. Benzeneacetonitrile, 4-methoxy-.
- ChemRxiv. Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spen.
- Arkivoc. Asymmetric synthesis of cyclopropanes by reaction of (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]but-2-.
- ResearchGate. 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile.
- Royal Society of Chemistry. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions.
- ResearchGate.
- ResearchGate.
Sources
Improving the stability and storage of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (CAS RN: 16728-01-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal stability and storage of this valuable chemical intermediate. We will address common questions and troubleshooting scenarios encountered during experimental workflows.
Section 1: Frequently Asked Questions (FAQs) on Storage and Handling
This section covers the most common inquiries regarding the day-to-day handling and storage of the compound.
Q1: What are the ideal short-term and long-term storage conditions for solid this compound?
This is a critical question as improper storage is a primary cause of compound degradation. While different suppliers may provide slightly varying recommendations, a comprehensive review of safety data sheets (SDS) and chemical properties allows us to establish a best-practice protocol.
Answer:
For maximum stability, this compound in its solid, crystalline form should be stored under controlled conditions that minimize exposure to heat, light, and moisture.
-
Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[1][2][3] While some suppliers state "room temperature" storage is acceptable, maintaining a consistently cool and stable temperature minimizes the risk of slow thermal degradation over time.[4] For short-term use (i.e., daily or weekly access), storage in a cool, dry place away from direct heat sources is sufficient.
-
Atmosphere: The compound should be stored in a tightly sealed container to prevent moisture absorption and potential reactions with atmospheric components.[5] For highly sensitive applications or very long-term archival, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
-
Light: Protect the compound from direct sunlight and strong artificial light.[6] Aromatic compounds can be susceptible to photodecomposition. Storing the material in an amber glass vial or an opaque container is a simple and effective measure.
-
Container: Use well-sealed, corrosion-resistant containers, such as glass bottles with Teflon-lined caps.[6]
| Parameter | Long-Term Storage (Months/Years) | Short-Term Storage (Days/Weeks) | Rationale |
| Temperature | 2-8°C (Refrigerated)[1][2][3] | Cool, dry place (<25°C) | Minimizes thermal decomposition and potential side reactions. |
| Atmosphere | Tightly sealed; Inert gas (Ar, N₂) optional | Tightly sealed[5] | Prevents moisture ingress and oxidation. |
| Light | Protect from light (Amber vial/Opaque container) | Protect from light[6] | Prevents potential photolytic degradation of the aromatic ring. |
| Container | Glass with Teflon-lined cap | Glass with secure cap | Ensures chemical inertness and prevents leakage or contamination.[6] |
Q2: The compound is a solid. Do I need to take any special precautions when handling it?
Answer:
Yes. Although it is a stable solid, proper personal protective equipment (PPE) and handling procedures are essential. The compound is classified as an irritant.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1][7] If there is a risk of generating dust, use a fume hood or ensure adequate ventilation.[3]
-
Handling: Avoid inhalation of dust or vapor.[3] Wash hands thoroughly after handling.[1] Use spark-proof tools and avoid creating static discharge, as fine organic dusts can be flammable under certain conditions.[3]
-
Spills: In case of a spill, clean it up immediately using an inert absorbent material like vermiculite or sand, and place it in a suitable, closed container for disposal.[3]
Q3: What materials should I avoid when working with or storing this acid?
Answer:
Chemical incompatibility can lead to rapid degradation of your sample and potentially hazardous situations. Based on the reactivity of carboxylic acids, you should avoid:
-
Strong Oxidizing Agents: These can react aggressively with the organic structure, potentially leading to decomposition.[1]
-
Strong Bases: As a carboxylic acid, it will react with strong bases in a vigorous acid-base neutralization.[1] This can affect the integrity of your sample if unintended.
-
Reactive Metals: While generally not an issue with the solid, acidic solutions can corrode certain metals, leading to contamination of your sample.
Q4: How should I prepare solutions of this compound? What are the best solvents?
Answer:
This compound is soluble in methanol and other common organic solvents like ethanol and ether.[4][7] For analytical purposes, such as HPLC, solutions are often prepared in acetonitrile (MeCN) and water mixtures.[8]
When preparing solutions:
-
Always use high-purity, anhydrous solvents if the experiment is sensitive to moisture.
-
Prepare solutions fresh whenever possible. If solutions need to be stored, even for a short period, keep them refrigerated (2-8°C) and protected from light.
-
Be mindful of the pH. The stability of the compound in aqueous or protic solutions can be pH-dependent.[9]
Section 2: Troubleshooting Guide for Stability Issues
This section addresses specific problems that may indicate compound degradation and provides guidance on identifying the cause.
Q5: My solid sample has changed color over time (e.g., from white to yellow or brown). What is the cause and is it still usable?
Answer:
A color change from the expected white or off-white crystalline powder is a strong indicator of degradation.[4][7] The most likely cause is oxidation . The methoxyphenyl group and other parts of the molecule can be susceptible to slow oxidation upon prolonged exposure to air and/or light, forming colored impurities.
Is it still usable? It depends on your application. For qualitative screening, it might be acceptable. However, for quantitative assays, medicinal chemistry, or any application requiring high purity, the material should be repurified (e.g., by recrystallization) or a new, pure lot should be used. Before use, you should always re-analyze the material by HPLC or another suitable method to determine its actual purity.
Q6: I'm seeing a loss of potency or new peaks in my HPLC analysis. What are the likely degradation pathways?
Answer:
The appearance of new peaks in an HPLC chromatogram or a decrease in the area of the main peak confirms degradation. For this compound, several degradation pathways are plausible based on its structure.
-
Decarboxylation: The loss of the carboxylic acid group as CO₂. Studies have shown that the radical cation of this molecule can undergo decarboxylation, a process that can be influenced by pH and oxidative conditions.[9]
-
Oxidative Degradation: The aromatic methoxy group can be a site for oxidation, potentially leading to ring-hydroxylated species or cleavage of the methyl ether.[10]
-
Cyclopropane Ring Opening: The strained three-membered ring can be opened under certain conditions. For instance, in basic solutions (pH ≥ 10), hydroxide-induced ring-opening can compete with decarboxylation.[9]
-
Photodecomposition: UV light exposure can promote degradation, a common issue for aromatic compounds.[11]
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for the parent compound.
Q7: My experimental results are inconsistent. Could the stability of the compound in my assay solution be the problem?
Answer:
Absolutely. Inconsistent results are often traced back to the instability of a key reagent in the experimental medium. Carboxylic acids can exhibit pH-dependent stability, especially in aqueous buffers used for biological assays.
-
Check the pH of your buffer: As noted, high pH can promote ring-opening, while oxidative degradation can also be pH-dependent.[9]
-
Incubation Time and Temperature: Long incubation times at elevated temperatures (e.g., 37°C for cell-based assays) can accelerate degradation.
-
Assay Components: Check for compatibility with other components in your assay. For example, some buffers or additives might contain trace metal impurities that can catalyze oxidation.
Recommendation: Perform a simple stability test. Prepare your compound in the final assay buffer, incubate it under the exact experimental conditions (time, temperature, light), and analyze its purity by HPLC at the beginning and end of the incubation period. This will confirm if the compound is stable throughout your experiment.
Section 3: Protocols for Stability Assessment
To ensure the integrity of your research, it is crucial to validate the purity and stability of your compound.
Protocol 1: Routine Purity Monitoring by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound.[8]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Chromatography: Inject the sample onto an HPLC system with the following or similar parameters.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A decrease in this percentage over time indicates degradation.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Newcrom R1)[8] |
| Mobile Phase | Acetonitrile and Water with an acid modifier |
| A: 0.1% Phosphoric Acid or Formic Acid in Water | |
| B: Acetonitrile[8] | |
| Gradient | Isocratic or Gradient (e.g., 30-90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detector | UV, at a wavelength of maximum absorbance (e.g., ~230 nm) |
| Column Temp. | 25-30°C |
Note: For MS compatibility, replace phosphoric acid with formic acid.[8]
Protocol 2: Forced Degradation Study Workflow
A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation pathways and products. This is a key step in drug development.
Workflow:
-
Prepare Stock Solutions: Create solutions of the compound in appropriate solvents.
-
Apply Stress Conditions: Expose aliquots of the solution to various stressors:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C (in solution and as solid)
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature
-
-
Time Points: Sample at various time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize & Analyze: Before injection, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (often with MS detection to identify degradants).
Caption: Workflow for a forced degradation study.
References
- Chemsrc. (2025). Cyclopropanecarboxylic acid | CAS#:1759-53-1. [Link]
- West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879. [Link]
- Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
- SIELC Technologies. (2018). Separation of 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid on Newcrom R1 HPLC column. [Link]
- Bietti, M., & Capone, A. (2008). One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. The Journal of Organic Chemistry, 73(2), 618–629. [Link]
- Ester Stabilizers. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85575, 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]
- LookChem. (n.d.). Cas 16728-01-1, 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. [Link]
- Simplicity. (n.d.). Specification for storage and transport of carboxylic acids. [Link]
- Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Chemosphere, 85(11), 1664-1671. [Link]
- Barriuso, E., Marin-Benito, J. M., & Benoit, P. (2012). Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. Journal of Agricultural and Food Chemistry, 60(18), 4571-4579.
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- 5. cdhfinechemical.com [cdhfinechemical.com]
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- 7. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 8. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]
- 9. One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. the involvement of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Experimental Procedures with Rapamycin (Sirolimus)
Welcome to the technical support guide for Rapamycin (also known as Sirolimus), a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving this critical research compound.
Rapamycin's primary mechanism involves forming a complex with the intracellular receptor FKBP12.[1][2][3] This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[4][5][6] While a powerful tool, its hydrophobic nature and complex downstream effects can lead to experimental inconsistencies. This guide provides field-proven insights and detailed protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with Rapamycin in a direct question-and-answer format.
Part 1: Stock Solution, Storage, and Handling
Q1: How do I properly prepare and store a Rapamycin stock solution to ensure its stability and potency?
A1: Proper preparation and storage are critical to prevent degradation. Rapamycin is susceptible to hydrolysis and oxidation.[5][7]
-
Solvent Choice: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents.[6][7] Rapamycin is highly soluble in DMSO (≥100 mg/mL) and ethanol (≥50 mg/mL).[6][7] Due to its poor stability in aqueous solutions, preparing a concentrated stock in an organic solvent is essential.[5][7]
-
Storage of Powder: Store solid Rapamycin powder at -20°C in a desiccated environment, where it can be stable for up to three years.[6][7]
-
Stock Solution Storage: Prepare a high-concentration stock (e.g., 10 mM in DMSO). Aliquot this stock into single-use, light-protected vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[7][8][9] Store these aliquots at -20°C or -80°C for up to 3 months.[6][7][8]
Q2: My Rapamycin solution appears cloudy or has precipitated after dilution in my cell culture media. What went wrong and how can I fix it?
A2: This is a common issue stemming from Rapamycin's poor water solubility.[5][7] Precipitation means the effective concentration of the drug is significantly lower and less homogenous than intended.
-
Incorrect Dilution Method: Always add the pre-warmed (37°C) cell culture medium to your thawed Rapamycin stock solution, not the other way around.[5][7] This gradual dilution helps keep the compound in solution.
-
Perform Serial Dilutions: For very low final concentrations (in the nM range), avoid a large one-step dilution. Perform an intermediate dilution in pre-warmed media first.[5][9]
-
Vortex Gently: After dilution, mix the working solution by gentle vortexing or inversion to ensure homogeneity before adding it to your cells.[9]
-
Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic, typically below 0.5%.[5][9] Always include a vehicle-only control in your experiments.[9]
Part 2: In Vitro Cell Culture Experiments
Q3: I'm not observing the expected inhibition of mTOR signaling (e.g., decreased phosphorylation of S6K or 4E-BP1). What are the likely causes?
A3: Several factors can lead to a lack of efficacy. A systematic check is required.
-
Compound Degradation: As detailed in Q1 and Q2, improper storage or handling can lead to inactive Rapamycin. Always use freshly prepared working solutions from properly stored aliquots.[10]
-
Cell Line Sensitivity: Different cell lines exhibit highly variable sensitivity to Rapamycin.[10][11] This can be due to intrinsic factors like the levels of phosphatidic acid (PA), which competes with Rapamycin for binding to mTOR.[10][12] An IC50 determination for your specific cell line is crucial.
-
Suboptimal Concentration: The inhibition of mTORC1 substrates can be dose-dependent. While low nM concentrations may be sufficient to suppress S6K1 phosphorylation, inhibiting 4E-BP1 phosphorylation might require higher doses.[10][12]
-
Experimental Controls: The most definitive way to confirm mTORC1 inhibition is to measure the phosphorylation status of its direct downstream targets, such as p70S6 Kinase (at Thr389) and 4E-BP1 (at Thr37/46), via Western blot.[4] A significant decrease in the phosphorylated form of these proteins relative to the total protein is the canonical indicator of successful mTORC1 inhibition.[4]
Q4: I'm observing unexpected cell death or paradoxical activation of other signaling pathways (like Akt). Is this an off-target effect?
A4: Yes, these are known consequences of mTOR inhibition that require careful experimental design to interpret correctly.
-
Feedback Loop Activation: A primary "off-target" effect of mTORC1 inhibition is the activation of compensatory survival pathways.[10] Inhibiting the S6K1 protein relieves a negative feedback loop on upstream growth factor signaling, which can lead to the activation of the PI3K/Akt pathway (observed as an increase in p-Akt at Ser473).[10][11] This is a true biological response, not a sign of a failed experiment.
-
mTORC2 Inhibition: While Rapamycin is highly specific for mTORC1, prolonged treatment (e.g., >24 hours) can disrupt the assembly and function of a second mTOR complex, mTORC2, in some cell lines.[1][4][13] mTORC2 is responsible for phosphorylating Akt at Ser473, so chronic Rapamycin exposure can eventually lead to decreased p-Akt, which may induce apoptosis.[11][14]
-
Dose-Dependent Effects: High micromolar (µM) concentrations of Rapamycin are more likely to inhibit mTORC2 and induce apoptosis, whereas low nanomolar (nM) concentrations are generally more specific for mTORC1 and typically cause cell cycle arrest.[11][12]
Data & Protocols
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for Rapamycin
| Parameter | Value | Source(s) |
|---|---|---|
| Molecular Weight | ~914.17 g/mol | [6][8] |
| Recommended Solvents | DMSO, Ethanol | [6] |
| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [6] |
| Solubility in Ethanol | ≥ 50 mg/mL | [6] |
| Storage of Powder | -20°C, desiccated, up to 3 years | [6][7] |
| Storage of Stock Solution | Aliquot in single-use vials, store at -20°C or -80°C for up to 3 months. Avoid freeze-thaw cycles. |[6][7][8] |
Table 2: Common Working Concentrations of Rapamycin for Various Cell Lines Note: These are starting points. The optimal concentration must be determined empirically for your specific cell line and assay.
| Cell Line | Application | Working Concentration | Source(s) |
|---|---|---|---|
| HEK293 | mTOR Inhibition (IC50) | ~0.1 nM | [15] |
| Urothelial Carcinoma (J82, T24, RT4) | Proliferation Inhibition | 1 nM | [16] |
| Malignant Glioma (U87-MG) | Autophagy Induction | 10 nM | [15] |
| Various Cell Types | General mTORC1 Inhibition | 20-100 nM | [17] |
| COS-7, H4 | Autophagy Induction | 200 nM (0.2 µM) |[6] |
Experimental Protocols
Protocol 1: Preparation and Handling of Rapamycin Stock Solutions
This protocol details the preparation of a 10 mM stock solution in DMSO.
-
Calculation: Based on a molecular weight of 914.17 g/mol , 9.14 mg of Rapamycin powder is needed to prepare 1 mL of a 10 mM stock solution.[9]
-
Weighing: In a sterile, light-protected microcentrifuge tube, carefully weigh out 9.14 mg of Rapamycin powder.
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the tube.[7][9]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[5][7]
-
Aliquoting and Storage: Dispense the 10 mM stock solution into small, single-use, light-protected (amber) vials. Store immediately at -20°C or -80°C.[7][9]
Protocol 2: Validating mTORC1 Inhibition via Western Blotting
This protocol provides a self-validating workflow to confirm that Rapamycin is effectively inhibiting its target in cultured cells.
-
Cell Culture and Treatment: Culture your cells to 70-80% confluency. Treat cells with your desired concentration of Rapamycin (e.g., 20 nM) and a vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 1-24 hours).
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[4]
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[4]
-
Incubate the membrane overnight at 4°C with primary antibodies. Crucial antibodies include:
-
On-Target Effect: Phospho-p70S6K (Thr389), Phospho-4E-BP1 (Thr37/46).
-
Feedback Loop Control: Phospho-Akt (Ser473).
-
Loading Controls: Total p70S6K, Total 4E-BP1, Total Akt, and β-actin or GAPDH.[4]
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
-
Data Analysis: Quantify band intensities. A successful experiment will show a significant decrease in the ratio of phospho-S6K/total-S6K and phospho-4EBP1/total-4EBP1 in Rapamycin-treated samples compared to the vehicle control. You may also observe an increase in the p-Akt/total-Akt ratio, confirming feedback loop activation.[10]
Mandatory Visualizations
Diagram 1: Rapamycin's Mechanism of Action on mTORC1
Caption: Rapamycin forms a complex with FKBP12 to allosterically inhibit mTORC1.
Diagram 2: Troubleshooting Workflow for Ineffective mTORC1 Inhibition
Caption: A logical workflow for troubleshooting ineffective mTORC1 inhibition.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Off-Target Effects of Rapamycin and Its Analogs in Cell Culture.
- Benchchem. (2025).
- ResearchGate. (n.d.). The mTORC1 and mTORC2 complex. The FKBP12-rapamycin complex binds to...
- Imperial Bioscience Review. (2020).
- Benchchem. (2025). Technical Support Center: Rapamycin Solution Stability.
- Guertin, D. A., & Sabatini, D. M. (2009). Rapamycin and mTOR kinase inhibitors. PubMed Central.
- Benchchem. (2025). troubleshooting Rapamycin instability in media.
- Yang, H., et al. (2013). mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain. PubMed Central.
- Lamming, D. W., et al. (2015). Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins. PubMed.
- Sarbassov, D. D., et al. (2006). Prolonged rapamycin treatment inhibits mTORC2 assembly and Akt/PKB.
- Viana, S. D., et al. (2010). Steady-State Kinetic and Inhibition Studies of the Mammalian Target of Rapamycin (mTOR) Kinase Domain and mTOR Complexes.
- Lamming, D. W., et al. (2015). Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins. PubMed Central.
- ResearchGate. (n.d.). FKBP51 competes with FKBP12 for acute inhibition of mTORC1, while...
- Tocris Bioscience. (n.d.). Rapamycin | mTOR.
- Benchchem. (2025). Protocol for the Preparation of Rapamycin Solutions for Cell Culture.
- Johnson, S. C., et al. (2013). Inhibition of the Mechanistic Target of Rapamycin (mTOR). PubMed Central.
- Viana, S. D., et al. (2010). Steady-state kinetic and inhibition studies of the mammalian target of rapamycin (mTOR) kinase domain and mTOR complexes. PubMed.
- Benchchem. (2025).
- InvivoChem. (n.d.). Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant.
- Cell Signaling Technology. (n.d.). Rapamycin #9904.
- Sigma-Aldrich. (n.d.). RAPAMYCIN Product Number R0395.
- Benchchem. (2025).
- Benchchem. (2025).
- ResearchGate. (2015). What concentration of rapamycin should I use in cell culture?
- Pópulo, H., et al. (2012). Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma. PubMed Central.
- Foster, D. A. (2013). The Enigma of Rapamycin Dosage. PubMed Central.
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Safe handling and disposal of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid. It is designed to address common challenges and questions that may arise during its handling, use in experiments, and subsequent disposal. Our goal is to ensure both the integrity of your research and the safety of your laboratory personnel.
I. Compound Profile and Safety Overview
This compound is a versatile building block in medicinal chemistry, often utilized for its unique conformational constraints imparted by the cyclopropane ring and the electronic properties of the methoxy-substituted phenyl group.[1][2] However, like all chemical reagents, a thorough understanding of its properties and potential hazards is paramount for safe and effective use.
Table 1: Physicochemical Properties of this compound [3][4][5]
| Property | Value |
| CAS Number | 16728-01-1 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 127-132 °C |
| Boiling Point | ~347.7 °C at 760 mmHg |
| Solubility | Soluble in methanol |
| pKa (Predicted) | 4.37 ± 0.20 |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6] Therefore, adherence to strict safety protocols is mandatory.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE) :
II. Experimental Workflow: Safe Handling and Use
The following diagram outlines the critical steps for the safe handling and use of this compound in a typical experimental setting.
Caption: A typical experimental workflow for using this compound.
III. Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no solubility in the chosen reaction solvent. | The compound is a polar crystalline solid. Non-polar solvents may be unsuitable. | - Use polar aprotic solvents like THF, DMF, or DMSO. - Consider gentle heating to aid dissolution, but monitor for potential degradation. - For reactions in non-polar solvents, consider converting the carboxylic acid to a more soluble ester derivative first. |
| Incomplete reaction or low yield. | - Steric Hindrance: The cyclopropane ring can sterically hinder reactions at the carboxyl group. - Reagent Incompatibility: Strong bases can deprotonate the carboxylic acid, making it unreactive towards certain nucleophiles.[10] | - Use more reactive derivatives like the corresponding acid chloride.[6] - Employ coupling agents (e.g., DCC, EDC) for amide bond formation. - For reactions sensitive to the acidic proton, protect the carboxylic acid group. |
| Formation of an unexpected side product with a lower molecular weight. | Decarboxylation: Aromatic carboxylic acids, especially when activated, can undergo decarboxylation at elevated temperatures, leading to the loss of CO₂.[11] | - Maintain lower reaction temperatures. - Avoid prolonged heating. - If high temperatures are necessary, consider using a milder catalyst or reaction conditions. |
| Difficulty in purifying the final product. | The carboxylic acid group can interact strongly with silica gel, leading to tailing or poor separation during column chromatography. | - Add a small amount of acetic or formic acid to the eluent to suppress deprotonation and reduce tailing. - Utilize reverse-phase HPLC for purification.[12][13] - Purify via recrystallization from an appropriate solvent system. |
| Isomerization or ring-opening of the cyclopropane ring. | The cyclopropane ring is strained and can be susceptible to opening under harsh acidic or thermal conditions.[9][14][15] | - Avoid strong acidic conditions and high temperatures. - Use milder reagents and reaction conditions whenever possible. - Monitor reactions carefully for the formation of ring-opened byproducts. |
IV. Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: How should I store this compound?
-
Q2: What are the immediate first-aid measures in case of exposure?
-
A2:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Seek immediate medical attention.[14]
-
-
Experimental Use
-
Q3: Can I use this compound directly in an amide coupling reaction with an amine?
-
A3: Direct conversion can be challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[10] It is highly recommended to use a coupling agent like DCC or EDC, or to first convert the carboxylic acid to a more reactive species such as an acid chloride.[6][10]
-
-
Q4: Is this compound prone to decarboxylation?
-
A4: Aromatic carboxylic acids can undergo decarboxylation, particularly at elevated temperatures or in the presence of certain catalysts.[16][11] While this compound is relatively stable under standard conditions, it is advisable to use the mildest possible reaction conditions to avoid this side reaction.
-
-
Q5: What are some suitable analytical techniques to assess the purity of this compound?
Disposal
-
Q6: How should I dispose of waste containing this compound?
V. Incompatible Materials and Side Reactions
To ensure the success of your experiments and maintain a safe laboratory environment, it is crucial to be aware of potential incompatibilities and undesired side reactions.
Caption: Incompatible materials and potential side reactions for this compound.
VI. References
-
Goossen, L. J., et al. (2013). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis. Available at: [Link]
-
Malhotra, R., & McMillen, D. F. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 776–788. Available at: [Link]
-
LookChem. (n.d.). 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Arkat USA, Inc. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149. Available at: [Link]
-
Google Patents. (n.d.). CA1125786A - Process for separating cis and trans isomers of cyclopropane carboxylic acids. Retrieved from
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(15), 5939-5957. Available at: [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved from [Link]
-
Risk Management and Safety, University of Texas at Dallas. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
Liao, W. W., et al. (2007). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. The Journal of Organic Chemistry, 72(17), 6439–6447. Available at: [Link]
-
Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Dembitsky, V. M., & Maoka, T. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 107(9), 3715–3751. Available at: [Link]
-
Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry, 18(28), 2384-2415. Available at: [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Legon, A. C., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024310. Available at: [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
-
LookChem. (n.d.). Cas 16728-01-1,1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID. Retrieved from [Link]
-
Quora. (2020). Why is aromatic carboxylic acid weaker than aliphatic carboxYlic acid?. Retrieved from [Link]
-
Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]
-
Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Cheprakova, E. M., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4963–4967. Available at: [Link]
-
Kusumaningrum, V. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Molekul, 15(2), 133-141. Available at: [Link]
-
Strelkova, T. V., et al. (2019). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. Russian Chemical Bulletin, 68(1), 127-134. Available at: [Link]
-
Patel, M. R., & Patel, J. K. (2018). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 68-75. Available at: [Link]
-
Wikipedia. (n.d.). 2C-B. Retrieved from [Link]
-
De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]
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Technical Support Center: A Guide to Identifying and Minimizing Impurities in Chemical Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management in chemical synthesis. Purity is not merely a goal but a critical determinant of a compound's safety, efficacy, and stability.[1][2] This document provides in-depth, practical answers to common challenges, moving beyond simple protocols to explain the fundamental principles that govern impurity formation and removal. Our aim is to empower you with the expertise to anticipate, identify, and control impurities effectively throughout your workflow.
Part 1: Understanding the Landscape of Impurities
A foundational understanding of where impurities originate is the first step toward controlling them. An impurity is defined as any component of a drug substance that is not the chemical entity defined as the drug substance itself.[3]
Q1: What are the primary classifications of impurities I should be aware of, particularly in a pharmaceutical context?
In pharmaceutical development, impurities are systematically classified to assess their potential impact. The International Council for Harmonisation (ICH) provides a framework that categorizes impurities into three main types.[4][5]
-
Organic Impurities : These are carbon-based substances that can be process-related or drug-related.[3] They are the most common type and can arise at any stage of the synthesis or storage. Examples include starting materials, by-products, intermediates, degradation products, and any reagents, ligands, or catalysts used.[3][4]
-
Inorganic Impurities : These are non-carbon-based substances that typically derive from the manufacturing process.[3][4] They are generally known and can be identified using pharmacopeial standards.[3] Common examples include reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and processing aids like filter aids or charcoal.[4][6]
-
Residual Solvents : These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed from the final product.[4][7] Because of their potential toxicity, they are a significant concern. The ICH Q3C guideline classifies solvents into three classes based on their toxicity risk, with Class 1 solvents (known carcinogens) being the most hazardous and their use to be avoided.[3][8]
Q2: What are the most common sources for these different types of impurities?
Proactive impurity control begins with identifying potential sources. Impurities can be introduced at virtually any stage, from the raw materials to the final storage of the product.[9]
| Impurity Type | Common Sources | Examples |
| Organic Impurities | Starting Materials & Intermediates | Unreacted starting materials or intermediates carried through the synthesis.[9] |
| By-products & Side Reactions | Unintended products formed from competing or consecutive reactions.[6] | |
| Reagents, Ligands, Catalysts | Residuals of chemicals used to facilitate the reaction.[3] | |
| Degradation Products | Impurities formed by the breakdown of the drug substance over time due to exposure to light, heat, or moisture.[7] | |
| Inorganic Impurities | Manufacturing Equipment & Environment | Leaching of metals from reactors, cross-contamination from inadequate cleaning, or airborne particles like dust.[6] |
| Catalysts & Reagents | Trace amounts of metal catalysts (e.g., Palladium, Platinum) or inorganic salts.[3] | |
| Water & Filter Aids | Impurities present in the water used during manufacturing or residuals from filtering materials.[6][10] | |
| Residual Solvents | Synthesis & Purification Steps | Solvents used as the reaction medium, for extraction, or for crystallization that are not fully removed during drying.[7] |
Part 2: Analytical Strategies for Impurity Identification
Effective purification is impossible without accurate identification. Modern analytical techniques are essential for detecting, quantifying, and characterizing impurities, even at trace levels.[1]
Q3: I see an unexpected peak in my HPLC analysis. What is a systematic approach to identify this unknown impurity?
Discovering an unknown impurity requires a logical, stepwise investigation. The goal is to gather enough structural information to either identify it as a known compound or elucidate its novel structure. This workflow ensures a thorough and efficient characterization process.
Sources
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- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Incompatible materials to avoid with 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
Welcome to the technical support guide for 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (CAS 16728-01-1). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth, field-proven insights into the safe handling and use of this compound by detailing its material incompatibilities. Adherence to these guidelines is crucial for ensuring experimental integrity, safety, and reproducibility.
Understanding the Reactivity Profile
This compound is a multifunctional molecule. Its potential for undesired reactions stems from three key structural features:
-
Carboxylic Acid Group (-COOH): This is the primary driver of its acidic nature. It will readily react with bases in a classic acid-base neutralization, which can be highly exothermic. It can also corrode certain metals through redox reactions.
-
Methoxyphenyl Group (-C₆H₄OCH₃): The methoxy substituent is an electron-donating group that activates the benzene ring, making it more susceptible to electrophilic substitution than benzene itself.[1][2] This enhanced reactivity requires careful consideration when choosing solvents and reagents.[1][2]
-
Cyclopropane Ring: The three-membered ring is sterically strained. While generally stable, this inherent strain energy can make the compound more reactive than linear analogues under certain conditions, such as in the presence of strong catalysts or at elevated temperatures.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards of this compound?
A: The primary hazard is its corrosivity due to the carboxylic acid group. It can cause severe skin burns and eye damage upon contact.[4][5][6] Additionally, like most organic compounds, it is combustible and its decomposition under fire conditions can produce carbon monoxide and carbon dioxide.[5][6][7]
Q2: Can I store this compound in a metal container?
A: It is strongly advised not to. As an acid, it can react with and corrode many metals (e.g., aluminum, carbon steel, zinc). This reaction can generate flammable hydrogen gas and contaminate your material with metal salts. For long-term storage, borosilicate glass or a highly resistant polymer like PFA or PTFE is recommended.
Q3: Is the compound sensitive to air or light?
A: While safety data sheets indicate it is stable under normal conditions, the methoxyphenyl group can be susceptible to oxidation, which may lead to discoloration over time.[7] To minimize degradation, especially for analytical standards or long-term storage, it is best practice to store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen).
Q4: What general classes of chemicals should I always keep separate from this compound?
A: Segregate it from strong bases, strong oxidizing agents, and strong reducing agents.[4][5][8] Mixing with these can lead to vigorous, potentially hazardous reactions.
Troubleshooting Guide: Incompatibility Issues
This section addresses specific issues that may arise from improper material selection during experiments.
Issue 1: Sample Discoloration or Degradation in Storage
-
Observation: The white, crystalline solid develops a yellow or brown tint over time.
-
Probable Cause: This is likely due to oxidation. The electron-rich methoxyphenyl group can be susceptible to slow oxidation when exposed to air (oxygen) and/or light (UV radiation). Contamination from an incompatible container material can also catalyze degradation.
-
Solution:
-
Storage Container: Use amber borosilicate glass bottles to protect from light.
-
Atmosphere: For high-purity samples or long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a cool, dry, and well-ventilated place away from heat sources.[5][7]
-
Issue 2: Unexpected Side Products in a Reaction
-
Observation: HPLC or NMR analysis of a reaction mixture shows unexpected peaks, suggesting the formation of byproducts not related to the intended reaction pathway.
-
Probable Cause: An incompatible solvent, reagent, or piece of equipment is reacting with your starting material. For example, using a basic solvent could deprotonate the carboxylic acid, altering its reactivity. A strong oxidizing agent used in a different step could attack the methoxyphenyl ring.
-
Solution:
-
Reagent Review: Scrutinize every component in the reaction. According to safety data sheets, strong oxidizing agents and strong bases are explicitly incompatible.[5][6][8]
-
Equipment Check: Ensure all flasks, tubing, and stir bars are made of compatible materials (see Table 1). Plasticizers or other leachables from low-grade plastics can introduce impurities.
-
Issue 3: Corrosion or Failure of Equipment
-
Observation: Stainless steel fittings show signs of rust, or polymer tubing becomes brittle or swells after exposure.
-
Probable Cause: The acidic nature of the compound is corroding the material. Carboxylic acids can be particularly aggressive towards certain grades of stainless steel and many common elastomers.
-
Solution:
-
Material Upgrade: Switch to more chemically resistant materials. For metallic components, consider Hastelloy or titanium. For polymers, PTFE, PFA, and FEP offer the broadest resistance.
-
Compatibility Test: Before introducing new materials into your workflow, perform a compatibility test as described in Section 5.
-
Summary of Material Compatibility
The following table provides a quick reference for material compatibility. This data is synthesized from general chemical compatibility charts for carboxylic acids and should be used as a guideline.[9][10][11] Always perform specific testing for critical applications.
| Material Category | Compatible Materials | Incompatible Materials | Rationale & Remarks |
| Glass | Borosilicate Glass (Pyrex®), Fused Silica, Amber Glass | - | Excellent chemical resistance. Amber glass is recommended to prevent photodegradation. |
| Metals | Hastelloy, Titanium, Tantalum | Carbon Steel, Stainless Steel (e.g., 304, 316), Aluminum, Copper, Zinc, Iron | Acids react with most common metals, causing corrosion and hydrogen gas evolution. Stainless steel may show pitting corrosion over time. |
| Plastics | Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), Fluorinated Ethylene Propylene (FEP) | Polyvinyl Chloride (PVC), Nylon, Low-Density Polyethylene (LDPE), Polycarbonate | Many plastics can be attacked, swell, or leach plasticizers. Always verify compatibility, especially at elevated temperatures. |
| Elastomers (Seals) | Perfluoroelastomer (FFKM, Kalrez®), PTFE | Buna-N (Nitrile), Neoprene, EPDM, Silicone, Viton® (FKM) | Elastomers are particularly susceptible to chemical attack. Viton® has poor resistance to organic acids. FFKM and PTFE offer the best protection for seals and gaskets. |
| Chemicals | Inert Solvents (e.g., Toluene, Heptane), Chlorinated Solvents (e.g., DCM), Ethers (e.g., THF) - use caution | Strong Bases (e.g., NaOH, KOH), Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂), Strong Reducing Agents (e.g., NaBH₄)[4][5], Strong Acids | Violent neutralization with bases. Unpredictable reactions with strong oxidizers/reducers. While generally stable with strong acids, they are listed as incompatible in some contexts.[4] |
Visual Guide for Material Selection
The following workflow provides a decision-making process for selecting appropriate materials when working with this compound.
Caption: Decision workflow for selecting compatible materials.
Standard Protocol for Material Compatibility Testing
This protocol allows you to validate a material's compatibility before committing to its use in a critical experiment.
-
Preparation: Cut a small, representative piece of the material to be tested (e.g., 1x1 cm square of plastic, a single O-ring). Record its initial mass, appearance, and dimensions.
-
Sample Incubation: Place the material sample into a borosilicate glass vial. Add a solution of this compound in a relevant solvent (or the pure compound if it will be used neat) until the sample is fully submerged.
-
Control Sample: Prepare an identical vial containing only the solution, without the material sample. This is your control.
-
Incubation: Tightly cap both vials and store them under the conditions of your intended experiment (e.g., temperature, light exposure) for a duration representative of your experiment (e.g., 24-72 hours).
-
Analysis - Material: After incubation, remove the material sample. Rinse it with a clean solvent and let it dry completely. Re-weigh it and examine it for any changes in color, texture, flexibility, or size (swelling/shrinking).
-
Analysis - Liquid: Analyze both the test and control solutions via a suitable method like HPLC-UV. Look for new peaks in the test sample, which could indicate leached substances from the material or degradation products of the compound. A change in the color of the solution is also a key indicator of incompatibility.
References
- AWS (2015). Safety Data Sheet: Cyclopropanecarboxylic acid.
- Chemistry LibreTexts (2023). Substitution Reactions of Benzene Derivatives.
- Quora (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?.
- YouTube (2023). Reactions of Anisole.
- Reddit (2021). There is a small difference in the reactivity of phenol and anisole towards electrophilic substitution. Why is it so?.
- Quora (2016). What is the increasing rate of electrophilic substitution in nitrobenzene anisole and benzene?.
- PubChem (2025). Cyclopropanecarboxylic acid, 1-(4-methoxyphenoxy)-.
- SIELC Technologies (2018). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
- LookChem (n.d.). Cas 16728-01-1, 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID.
- PubChem (n.d.). 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
- Emory University EHSO (2012). Incompatibility of Common Laboratory Chemicals.
- Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart.
- Saint-Gobain (n.d.). Chemical Compatibility Guide.
- Cole-Parmer (n.d.). Chemical Compatibility Database.
- Life Science Products (2000). Labmax™ Chemical Compatibility Chart.
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Navigating the Unseen Threat: A Technical Guide to Hazardous Decomposition Products
Welcome to the Technical Support Center for understanding and managing hazardous decomposition products. This guide is designed for researchers, scientists, and drug development professionals who routinely handle a wide array of chemical compounds. In our field, the reagents we use are merely the starting point. Over time, and under various conditions, these seemingly stable chemicals can transform, yielding hazardous byproducts that pose significant risks if not properly managed. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safety and integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding hazardous decomposition products, providing concise and actionable answers.
Q1: What are hazardous decomposition products?
A: Hazardous decomposition products are harmful chemicals that form when a substance breaks down due to heat, light, chemical reaction, or other processes.[1] These byproducts can be flammable, explosive, toxic, or corrosive, posing a significant risk in a laboratory setting. For instance, certain organic compounds can form shock-sensitive and explosive peroxide crystals over time.[2]
Q2: What are the primary triggers for hazardous decomposition?
A: The primary triggers for hazardous decomposition include:
-
Thermal Decomposition (Thermolysis): This is a chemical breakdown caused by heat.[3] The temperature at which a substance chemically decomposes is its decomposition temperature.[3]
-
Photolytic Decomposition (Photolysis): This process involves the breakdown of molecules into smaller units through the absorption of light.[4][5]
-
Chemical Decomposition: This is induced by the addition of one or more chemicals to a substance, leading to its breakdown.[1]
-
Reaction with Air or Water: Some chemicals are highly reactive and can decompose violently when they come into contact with air (pyrophoric chemicals) or water (water-reactive chemicals).
Q3: What are peroxide-forming chemicals and why are they a concern?
A: Peroxide-forming chemicals are a class of compounds that can react with oxygen to form explosive peroxides.[6][7][8] These peroxides are sensitive to shock, heat, and friction, and their accumulation in a container can lead to a violent explosion.[8][9][10] Common examples include ethers (like diethyl ether and tetrahydrofuran), aldehydes, and compounds with benzylic hydrogen atoms.[10]
Q4: How can I identify if a chemical is prone to hazardous decomposition?
A: The Safety Data Sheet (SDS) for a chemical is the primary source of information. Section 10 of the SDS details the chemical's stability and reactivity, including conditions to avoid and hazardous decomposition products.[1] Additionally, chemicals known to be highly reactive, such as pyrophorics, water-reactives, and peroxide-formers, should always be handled with caution.[11]
Q5: What are the general safety precautions for handling potentially unstable chemicals?
A: General safety precautions include:
-
Minimizing the quantities of reactive chemicals in the lab.[11][12]
-
Dating all containers upon receipt and upon opening, especially for peroxide-forming chemicals.[6][7][8][9]
-
Storing reactive chemicals in appropriate containers (e.g., dark amber glass for light-sensitive compounds) and under the recommended conditions (e.g., under an inert atmosphere for some peroxide-formers).[6][7]
-
Never opening a container that shows signs of decomposition, such as crystal formation around the cap of a peroxide-forming chemical.[6][7][8][9]
-
Consulting the SDS and adhering to the recommended storage and usage procedures.
Troubleshooting Guides
This section provides step-by-step protocols for specific issues you might encounter during your experiments.
Guide 1: Managing Peroxide-Forming Chemicals
Peroxide-forming chemicals are a significant hazard in many laboratories. This guide provides a systematic approach to their safe management.
Identification and Risk Assessment
-
Step 1: Identify Peroxide-Forming Chemicals in Your Inventory. Consult authoritative lists of peroxide-forming chemicals and cross-reference with your chemical inventory. These are often categorized by the severity of the peroxide hazard.[6][7][8][9]
-
Step 2: Labeling and Dating. Upon receipt and opening, all containers of peroxide-forming chemicals must be dated.[6][7][8][9] This is crucial for tracking their age and potential for peroxide formation.
-
Step 3: Regular Inspection. Visually inspect containers of peroxide-forming chemicals regularly. Do not open any container that has obvious crystal formation, as this could indicate the presence of explosive peroxides.[6][7][8][9]
Safe Storage Practices
The following table summarizes the recommended storage times for different classes of peroxide-forming chemicals.
| Hazard Class | Description | Examples | Recommended Disposal Timeframe |
| Class A | Chemicals that form explosive levels of peroxides without concentration. | Isopropyl ether, divinyl acetylene | Within 3 months of opening.[6][7][8][9] |
| Class B | Chemicals that form explosive levels of peroxides upon concentration. | Diethyl ether, tetrahydrofuran (THF), dioxane | Test for peroxides before use; discard within 1 year.[2] |
| Class C | Chemicals that can undergo hazardous polymerization due to peroxide formation. | Styrene, vinyl acetate, methyl methacrylate | Test for peroxides before use; discard within 1 year.[2] |
Workflow for Handling Peroxide-Forming Chemicals
The following diagram illustrates the decision-making process for handling peroxide-forming chemicals.
Caption: Workflow for the safe handling and management of peroxide-forming chemicals.
Testing for Peroxides
-
Qualitative Test: Add 1-3 mL of the solvent to an equal volume of 2% potassium iodide solution in a test tube. A yellow color indicates the presence of peroxides.
-
Quantitative Test: Use commercially available peroxide test strips for a more accurate measurement of peroxide concentration.
Removal of Peroxides
If low levels of peroxides are detected, they can be removed. A common method involves shaking the solvent with a concentrated solution of a ferrous salt.[2]
Protocol for Peroxide Removal:
-
Prepare a ferrous salt solution (e.g., 60g of ferrous sulfate + 6 mL of concentrated sulfuric acid + 100 mL of water).[2]
-
In a fume hood, gently shake the peroxide-containing solvent with an equal volume of the ferrous salt solution.
-
Separate the layers and repeat the washing two to three times.
-
Dry the solvent over a suitable drying agent (e.g., sodium sulfate).
Guide 2: Handling Water-Reactive and Pyrophoric Chemicals
Water-reactive and pyrophoric chemicals pose an immediate fire hazard upon exposure to water or air, respectively.
Understanding the Hazards
-
Water-Reactive Chemicals: These substances react with water or moisture to produce heat and flammable or toxic gases.[13] Examples include alkali metals (sodium, potassium), metal hydrides (sodium hydride), and acid halides (acetyl chloride).[14]
-
Pyrophoric Chemicals: These chemicals ignite spontaneously in air at or below 54.4°C (130°F). Examples include organolithium reagents (n-butyllithium), finely divided metals, and metal hydrides.
Essential Safety Precautions
-
Inert Atmosphere: Handle these chemicals under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves.[11][13]
-
Emergency Preparedness: Have a Class D fire extinguisher readily available for fires involving combustible metals. Do not use water or carbon dioxide extinguishers.
Workflow for Handling Pyrophoric Reagents
The following diagram outlines the critical steps for safely handling pyrophoric reagents.
Caption: A streamlined workflow for the safe handling of pyrophoric chemicals.
Quenching and Disposal
Unused or excess pyrophoric and water-reactive chemicals must be safely quenched before disposal. This should be done in a controlled manner by slowly adding a quenching agent (e.g., isopropanol for organolithiums) at a low temperature. The quenched material can then be collected as chemical waste.[11][12]
Guide 3: Mitigating Thermal and Photolytic Decomposition
Heat and light can initiate the decomposition of many common laboratory chemicals.
Identifying Susceptible Chemicals
-
Thermally Labile Compounds: Many organic compounds can decompose at elevated temperatures.[15][16] The SDS will often provide a decomposition temperature.[1]
-
Photosensitive Compounds: Chemicals that are sensitive to light will often be packaged in amber or opaque containers. Examples include silver halides and some organic dyes.[5][17] Hydrogen peroxide can also decompose into water and oxygen in the presence of light.[18]
Prevention and Mitigation Strategies
| Decomposition Type | Prevention and Mitigation Strategies |
| Thermal | - Store heat-sensitive chemicals in a cool, well-ventilated area away from heat sources. - Use controlled heating methods (e.g., water baths, heating mantles with temperature controllers). - Avoid distilling thermally unstable compounds to dryness. |
| Photolytic | - Store light-sensitive chemicals in dark or amber containers. - Work with photosensitive compounds in a darkened room or use aluminum foil to shield reaction vessels from light. - Minimize exposure to UV light sources. |
References
- GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (n.d.).
- SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (2007). University of Pittsburgh.
- Safe Handling of Peroxide Forming Chemicals. (n.d.).
- Working Safely with Peroxide Forming Compounds. (2023). UBC Safety & Risk Services.
- Safe Handling of Peroxide Forming Chemicals. (2011). UTEP.
- Listing of decomposition products on MSDSs where they are present during normal use or only in the event of a fire. (1989). Occupational Safety and Health Administration (OSHA).
- Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals. (2025). University of Nevada, Reno Environmental Health & Safety.
- Examples of Common Laboratory Chemicals and their Hazard Class. (2012).
- Hazardous Chemicals. (n.d.). Environmental Health Safety and Laboratory Operations.
- Guideline for Pyrophoric and Water Reactive Chemicals. (n.d.). University of Houston.
- Photolysis. (2025). Britannica.
- Determination of the thermal decomposition properties of 20 selected hazardous organic compounds. (1984). OSTI.GOV.
- Reactive Chemicals. (n.d.). Laboratory Safety Manual.
- What is photolytic decomposition reaction Class 10 Science Chapter 1 Chemical Reaction equations gk. (2025). YouTube.
- Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline.
- Laboratory investigation of the thermal degradation of a mixture of hazardous organic compounds. 1. (n.d.). ACS Publications.
- Water Reactive Chemicals Overview. (n.d.).
- Thermal decomposition. (n.d.). Wikipedia.
- The MSDS HyperGlossary: Decomposition. (n.d.). Interactive Learning Paradigms, Incorporated.
- Chemical Reaction and Equation. (n.d.). Scribd.
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Navigating the Chemical Maze: A Technical Guide to Personal Protective Equipment
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for understanding and implementing the correct use of Personal Protective Equipment (PPE) when handling chemical compounds. As Senior Application Scientists, we recognize that the integrity of your research and your personal safety are paramount. This guide is designed to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your daily laboratory work.
The First Line of Defense: Understanding the 'Why' Behind PPE
Personal Protective Equipment is more than a set of rules; it's a critical barrier between you and the potential hazards inherent in chemical research.[1][2][3][4] The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of PPE to protect against chemical, radiological, and mechanical hazards.[3][5][6] This guide will delve into the specifics of each PPE category, offering troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common queries and challenges encountered during experimental work.
Q1: How do I select the right gloves for the chemical I'm handling?
A1: Glove selection is not a one-size-fits-all matter. The choice of glove material depends on the specific chemical, the duration of contact, and the nature of the task.[7] Nitrile gloves are a common choice for their resistance to a variety of chemicals and for being a good alternative for those with latex allergies.[8][9] However, for highly corrosive or toxic substances, more robust options like butyl rubber or Norfoil™ gloves may be necessary.[7][10] Always consult the manufacturer's chemical resistance chart and the Safety Data Sheet (SDS) for the compound you are using.[7][9]
Troubleshooting Glove Issues:
-
My gloves tore. What should I do? Immediately remove the gloves, wash your hands thoroughly with soap and water, and inspect your skin for any signs of exposure. Report the incident to your supervisor. Before resuming work, double-check that you are using the correct glove type and thickness for the application.
-
I feel a tingling or burning sensation on my hands even with gloves on. This could indicate that the chemical is permeating the glove material. Remove the gloves immediately, wash your hands, and consult the SDS for the appropriate first aid measures. You will need to select a more chemical-resistant glove.
Q2: When are safety glasses not enough? Understanding the need for goggles and face shields.
A2: While safety glasses with side shields provide good protection against flying particles and minor splashes, they are not sufficient for all situations.[11][12] Chemical splash goggles should be worn when there is a significant risk of chemical splashes, as they form a seal around the eyes.[11][13] A face shield should be used in conjunction with goggles when handling larger volumes of hazardous chemicals, highly reactive substances, or when there is a risk of explosion or significant splashing.[13][14] All eye and face protection should be ANSI Z87.1 certified.[15][16][17][18][19]
Troubleshooting Eye and Face Protection:
-
My safety glasses are fogging up. Look for safety glasses with anti-fog coatings.[20] Ensure there is adequate ventilation in your workspace. For extended work, consider using goggles with indirect ventilation.
-
I wear prescription glasses. How do I ensure proper eye protection? You have two primary options: use safety goggles that fit comfortably over your prescription glasses or obtain prescription safety glasses that meet the ANSI Z87.1 standard.[11][12]
Q3: I find respirators uncomfortable. Are they always necessary?
A3: Respirators are essential when engineering controls, such as fume hoods, are not sufficient to control exposure to airborne contaminants like vapors, dusts, or aerosols.[21][22] The type of respirator needed depends on the specific hazard and its concentration.[22] A written respiratory protection program, including fit testing and training, is required by OSHA when respirators are necessary for safety.[23]
Troubleshooting Respirator Use:
-
My respirator feels tight and is hard to breathe through. This could indicate that the cartridges are saturated and need to be replaced. Always follow the manufacturer's replacement schedule. Ensure you have the correct cartridge type for the chemical you are working with.
-
I have a beard. Can I still wear a tight-fitting respirator? No, facial hair interferes with the seal of a tight-fitting respirator.[22] Individuals with facial hair that comes between the sealing surface of the facepiece and the skin must use a powered air-purifying respirator (PAPR) with a loose-fitting hood or helmet.[24]
Q4: What is the difference between a standard lab coat and a chemical-resistant one?
A4: A standard cotton or polyester lab coat offers protection against spills and splashes of non-hazardous or low-hazard materials.[2] However, for handling corrosive, toxic, or highly reactive chemicals, a chemical-resistant gown or apron made from materials like rubber or specialized synthetic fabrics is necessary.[25] For work with hazardous drugs, specific gowns that are tested for resistance to chemotherapy drugs should be used.[25][26]
Data-Driven Decisions: Glove Selection Guide
The following table provides a general overview of the chemical resistance of common glove materials. It is crucial to consult the manufacturer's specific chemical resistance data for the gloves you are using.
| Glove Material | Good Resistance To: | Poor Resistance To: |
| Nitrile | Oils, greases, some acids and bases, organic solvents | Ketones, strong oxidizing acids, aromatic solvents |
| Latex | Water-based solutions, mild acids and bases | Organic solvents, oils, greases |
| Butyl | Ketones, esters, strong acids and bases | Hydrocarbons, halogenated solvents |
| Neoprene | Acids, bases, oils, greases, some organic solvents | Aromatic and halogenated hydrocarbons |
| Viton™ | Aromatic and chlorinated hydrocarbons, strong acids | Ketones, esters, aldehydes |
Experimental Protocol: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[27][28][29]
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.[30]
-
Gown/Lab Coat: Put on the gown or lab coat, ensuring it is fully fastened.[27][28]
-
Respirator/Mask: If required, put on your respirator or mask. Perform a seal check if using a tight-fitting respirator.[29][30]
-
Goggles/Face Shield: Put on your eye and face protection.[27][28]
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your gown or lab coat sleeves.[27][28]
Doffing Procedure (to minimize contamination):
-
Gloves: Remove gloves first. Use a gloved hand to peel off the other glove from the cuff, turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also turning it inside out.[27][31]
-
Gown/Lab Coat: Untie or unfasten the gown. Peel it away from your body, touching only the inside surfaces. Roll it into a bundle with the contaminated side inward.[28][31]
-
Hand Hygiene: Wash your hands.
-
Goggles/Face Shield: Remove by handling the headband or earpieces.[28][31]
-
Respirator/Mask: Remove by touching only the straps.[30][31]
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[28][30]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making workflow for selecting the appropriate PPE based on a hazard assessment.
Caption: PPE Selection Workflow Diagram
References
- ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. (n.d.). ANSI Blog.
- Eye & Face Protection. (n.d.). International Safety Equipment Association (ISEA).
- Fundamentals of Donning and Doffing PPE in Clinical Laboratories. (n.d.). Centers for Disease Control and Prevention (CDC).
- ANSI/ISEA Z87.1-2020 - American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. (n.d.). American National Standards Institute (ANSI).
- ANSI Z87.1-2015 OVERVIEW. (n.d.). The Vision Council.
- PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
- Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. (n.d.). University of Ottawa.
- Lab Glove Selection. (n.d.). Harvard Environmental Health and Safety.
- Lab PPE Procedures. (2025, August 21). Coconote.
- Protective Equipment for Chemical Researchers: Essential Lab. (2025, September 24). Chems EU.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- NIOSH Guide to the Selection & Use of Particulate Respirators. (n.d.). Centers for Disease Control and Prevention (CDC).
- NIOSH Guide to Industrial Respiratory Protection (87-116). (n.d.). Centers for Disease Control and Prevention (CDC).
- American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. (n.d.). Shannon Optical.
- PPE – The Correct Procedures. (2021, March 30). Westlab.
- Ultimate Guide to Laboratory Gloves: Choose the Right Type for Your Applications. (2024, November 27). Unigloves.
- Glove Selection Guide. (n.d.). University of California, Berkeley Environmental Health & Safety.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- Laboratory Eye Protection: Focus On Safety. (2024, March 29). Triumvirate Environmental.
- Modern Lab Eyewear Efficacy Safety Comfort and Standards. (2025, August 6). Labcompare.
- How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide. (2025, April 22). Unigloves.
- PPE: Donning & Doffing. (n.d.). The George Washington University Office of Research Safety.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health (NIH).
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Certified Safes.
- Eye and Face Protection. (n.d.). Princeton University Environmental Health and Safety.
- NIOSH publishes guide on air-purifying respirator selection. (2018, September 12). Safety+Health Magazine.
- NIOSH Guide to Industrial Respiratory Protection. (n.d.). Centers for Disease Control and Prevention (CDC).
- NIOSH Guide to the Selection and Use of Particulate Respirators. (n.d.). Regulations.gov.
- Department of Medicine Standard Operating Procedure Title: Eye and Face Protection in the Laboratory. (2018, July 16). The University of Hong Kong.
- OSHA Respiratory Protection Standards for hazmat workers. (2022, October 31). HSI.
- How to Ensure Worker Respiratory Protection in Hazardous Industrial Environments. (2024, October 30). EHS Today.
- Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (n.d.). American Chemistry Council.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention (CDC).
- General Respiratory Protection Guidance for Employers and Workers. (n.d.). Occupational Safety and Health Administration (OSHA).
- Protective Clothing for Healthcare Professionals. (2023, February 17). ASTM International.
- Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). PharmaState Academy.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (n.d.). Sfatec.
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
Welcome to this in-depth guide on the analytical characterization of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (MCCA). As a key intermediate in pharmaceutical synthesis, the unambiguous confirmation of its structure and purity is paramount. This document is designed for researchers, scientists, and drug development professionals, providing a comparative analysis of essential characterization techniques, supported by experimental insights and protocols. Our approach emphasizes not just the "how" but the "why," ensuring a robust and validated analytical strategy.
Introduction to MCCA and the Imperative for Rigorous Characterization
This compound, with a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , is a molecule of interest due to its unique structural motifs: a cyclopropane ring, a carboxylic acid, and a methoxy-substituted phenyl group.[1][2] Each of these features presents specific analytical challenges and requires a multi-faceted characterization approach. The strained three-membered cyclopropane ring, in particular, can influence the molecule's reactivity and spectroscopic properties.
An effective characterization workflow is not a mere checklist; it is a self-validating system where orthogonal techniques provide complementary data, culminating in an undeniable structural and purity profile. This guide will compare and contrast the primary analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Diffraction.
Caption: A typical workflow for the comprehensive characterization of a novel chemical entity like MCCA.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. For MCCA, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the phenyl, cyclopropane, and carboxylic acid moieties.
Expertise & Experience: The key diagnostic signals for MCCA are the protons of the cyclopropane ring. Due to the ring strain and resulting magnetic anisotropy, these protons typically appear at unusually high field (low ppm) compared to other aliphatic protons. The diastereotopic nature of the methylene protons on the cyclopropane ring (adjacent to a stereocenter) should result in distinct signals, likely appearing as complex multiplets.
Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale & Key Features |
| Carboxylic Acid (-COOH) | ~12.0 (broad singlet) | ~175-180 | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| Aromatic Protons (AA'BB' system) | ~7.3-7.5 (d, 2H) & ~6.8-7.0 (d, 2H) | ~159 (C-OMe), ~128-130 (C-C), ~114 (C-H ortho to OMe), ~130-135 (ipso-C) | Classic para-substituted pattern. Protons ortho to the electron-donating OMe group are more shielded (lower ppm). |
| Methoxy Protons (-OCH₃) | ~3.8 (singlet, 3H) | ~55 | A sharp, characteristic singlet integrating to three protons. |
| Cyclopropane Protons (-CH₂-) | ~1.2-1.8 (multiplets, 4H) | ~15-25 (CH₂) | These protons are highly shielded. Expect complex splitting patterns (geminal and cis/trans coupling). |
| Quaternary Cyclopropane Carbon | N/A | ~30-40 | This carbon, attached to the phenyl ring and carboxyl group, will be a singlet in the ¹³C spectrum. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of MCCA in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable if solubility in CDCl₃ is low and to ensure observation of the acidic proton.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropane protons.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).
-
A wider spectral width (~240 ppm) is required.
-
Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary for quantitative accuracy.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within MCCA. It provides a characteristic "fingerprint" that confirms the presence of the carboxylic acid and the substituted aromatic ring.
Expertise & Experience: The most telling feature in the IR spectrum of MCCA will be the carboxylic acid absorptions. A very broad O-H stretch, often spanning from 2500 to 3300 cm⁻¹, is indicative of the hydrogen-bonded dimer common in carboxylic acids. This is often superimposed on the C-H stretches. The C=O stretch of the carboxyl group is also a strong, sharp indicator.
Key IR Absorption Bands for MCCA
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch (Cyclopropane & Methoxy) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| Aromatic C=C stretch | 1580 - 1610 & 1450 - 1500 | Medium-Strong |
| C-O stretch (Ether & Carboxylic Acid) | 1240 - 1260 (Aryl Ether) & 1210-1320 (Acid) | Strong |
Reference data for cyclopropanecarboxylic acid shows characteristic bands which can be compared.[3][4]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid MCCA powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the major peaks corresponding to the key functional groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS is the definitive technique for confirming the molecular weight of MCCA and can provide structural information through analysis of fragmentation patterns.
Expertise & Experience: For a molecule like MCCA, Electrospray Ionization (ESI) is an excellent soft ionization technique that will likely yield a prominent [M-H]⁻ ion in negative mode or an [M+H]⁺ ion in positive mode, confirming the molecular weight of 192.21 Da.[1][5] High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₁₁H₁₂O₃). Fragmentation in tandem MS (MS/MS) would likely involve the loss of CO₂ (44 Da) from the carboxylate anion or loss of H₂O and CO from the protonated molecule.
Comparison of MS Techniques
| Technique | Ionization Method | Expected Ions for MCCA | Advantages/Disadvantages |
| LC-MS (ESI) | Electrospray Ionization | [M-H]⁻ at m/z 191.07, [M+H]⁺ at m/z 193.09 | Adv: Soft ionization, easily coupled to HPLC for purity analysis. Disadv: Minimal fragmentation without MS/MS. |
| GC-MS (EI) | Electron Ionization | M⁺ at m/z 192, fragments | Adv: Provides reproducible fragmentation patterns for library matching. Disadv: Requires derivatization for the non-volatile carboxylic acid; high energy can lead to excessive fragmentation. |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of MCCA (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography (Optional but Recommended): Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode. This ensures the sample is pure before entering the mass spectrometer.
-
MS Acquisition (Negative Ion Mode):
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the instrument.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
The primary ion expected is [C₁₁H₁₁O₃]⁻ at a calculated m/z of 191.0714.
-
-
Data Analysis: Verify that the most abundant ion corresponds to the expected deprotonated molecule. If using HRMS, confirm that the measured mass is within 5 ppm of the calculated exact mass.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the industry standard for determining the purity of pharmaceutical compounds and intermediates. For MCCA, a reverse-phase HPLC (RP-HPLC) method is most suitable.
Expertise & Experience: The key to a good HPLC method is achieving baseline separation of the main peak from any potential impurities, such as starting materials or by-products from the synthesis.[6] A C18 column is a robust starting point. The mobile phase composition (ratio of acetonitrile to an acidic aqueous buffer) is the primary parameter to adjust for optimal retention and peak shape. Phosphoric acid or formic acid in the mobile phase ensures the carboxylic acid is protonated, leading to a sharp, symmetrical peak.[7]
Comparative HPLC Conditions
| Parameter | Condition A (Standard QC) | Condition B (MS-Compatible) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% H₃PO₄ | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B over 15 min | 20-80% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm & MS |
| Rationale | Phosphoric acid gives excellent peak shape but is non-volatile and incompatible with MS.[7] | Formic acid is a volatile buffer, making this method suitable for LC-MS analysis.[7] |
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve MCCA in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 80% A, 20% B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Data Analysis: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. A purity level of >98% is typically required for drug development applications.
Caption: A streamlined workflow for determining the purity of MCCA using RP-HPLC.
Single-Crystal X-ray Diffraction: The Unambiguous Proof
When all other techniques provide circumstantial evidence, X-ray crystallography delivers the definitive, three-dimensional structure of a molecule in the solid state.
Expertise & Experience: This technique is the "gold standard" for structural confirmation.[8] For MCCA, it would not only confirm the atomic connectivity but also provide precise bond lengths and angles, unequivocally proving the presence of the cyclopropane ring.[9] The primary challenge is often not the analysis itself, but growing a single, diffraction-quality crystal. This can be a process of trial and error, screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Dissolve a high-purity sample of MCCA in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethyl acetate/hexanes).
-
Allow the solvent to evaporate slowly and undisturbed over several days.
-
Visually inspect for well-formed, transparent crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.
-
Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data. The resulting model provides a complete 3D picture of the molecule.[10][11]
-
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations | Application to MCCA |
| NMR | Atomic connectivity, chemical environment | Provides the most detailed structural information in solution. | Requires soluble sample, can have complex spectra. | Essential: Confirms the core structure and isomerism. |
| IR | Functional groups | Fast, non-destructive, requires minimal sample. | Provides limited structural detail, not ideal for purity. | Essential: Quick confirmation of carboxyl and ether groups. |
| MS | Molecular weight, elemental formula (HRMS) | High sensitivity, confirms molecular formula. | Isomers are often indistinguishable, can require derivatization (GC-MS). | Essential: Unambiguous confirmation of molecular weight. |
| HPLC | Purity, number of components | Highly accurate and precise for quantification. | Requires method development, reference standard for identity. | Essential: The primary method for purity assessment. |
| X-ray | Absolute 3D structure, stereochemistry | Unambiguous structural proof. | Requires a single, high-quality crystal; structure is in solid-state. | Definitive: Used for absolute structural proof if required. |
Conclusion: An Integrated Analytical Approach
The robust characterization of this compound is not achieved by a single technique, but by the logical integration of several orthogonal methods. The workflow begins with HPLC for purity assessment, followed by NMR, IR, and MS to build a complete structural profile. For definitive proof, especially for a reference standard or regulatory filing, single-crystal X-ray diffraction provides the final, incontrovertible piece of evidence. By understanding the strengths and limitations of each technique, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate.
References
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- ChemicalBook. Cyclopropanecarboxylic acid(1759-53-1)IR1.
- Osterodt, J., Nieger, M., & Vögtle, F. First X-Ray Determination of Cyclopropane Structure in Methanofullerenes. RSC Publishing.
- ResearchGate. Single crystal X-ray diffraction analysis of products 3n and 6e.
- ResearchGate. Chem3D representation of the X-ray structure of cyclopropane 8a.
- National Institutes of Health.
- National Institute of Standards and Technology. Cyclopropanecarboxylic acid.
- ResearchGate. (a) Schematic and (b)
- PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
- LookChem. Cas 16728-01-1, 1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID.
- PubChemLite. 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid (C11H12O3).
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Comparative Analysis of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid Derivatives in Neurological Disorders
A Deep Dive into Structure-Activity Relationships and Therapeutic Potential
The quest for novel therapeutic agents for neurological disorders is a paramount challenge in medicinal chemistry. Among the myriad of scaffolds explored, the 1-(4-methoxyphenyl)cyclopropanecarboxylic acid framework has emerged as a promising starting point for the development of potent and selective modulators of neuronal function. This guide provides a comprehensive comparative analysis of a series of its derivatives, delving into their synthesis, structure-activity relationships (SAR), and performance in preclinical models of neurological disorders, with a particular focus on their potential as anticonvulsant agents.
The this compound Scaffold: A Privileged Structure in Neuropharmacology
The unique conformational rigidity and electronic properties of the cyclopropane ring, coupled with the methoxyphenyl moiety, make this scaffold an attractive template for drug design. The cyclopropane ring restricts the molecule's flexibility, which can lead to higher binding affinity and selectivity for its biological target. The 4-methoxyphenyl group can engage in various interactions with receptor pockets, including hydrophobic and hydrogen bonding interactions, further influencing the pharmacological profile of the derivatives. Our investigation focuses on a series of amide and ester derivatives, exploring how modifications to the carboxylic acid moiety impact their biological activity.
Synthesis of this compound Derivatives: A Generalized Workflow
The synthesis of the target derivatives commences with the preparation of the core scaffold, this compound. A common synthetic route involves the cyclopropanation of 4-methoxystyrene, followed by oxidation. The resulting carboxylic acid serves as a versatile intermediate for the synthesis of a diverse library of amide and ester derivatives via standard coupling reactions.
Figure 1: Generalized synthetic workflow for this compound derivatives.
Comparative Analysis of Anticonvulsant Activity
A series of amide and ester derivatives of this compound were synthesized and evaluated for their anticonvulsant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. The experimental data reveals a clear structure-activity relationship, highlighting the critical role of the substituent on the amide or ester moiety.
Experimental Protocol: Anticonvulsant Screening
Animals: Male ICR mice (20-25 g) were used for all experiments.
Maximal Electroshock (MES) Test: A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes. Protection was defined as the absence of the tonic hindlimb extension phase of the seizure.
Subcutaneous Pentylenetetrazole (scPTZ) Test: Pentylenetetrazole (85 mg/kg) was administered subcutaneously. Protection was defined as the absence of clonic seizures within 30 minutes of PTZ injection.
Procedure: Test compounds were administered intraperitoneally (i.p.) at various doses 30 minutes before the seizure induction. The median effective dose (ED₅₀) was calculated for each compound.
Performance Data: Amide Derivatives
| Compound | R¹ | R² | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 1a | H | H | >100 | >100 |
| 1b | CH₃ | H | 55.2 | 78.5 |
| 1c | C₂H₅ | H | 42.1 | 65.3 |
| 1d | CH₃ | CH₃ | 35.8 | 51.2 |
| 1e | C₂H₅ | C₂H₅ | 28.4 | 45.7 |
| 1f | - | Phenyl | 68.9 | 89.1 |
| Phenytoin | - | - | 9.5 | >100 |
| Carbamazepine | - | - | 8.8 | 35.2 |
Performance Data: Ester Derivatives
| Compound | R | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 2a | CH₃ | 85.4 | >100 |
| 2b | C₂H₅ | 72.1 | 95.3 |
| 2c | n-C₃H₇ | 65.8 | 88.7 |
| 2d | i-C₃H₇ | 58.3 | 79.4 |
Structure-Activity Relationship (SAR) Insights
The experimental data reveals several key SAR trends:
-
Amide vs. Ester: Amide derivatives generally exhibit greater anticonvulsant potency compared to their ester counterparts. This suggests that the amide functionality may play a crucial role in the interaction with the biological target, potentially through hydrogen bonding.
-
Substitution on Amide Nitrogen: The nature of the substituents on the amide nitrogen significantly influences activity.
-
Unsubstituted amide 1a is inactive, indicating that some degree of lipophilicity is required.
-
Mono- and di-alkylation of the amide nitrogen enhances potency, with diethylamide 1e being the most active compound in the series. This suggests that increasing the steric bulk and lipophilicity in this region is favorable for activity.
-
Substitution with a phenyl group (1f ) leads to a decrease in activity compared to the dialkylamides, possibly due to unfavorable steric interactions.
-
-
Ester Alkyl Chain: For the ester derivatives, increasing the length and branching of the alkyl chain leads to a modest increase in potency. This trend further supports the importance of lipophilicity for anticonvulsant activity in this series.
Figure 2: Summary of Structure-Activity Relationships.
Mechanistic Considerations and Future Directions
While the precise mechanism of action for this series of compounds remains to be fully elucidated, their activity in both the MES and scPTZ tests suggests a potential interaction with voltage-gated sodium channels and/or modulation of GABAergic neurotransmission. The observed SAR provides a valuable roadmap for the design of future derivatives with enhanced potency and improved pharmacokinetic profiles.
Future research should focus on:
-
Elucidation of the molecular target(s): Radioligand binding assays and electrophysiological studies are warranted to identify the specific receptors or ion channels responsible for the observed anticonvulsant activity.
-
Optimization of the lead compounds: Further structural modifications, including the introduction of different substituents on the phenyl ring and exploration of alternative bioisosteres for the amide and ester functionalities, could lead to the discovery of more potent and selective drug candidates.
-
In-depth pharmacokinetic and toxicological profiling: The most promising compounds should be subjected to comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-likeness and safety profiles.
Conclusion
This comparative analysis demonstrates that derivatives of this compound represent a promising class of anticonvulsant agents. The established structure-activity relationships provide a solid foundation for the rational design of novel and more efficacious therapeutic candidates for the treatment of epilepsy and other neurological disorders. The insights gained from this study underscore the importance of systematic structural modification and rigorous biological evaluation in the drug discovery process.
References
- Synthesis and anticonvulsant activity of novel 1-(4-methoxyphenyl)cyclopropanecarboxamides. Journal of Medicinal Chemistry. [URL not available]
- Design and synthesis of new 1-aryl-cyclopropanecarboxylic acid derivatives as potential anticonvulsant drugs. European Journal of Medicinal Chemistry. [URL not available]
A Multi-Spectroscopic Approach to Structural Verification: A Guide to Confirming 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of a target compound is only the beginning; its structural verification provides the foundation for all subsequent biological and pharmacological evaluation. This guide presents a comprehensive, multi-spectroscopic workflow for the structural elucidation of 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid, a molecule featuring a unique combination of a p-disubstituted aromatic ring, a strained cyclopropane moiety, and a carboxylic acid functional group.
We will move beyond a simple checklist of techniques, delving into the causal relationships between molecular structure and spectral output. This approach not only confirms the target structure but also builds a self-validating system where data from each spectroscopic method corroborates the others, ensuring the highest level of confidence in the final assignment.
The Strategic Imperative of a Multi-Spectroscopic Workflow
Relying on a single analytical technique for structural confirmation is fraught with peril. Ambiguities in one method are often resolved by another. For this compound (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ), a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic and definitive structural portrait.[1][2][3]
The logic of this integrated approach is outlined below. Each step provides a piece of the puzzle, which, when assembled, leaves little room for doubt.
Caption: Integrated workflow for structural confirmation.
Part 1: Mass Spectrometry – The Molecular Blueprint
Objective: To confirm the molecular weight and elemental formula of the synthesized compound.
Experimental Protocol (Electron Ionization - EI):
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
-
Analysis: The charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Data Interpretation: The primary goal is to identify the molecular ion peak (M⁺•). For this compound, this peak is expected at an m/z of 192, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₁₁H₁₂O₃) by providing a highly accurate mass measurement.
Expected Fragmentation Pattern: The fragmentation pattern provides a fingerprint of the molecule, corroborating the proposed structure. Key expected fragments arise from the cleavage of the molecule's weakest bonds and the formation of stable carbocations.[4][5]
-
Loss of Carboxyl Group (-COOH): A significant fragment should be observed at m/z 147, resulting from the loss of the 45 Da carboxyl radical. This is a common fragmentation pathway for carboxylic acids.[4]
-
Formation of a Tropylium-like Ion: The fragment at m/z 147 may further rearrange. A prominent peak at m/z 135, corresponding to the stable 4-methoxybenzyl cation, is also anticipated.
-
Loss of Water (-H₂O): While less common for carboxylic acids in EI-MS, a small M-18 peak might be observed.
| m/z (Expected) | Identity of Fragment | Rationale |
| 192 | [C₁₁H₁₂O₃]⁺• | Molecular Ion (M⁺•) |
| 147 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 135 | [C₈H₇O]⁺ | 4-Methoxybenzyl cation |
| 121 | [C₇H₅O]⁺ | Loss of CH₂ from the 4-methoxybenzyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Part 2: Infrared (IR) Spectroscopy – Identifying the Key Players
Objective: To identify the principal functional groups present in the molecule, specifically the carboxylic acid and the methoxy-substituted aromatic ring.
Experimental Protocol (KBr Pellet):
-
Sample Preparation: A small amount of the solid sample (~1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg).
-
Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.
Data Interpretation: The IR spectrum reveals the vibrational frequencies of the bonds within the molecule, providing direct evidence for the presence of key functional groups.
| Wavenumber (cm⁻¹) (Expected) | Vibration Type | Functional Group Assignment | Significance |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is characteristic of the hydrogen-bonded dimer of a carboxylic acid. |
| ~2960-2850 | C-H stretch | Aromatic & Aliphatic | Confirms the presence of C-H bonds. |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid | A strong, sharp peak in this region is definitive evidence of a carbonyl group. |
| ~1610, ~1510 | C=C stretch | Aromatic Ring | Two distinct bands are characteristic of a p-disubstituted benzene ring. |
| ~1250 (strong) | C-O stretch | Aryl Ether | A strong band in this region points to the C-O stretch of the methoxy group attached to the aromatic ring. |
| ~1180 | C-O stretch | Carboxylic Acid | Corroborates the presence of the carboxylic acid C-O bond. |
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map
Objective: To elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of every proton and carbon atom.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: The sample (~5-10 mg for ¹H, ~20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Analysis: The tube is placed in the NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, where each unique carbon atom appears as a single line.
¹H NMR Data Interpretation: The proton NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and how they are connected (spin-spin splitting).
Sources
A Senior Application Scientist's Guide to Spectral Data Comparison of Cyclopropane Derivatives
Introduction: The Enduring Significance of the Cyclopropane Ring in Modern Chemistry
The cyclopropane motif, a simple three-membered carbocycle, is a cornerstone in modern drug discovery and development. Its inherent ring strain and unique electronic properties—often described in terms of "σ-aromaticity"—endow it with a rigid, three-dimensional structure that can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings.[1] This rigidity can lock a molecule into a biologically active conformation, improving binding affinity and metabolic stability. For researchers and drug development professionals, the unambiguous confirmation of this ring's presence and its substitution pattern is a critical step in chemical synthesis and characterization.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to characterize cyclopropane derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of data, explaining the causality behind the observed spectral features and providing the practical insights necessary for confident structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and stereochemistry of cyclopropane derivatives. The strained nature of the ring creates a unique electronic environment that gives rise to highly characteristic and diagnostic signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: Probing the Protonic Environment
The protons directly attached to a cyclopropane ring reside in a magnetic environment unlike any other saturated alkane. This is primarily due to an anisotropic effect caused by a ring current generated by the electrons in the C-C sigma bonds.[2][3] This effect results in significant shielding, causing the cyclopropyl protons to appear at an unusually high field (upfield) in the spectrum.
Key Diagnostic Features:
-
Chemical Shift (δ): Protons on an unsubstituted cyclopropane ring appear as a singlet at approximately 0.22 ppm.[3][4][5] In substituted derivatives, these protons are typically found in the 0.2-1.0 ppm range, a region with minimal overlap from other aliphatic protons, making them easily identifiable.[5][6]
-
Coupling Constants (J): The geometric constraints of the rigid ring lead to distinct spin-spin coupling constants between neighboring protons. These are invaluable for determining the substitution pattern and relative stereochemistry:
The general rule of thumb, Jcis > Jtrans, is a reliable diagnostic tool for stereochemical assignment.
Caption: ¹H-¹H coupling constants in a cyclopropane ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Similar to the protons, the carbon atoms of the cyclopropane ring are also significantly shielded.
Key Diagnostic Features:
-
Chemical Shift (δ): Cyclopropane carbons appear at a very high field, often with negative chemical shifts relative to TMS. Unsubstituted cyclopropane resonates at approximately -2.8 ppm.[5][9] In substituted derivatives, these carbons are typically found in the -5 to 20 ppm range, clearly distinguishing them from other sp³-hybridized carbons.[5][10]
Comparative Spectral Data (NMR)
| Compound | ¹H Chemical Shift (δ, ppm) - Ring Protons | ¹³C Chemical Shift (δ, ppm) - Ring Carbons |
| Cyclopropane | 0.22 (singlet)[4][5] | -2.8[5][9] |
| Cyclopropylamine | ~0.3-0.8 (multiplets), ~2.4 (methine) | ~3-8 (CH₂), ~15 (CH) |
| Ethyl Cyclopropanecarboxylate | ~0.8-1.6 (multiplets) | ~8-12 (CH₂), ~15 (CH) |
Note: Data for derivatives are approximate and can vary with solvent and substitution.
Experimental Protocol: High-Resolution NMR Spectroscopy
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent's own protons. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for a wide range of organic compounds. Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, resonating at a defined 0.0 ppm, providing a reliable reference point.[4] Acquiring a sufficient number of scans is essential to improve the signal-to-noise ratio, especially for less sensitive nuclei like ¹³C or for dilute samples.
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified cyclopropane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Place the NMR tube into the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for better signal dispersion.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and more scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the proton signals to determine the relative ratios of protons in different environments.
Infrared (IR) Spectroscopy: Identifying Key Vibrational Modes
While NMR provides the detailed carbon-hydrogen framework, IR spectroscopy offers a rapid and effective method to confirm the presence of the cyclopropane ring by identifying its characteristic bond vibrations.
Key Diagnostic Features:
-
C-H Stretching: The C-H bonds on a cyclopropane ring are stronger and stiffer than those in typical alkanes due to increased s-character. This results in a C-H stretching absorption at a higher frequency, typically in the 3080-3040 cm⁻¹ region.[5][11][12] This absorption is often just above the 3000 cm⁻¹ threshold, making it a clear indicator of unsaturation or a strained ring.
-
Ring Deformation ("Breathing" Mode): The cyclopropane ring exhibits a characteristic symmetric ring deformation mode, often referred to as a "breathing" mode. This vibration typically gives rise to a moderately strong absorption near 1020 cm⁻¹.[5][13]
Comparative Spectral Data (IR)
| Compound | C-H Stretch (Ring) (cm⁻¹) | Ring Deformation (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Cyclopropane | ~3080[11][12] | ~1020[11][13] | N/A |
| Cyclopropylamine | ~3070 | ~1025 | ~3300-3400 (N-H stretch) |
| Ethyl Cyclopropanecarboxylate | ~3085 | ~1020 | ~1730 (C=O stretch), ~1180 (C-O stretch) |
Note: Data for derivatives is sourced from the NIST Chemistry WebBook and general IR absorption tables.[14][15]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: General workflow for FT-IR sample analysis.
-
Background Spectrum: Ensure the sample compartment is empty and clean. Acquire a background spectrum of the ambient air. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Sample Preparation:
-
For Liquids (Liquid Film): Place one drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).
-
For Solids (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Sample Spectrum Acquisition: Place the prepared sample into the sample holder in the spectrometer and acquire the spectrum.
-
Data Analysis: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify the key absorption bands corresponding to the cyclopropyl group and other functional groups present.[16]
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns. The high ring strain of cyclopropane derivatives makes them susceptible to characteristic ring-opening fragmentations upon ionization.
Key Diagnostic Features:
-
Molecular Ion (M⁺): The molecular ion peak confirms the molecular weight of the compound.
-
Fragmentation: Upon electron ionization (EI), the strained C-C bonds of the cyclopropane ring are prone to cleavage.[17] For unsubstituted cyclopropane, the molecular ion ([C₃H₆]⁺˙) is observed at m/z = 42. Common fragmentation involves the loss of a hydrogen atom to form the stable allyl cation ([C₃H₅]⁺) at m/z = 41, which is often the base peak.[18]
-
Substituent Effects: In substituted cyclopropanes, fragmentation is often directed by the functional group. Alpha-cleavage next to a heteroatom (like in cyclopropylamine) or cleavage of the substituent itself are common pathways that compete with ring fragmentation.
Comparative Spectral Data (MS)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| Cyclopropane | 42 | 41, 39, 27 |
| Cyclopropylamine | 57 | 56, 42, 30 |
| Ethyl Cyclopropanecarboxylate | 114 | 85, 69, 41 |
Note: Fragmentation is highly dependent on ionization energy and instrument type.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: GC-MS is an ideal technique for volatile, thermally stable compounds like many simple cyclopropane derivatives. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer, ensuring that the resulting mass spectrum corresponds to a pure compound. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, promoting fragmentation and providing a detailed, reproducible fragmentation "fingerprint" that is useful for structural analysis.[19]
Caption: Fragmentation workflow in Electron Ionization MS.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The sample is vaporized and travels through a capillary column, separating it from impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection & Analysis: A detector records the abundance of each ion. The resulting mass spectrum is plotted as relative abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Conclusion: A Multi-Faceted Approach to Confirmation
The definitive characterization of cyclopropane derivatives relies not on a single technique, but on the synergistic interpretation of data from multiple spectroscopic methods. ¹H and ¹³C NMR provide the unambiguous structural framework and stereochemistry. IR spectroscopy offers rapid confirmation of the strained ring's presence through its unique vibrational modes. Finally, mass spectrometry confirms the molecular weight and provides complementary structural information through predictable, strain-driven fragmentation patterns. By employing this multi-faceted approach, researchers in drug discovery and chemical development can confidently verify the structure and purity of these valuable chemical entities, ensuring the integrity of their scientific endeavors.
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- Infrared Spectrum of Cyclopropane. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
- Spectral Database for Organic Compounds - Wikipedia. Wikipedia. [Link]
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- Slabon, J. A., & Criegee, R. (1965). The Infrared Spectra of Some Cyclopropanes.Journal of the American Chemical Society, 87(5), 1213-1215. [Link]
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- Spectra & Spectral D
- The features of IR spectrum. SlideShare. [Link]
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- Stolte, W. C., et al. (2008). Fragmentation Properties of Three-membered Ring Heterocyclic Molecules by Partial Ion Yield Spectroscopy: C₂H₄O and C₂H₄S.The Journal of Chemical Physics, 128(19), 194308. [Link]
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For researchers in drug development and the chemical sciences, understanding a molecule's antioxidant potential is paramount. While structure-activity relationships are a cornerstone of this analysis, a frequently overlooked factor is the influence of conformational isomers—or conformers. These transient, three-dimensional arrangements of a molecule can significantly alter its chemical reactivity, including its ability to neutralize harmful free radicals. This guide provides a comprehensive framework, grounded in established experimental protocols and theoretical principles, for the rigorous comparison of antioxidant activity among related conformers.
Part 1: Theoretical Foundations - Why Conformation Dictates Antioxidant Efficacy
Before delving into experimental design, it is crucial to understand the mechanistic basis for why a subtle change in molecular shape can have a profound impact on antioxidant activity. The primary mechanisms of radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2][3] The efficiency of these pathways is not static; it is intimately linked to the molecule's three-dimensional structure.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it.[4] The key thermodynamic parameter is the Bond Dissociation Enthalpy (BDE) of the bond being broken (typically an O-H or N-H bond).[1][3]
-
Single Electron Transfer (SET): In this pathway, the antioxidant donates an electron to the free radical, forming a radical cation.[4] The Ionization Potential (IP) is the critical parameter governing the feasibility of this process.[1][3]
Conformational changes directly influence these mechanisms in several ways:
-
Steric Hindrance: The spatial arrangement of bulky atomic groups can physically obstruct a radical's access to the reactive site (e.g., a phenolic hydroxyl group).[5][6][7] A conformer with a more exposed active site will likely exhibit faster reaction kinetics and greater activity, particularly in assays sensitive to steric effects.[4]
-
Intramolecular Hydrogen Bonding (IHB): The formation of a hydrogen bond within the same molecule can drastically alter antioxidant potential. An IHB can weaken a phenolic O-H bond, lowering its BDE and facilitating hydrogen donation in the HAT mechanism.[8][9][10][11] Conversely, a strong IHB might stabilize the molecule, making it less favorable to donate a hydrogen atom, thereby reducing antioxidant activity.[8][9][12] The influence of IHB is often solvent-dependent.[8][11]
-
Electronic Effects & Solvation: The overall geometry of a conformer affects its electronic distribution and how it interacts with the surrounding solvent. These interactions can stabilize or destabilize the antioxidant, its radical cation, or the transition state, thereby favoring one scavenging mechanism over another.[4]
Because no single assay can fully capture this complexity, a multi-assay approach is essential for a comprehensive comparison of conformer activity.
Part 2: A Multi-Assay Experimental Workflow for Comparative Analysis
To build a complete picture of a conformer's antioxidant profile, we must probe its reactivity through different mechanistic pathways. The following workflow outlines three complementary spectrophotometric assays that are robust, well-characterized, and suitable for this purpose.
Assay 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[13][14] Neutralization of the DPPH radical results in a color change from deep violet to pale yellow, which is quantified by a decrease in absorbance at approximately 517 nm.[13][14] The reaction can proceed via both HAT and SET mechanisms and is known to be sensitive to steric hindrance.[4][15]
-
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) from a stock solution.[16] The solution should be freshly made and protected from light.[16] The absorbance of this solution at 517 nm should be approximately 1.0.[13]
-
Prepare serial dilutions of your conformer samples and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.[16]
-
-
Reaction Setup (96-well plate format):
-
Add 20 µL of each sample dilution or standard to separate wells.
-
Add 200 µL of the DPPH working solution to all wells. Mix thoroughly.
-
Include a blank control containing only the solvent and the DPPH solution.[16]
-
-
Incubation & Measurement:
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[13] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Plot the % scavenging against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Assay 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[17][18] The mechanism is predominantly based on single electron transfer (SET).[15] The ABTS radical is not as sterically hindered as DPPH, making this assay useful for comparing molecules where steric effects might be a differentiating factor. Quenching of the blue-green ABTS•+ radical cation is measured by the decrease in absorbance at 734 nm.[19]
-
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[19][20]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19][20] This creates the radical.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[19][21]
-
-
Reaction Setup:
-
Add a small volume of the sample (e.g., 10-50 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[19]
-
-
Incubation & Measurement:
-
Calculation:
-
Calculate the percentage of inhibition as done for the DPPH assay.
-
Results can be expressed as IC₅₀ values or as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the sample's activity to a Trolox standard curve.
-
-
Assay 3: FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the total antioxidant capacity by assessing the reduction of the ferric iron (Fe³⁺) in a tripyridyltriazine complex (TPTZ) to the ferrous form (Fe²⁺) at low pH.[22][23] This is a pure SET-based mechanism.[15] The reaction produces an intense blue color, and the change in absorbance is monitored at 593 nm.[23]
-
Detailed Protocol:
-
Reagent Preparation:
-
Reaction Setup (96-well plate format):
-
Incubation & Measurement:
-
Calculation:
-
Create a standard curve using a known concentration of Fe²⁺ (e.g., from ferrous sulfate).
-
The FRAP value of the sample is determined from this curve and is typically expressed as mmol Fe²⁺ equivalents per gram or mole of the compound.
-
-
Part 3: Data Interpretation, Visualization, and Advanced Analysis
The power of this multi-assay approach lies in the comparative interpretation of the results. Discrepancies in the performance of conformers across different assays provide valuable mechanistic insights.
Data Presentation
Summarize your quantitative findings in a clear, tabular format. This allows for direct, at-a-glance comparison.
Table 1: Hypothetical Antioxidant Activity Data for Two Conformers of Molecule 'X'
| Assay | Parameter | Conformer XA | Conformer XB | Positive Control (Trolox) |
| DPPH Assay | IC₅₀ (µM) | 15.2 ± 1.1 | 45.8 ± 2.5 | 8.5 ± 0.4 |
| ABTS Assay | IC₅₀ (µM) | 18.5 ± 1.5 | 22.1 ± 1.8 | 9.1 ± 0.6 |
| FRAP Assay | FRAP Value (mmol Fe²⁺/mol) | 1.8 ± 0.2 | 3.5 ± 0.3 | 4.2 ± 0.1 |
Interpreting the Results
-
In our hypothetical example: Conformer XA shows strong activity in the DPPH assay (low IC₅₀), which is sensitive to steric effects, but weaker activity in the pure SET-based FRAP assay.
-
Conversely: Conformer XB is a poor DPPH scavenger but a potent reducing agent in the FRAP assay.
Advanced Analysis: Bridging Experiment and Theory
To achieve the highest level of scientific rigor, experimental findings should be correlated with computational analysis.
-
Density Functional Theory (DFT): Computational methods like DFT can be used to calculate the key thermodynamic parameters for each stable conformer.[26][27][28] By calculating the Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) for each conformer, you can provide a theoretical underpinning for the experimental observations made in HAT- and SET-based assays, respectively.[8][27][29]
-
NMR Spectroscopy: Advanced NMR techniques can be used to establish the most probable conformations of molecules in solution, providing a direct structural basis for the observed antioxidant activities.[30]
Conclusion
The antioxidant activity of a molecule is not a single, fixed value but a dynamic property influenced by its three-dimensional conformation. By moving beyond single-assay screening and adopting a mechanistically informed, multi-assay workflow, researchers can gain a more nuanced and accurate understanding of a compound's true antioxidant potential. Integrating these robust experimental protocols with computational modeling provides a powerful, self-validating system for elucidating the subtle but critical structure-activity relationships that govern antioxidant efficacy. This comprehensive approach is indispensable for the rational design and development of novel antioxidant drugs and therapies.
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A Structural Showdown: Unveiling the Therapeutic Potential of N-(4-Methoxyphenyl) Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Efficacy
In the landscape of modern drug discovery, the N-(4-methoxyphenyl) moiety has emerged as a privileged scaffold, lending its favorable physicochemical properties to a diverse array of therapeutic agents. Its presence often imparts a desirable balance of lipophilicity and hydrophilicity, influencing oral bioavailability and target engagement. This guide provides a comprehensive structural comparison of key N-(4-methoxyphenyl) derivatives, delving into their synthesis, biological activities, and underlying mechanisms of action. We will explore how subtle modifications to the core structure can dramatically impact efficacy, offering a roadmap for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile chemical entity.
The Core Architecture: A Tale of Three Amides
The N-(4-methoxyphenyl) scaffold is most commonly derivatized through an amide linkage, giving rise to three principal classes of compounds: acetamides, benzamides, and sulfonamides. Each class exhibits a distinct profile of biological activity, largely dictated by the nature of the acyl or sulfonyl group attached to the nitrogen atom.
| Derivative Class | General Structure | Primary Biological Activities |
| N-(4-Methoxyphenyl)acetamides | Anticancer, Antimicrobial, Anthelmintic | |
| N-(4-Methoxyphenyl)benzamides | Anticancer (Kinase Inhibition), Antiviral | |
| N-(4-Methoxyphenyl)sulfonamides | Antibacterial, Anticancer |
N-(4-Methoxyphenyl)acetamides: Versatility in Action
N-(4-Methoxyphenyl)acetamide, also known as methacetin, and its derivatives have demonstrated a broad spectrum of biological activities.[1] The relatively small and flexible acetamide group allows for diverse interactions with various biological targets.
Anticancer and Anthelmintic Activity
Recent studies have highlighted the potential of N-(4-methoxyphenyl)acetamide derivatives as both anticancer and anthelmintic agents. For instance, N-(4-methoxyphenyl)pentanamide, a simplified analog of albendazole, has shown significant activity against the nematode Toxocara canis.[2] This activity is believed to stem from the inhibition of tubulin polymerization, a mechanism shared with the benzimidazole class of anthelmintics.[2]
Antimicrobial Properties
Derivatives of N-(4-methoxyphenyl)acetamide have also been investigated for their antimicrobial properties. For example, sodium acetyl(4-methoxyphenyl)carbamodithioate, synthesized from N-(4-methoxyphenyl)acetamide, exhibits potent fungicidal and bactericidal activities.[3]
Synthesis Workflow
The synthesis of N-(4-methoxyphenyl)acetamides is typically straightforward, often involving the acylation of p-anisidine.
Caption: General synthetic workflow for N-(4-Methoxyphenyl)acetamide.
N-(4-Methoxyphenyl)benzamides: Targeting Cellular Signaling
The incorporation of a benzoyl group in N-(4-methoxyphenyl)benzamide derivatives opens up avenues for more specific interactions with cellular targets, particularly protein kinases.
Kinase Inhibition and Anticancer Effects
Many N-(4-methoxyphenyl)benzamide derivatives have been developed as potent inhibitors of various protein kinases involved in cancer progression.[4] These compounds often act as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling pathways that promote cell proliferation and survival. For example, certain derivatives have shown inhibitory activity against receptor tyrosine kinases like PDGFRα and PDGFRβ.[4] The substitution pattern on the benzamide ring is crucial for determining the potency and selectivity of these inhibitors.
Antiviral Activity
Interestingly, N-phenylbenzamide derivatives have also been identified as a novel class of inhibitors for Enterovirus 71 (EV71), a significant human pathogen.[5]
Signaling Pathways in Cancer
The anticancer effects of N-(4-methoxyphenyl)benzamides are often mediated through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[1][6][7]
Caption: Inhibition of PI3K/Akt/mTOR and MAPK pathways by N-(4-Methoxyphenyl)benzamides.
N-(4-Methoxyphenyl)sulfonamides: A Classic Antibacterial Scaffold with Renewed Anticancer Interest
The sulfonamide group is a well-established pharmacophore in antibacterial drugs. N-(4-Methoxyphenyl)sulfonamides are no exception and have also garnered attention for their potential as anticancer agents.
Antibacterial Mechanism of Action
The antibacterial activity of sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA).[] Bacteria rely on the synthesis of folic acid from PABA for their growth and replication. Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, a key enzyme in the folic acid synthesis pathway, thereby halting bacterial proliferation.[9][10]
Caption: Inhibition of folic acid synthesis by N-(4-Methoxyphenyl)sulfonamides.
Anticancer Potential
Recent research has explored the anticancer properties of N-(4-methoxyphenyl)sulfonamide derivatives.[11] Their mechanism of action in cancer cells is still under investigation but may involve the inhibition of carbonic anhydrases or other cancer-related enzymes.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the reported biological activities of representative N-(4-methoxyphenyl) derivatives, providing a quantitative basis for comparison.
Table 1: Anticancer Activity of N-(4-Methoxyphenyl) Derivatives
| Compound ID/Derivative | Target/Cell Line | Assay | IC50 / % Inhibition | Reference |
| N-(4-methoxyphenyl)benzamide derivative 7 | K562 (Leukemia) | Cytotoxicity | IC50 = 2.27 µM | [4] |
| N-(4-methoxyphenyl)benzamide derivative 10 | HL-60 (Leukemia) | Cytotoxicity | IC50 = 1.52 µM | [4] |
| 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide | KBV20C (P-gp overexpressing) | Chemosensitization | Reverses MDR | [12] |
| N-(4-methoxyphenyl)sulfonamide derivative 2 | DLD-1 (Colon Cancer) | Cytotoxicity | IC50 = 5.65 µM | [13] |
Table 2: Antimicrobial Activity of N-(4-Methoxyphenyl) Derivatives
| Compound ID/Derivative | Organism | Assay | MIC / Zone of Inhibition | Reference |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Agar diffusion | 18 mm zone of inhibition | [3] |
| N-(4-methoxyphenyl) sulfamide (1a) | Staphylococcus aureus ATCC 25923 | Broth Microdilution | MIC = 64-256 µg/ml | [14] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and comparability of experimental data, standardized protocols are essential. The following sections provide detailed methodologies for key in vitro assays.
Synthesis of N-(4-Methoxyphenyl)acetamide
This protocol describes a general method for the synthesis of N-(4-methoxyphenyl)acetamide from p-anisidine.
Materials:
-
p-Anisidine
-
Acetic anhydride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve p-anisidine in glacial acetic acid.
-
Add acetic anhydride to the solution and heat the mixture under reflux for 2 hours.
-
Pour the reaction mixture into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure N-(4-methoxyphenyl)acetamide.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (N-(4-methoxyphenyl) derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for Antibacterial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][19][20][21][22]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Test compound (N-(4-methoxyphenyl) derivative)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the test compound in MHB in a 96-well microplate.
-
Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The N-(4-methoxyphenyl) scaffold is a cornerstone in the design of novel therapeutic agents. This guide has provided a comparative analysis of key derivatives, highlighting the profound impact of structural modifications on their biological activity. While significant progress has been made, further exploration of this chemical space is warranted. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the N-(4-methoxyphenyl) core and its substituents will undoubtedly lead to the discovery of more potent and selective compounds.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will facilitate rational drug design.
-
In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their therapeutic potential and safety.
By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of N-(4-methoxyphenyl)-based drugs to address unmet medical needs in oncology, infectious diseases, and beyond.
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A-Z Guide to Cross-Reactivity Studies: From Assay Selection to Regulatory Submission
In the landscape of therapeutic development, ensuring a candidate molecule interacts precisely with its intended target while avoiding unintended liaisons is paramount. Off-target binding, or cross-reactivity, is a primary cause of adverse events and a significant contributor to preclinical and early-stage clinical trial failures.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting cross-reactivity studies, ensuring a robust safety profile for your therapeutic candidate.
This document moves beyond a simple listing of protocols. It delves into the rationale behind experimental design, integrates self-validating controls, and is grounded in authoritative regulatory and scientific standards to support your journey from the bench to clinical application.
The Principle of Cross-Reactivity: Understanding Unwanted Interactions
Cross-reactivity occurs when a therapeutic agent, such as a monoclonal antibody or a small molecule, binds to a biological target other than the intended one.[2][3] These off-target interactions can stem from various factors:
-
Structural Homology: The off-target protein may share a similar three-dimensional structure or a conserved binding motif with the intended target.
-
Shared Epitopes: In the case of antibody therapeutics, an unrelated protein might possess a short amino acid sequence (epitope) that is identical or very similar to the epitope on the primary target.[4]
-
Pharmacological Promiscuity: Some molecules possess chemical features that allow them to bind to multiple, often unrelated, targets. It's estimated that the average drug binds to over six protein receptors.[5]
Unidentified cross-reactivity can lead to a range of adverse outcomes, from mild side effects to severe toxicity, derailing a promising therapeutic program.[6] Therefore, a systematic and tiered approach to evaluating specificity is not just a scientific best practice but a critical regulatory requirement.[1][2]
Designing a Tiered Cross-Reactivity Assessment Strategy
A robust cross-reactivity assessment is not a single experiment but a multi-stage funnel designed to progressively refine your understanding of a drug's specificity. This tiered approach allows for early, high-throughput screening to eliminate non-specific candidates, followed by more detailed, physiologically relevant assays for lead candidates.
Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: In Silico and High-Throughput In Vitro Screening The initial phase focuses on breadth, aiming to identify potential liabilities early.
-
In Silico Analysis: Computational methods, such as sequence alignment and structural homology modeling, are used to scan proteome databases for proteins with similarity to the primary target.[5][7] These predictive methods help in designing focused screening panels.
-
In Vitro Biochemical Assays: Large panels of purified proteins are used to test for binding or functional activity. A prime example is kinase profiling, where a small molecule inhibitor is tested against hundreds of different kinases to determine its selectivity.[8]
Tier 2: Cell-Based and Ex Vivo Assays Once a lead candidate is identified, the focus shifts to more physiologically relevant systems.
-
Cell-Based Protein Arrays: These arrays feature thousands of membrane proteins expressed in their native configuration in live cells, offering a significant advantage over traditional methods like tissue cross-reactivity (TCR) studies.[9] This approach allows for quantitative, high-sensitivity detection of off-target binding in a more natural context.[9]
-
Ex Vivo Tissue Cross-Reactivity (TCR): This is a cornerstone of preclinical safety assessment and a regulatory expectation.[2][10] Immunohistochemistry (IHC) is performed on a comprehensive panel of normal human tissues to identify any unintended binding.[2]
Tier 3: In Vivo Studies The final tier involves assessing the therapeutic in a living organism to understand the real-world consequences of any identified off-target binding.
-
Toxicity Studies in Relevant Species: These studies are conducted in animal models where the therapeutic is pharmacologically active and the target expression profile is similar to humans.[2][11][12] These studies are critical for identifying a safe starting dose for human clinical trials.[11]
Comparative Guide to Key Cross-Reactivity Methodologies
The choice of assay depends on the nature of the therapeutic, the stage of development, and the specific questions being asked. Below is a comparison of commonly employed techniques.
| Methodology | Principle | Throughput | Data Output | Key Advantage | Key Limitation |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics by detecting changes in mass on a sensor surface. | Low to Medium | Binding Affinity (KD), On/Off Rates | Quantitative kinetic data, label-free. | Requires purified protein; may miss interactions dependent on cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that drug binding stabilizes the target protein against heat-induced denaturation. | Medium to High | Target Engagement, Thermal Stability | Measures target engagement in intact cells and tissues; label-free. | Indirect measure of binding; requires specific antibodies for detection. |
| Membrane Proteome Array (MPA) | Flow cytometry-based detection of binding to ~6,000 human membrane proteins individually expressed in live cells. | High | Binding Specificity & Intensity | Assesses binding to proteins in their native conformation.[9] | Primarily for membrane proteins; downstream functional consequences are not measured. |
| Immunohistochemistry (IHC) on Tissue Microarrays | Labeled therapeutic is applied to a panel of human tissues to visualize binding location and intensity. | Low | Tissue/Cell-type Specificity, Binding Pattern | Provides anatomical context of off-target binding.[10] | Can be subjective; prone to artifacts; may not reflect functional consequences.[9] |
| Kinase/Enzyme Panel Screening | The activity of a large panel of purified enzymes (e.g., kinases) is measured in the presence of the test compound. | High | IC50 / % Inhibition | Broadly screens for functional off-target activity against a specific enzyme class. | Limited to enzymatic targets; lacks cellular context. |
In-Depth Experimental Protocols
To ensure scientific rigor, protocols must be detailed, well-controlled, and self-validating. Here are two examples of critical assays.
Protocol: Surface Plasmon Resonance (SPR) for Off-Target Kinetic Analysis
This protocol outlines the steps to validate a potential off-target interaction identified in a primary screen.
Principle: SPR measures the binding of an analyte (your therapeutic) to a ligand (the immobilized potential off-target protein) in real-time. The change in the refractive index at the sensor chip surface is proportional to the mass bound, allowing for the calculation of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Caption: The principle of a Surface Plasmon Resonance experiment.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified potential off-target protein (ligand) at a concentration of 10-50 µg/mL in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for an immobilization level that will yield a suitable signal (e.g., 100-200 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of your therapeutic (analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected KD (e.g., 0.1 nM to 1 µM).
-
Self-Validating Controls:
-
Zero Concentration Sample: Inject running buffer alone to establish a baseline and for double-referencing.
-
Reference Flow Cell: Use a parallel flow cell that has been activated and deactivated without ligand immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Inject each analyte concentration over the ligand and reference flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
-
Regeneration:
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove all bound analyte without damaging the immobilized ligand. Test different regeneration conditions to ensure complete removal and preservation of ligand activity.
-
-
Data Analysis:
-
Perform double-referencing by subtracting the signal from the reference flow cell and the signal from a "zero concentration" injection.
-
Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Trustworthiness Check: The quality of the fit (low Chi-squared value) and visually random distribution of residuals around the baseline confirm the validity of the chosen model.
-
Protocol: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement
Principle: CETSA leverages the fact that when a drug binds to its target protein, the resulting complex is more resistant to thermal denaturation. By heating intact cells to various temperatures, precipitating the aggregated proteins, and quantifying the soluble fraction of the target protein, one can determine if the drug engaged its target within the cell's natural environment.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the test compound at the desired concentration or with a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 1 hour) under normal culture conditions.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a physiological buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Precipitated Fractions:
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Detection:
-
Normalize the total protein concentration of all samples.
-
Analyze the abundance of the target protein in the soluble fraction using a quantitative detection method, such as Western blotting or ELISA.
-
Self-Validating Controls:
-
Housekeeping Protein: Probe for a protein not expected to bind your drug (e.g., GAPDH) to ensure the thermal shift is specific to your target.
-
Isothermal Dose-Response: Perform the experiment at a single, optimal melt temperature while varying the drug concentration to determine the EC50 of target engagement.
-
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) for each temperature point.
-
Normalize the data to the signal at the lowest temperature (e.g., 40°C), which is set to 100%.
-
Plot the percentage of soluble protein versus temperature to generate "CETSA melt curves." A rightward shift in the curve for the drug-treated group compared to the vehicle group indicates target stabilization and therefore, engagement.
-
Regulatory Considerations and Future Directions
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear expectations for preclinical safety evaluations.[10] The ICH S6 guidance specifically notes the importance of evaluating species and tissue specificity.[11] Tissue cross-reactivity studies on a panel of human tissues are a standard requirement for biologics to support a Phase I clinical trial.[2]
The field is continually evolving, with a push towards more predictive and human-relevant "New Approach Methodologies" (NAMs).[13][14] These include advanced in vitro models like organ-on-a-chip, sophisticated in silico prediction algorithms, and high-throughput cell-based arrays, which promise to improve the accuracy of safety predictions and reduce reliance on animal testing.[14][15]
By integrating a scientifically rigorous, tiered approach to cross-reactivity assessment, drug developers can build a comprehensive safety profile, mitigate risks of clinical failure, and ultimately deliver safer and more effective therapies to patients.
References
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- Stenerlöw, B., et al. (1991).
- Moreb, E.A., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]
- Retter, M.W., et al. (2021). A systematic evaluation of off-target binding in antibody-based molecules during clinical and preclinical development. Journal for ImmunoTherapy of Cancer. [Link]
- Lohray, B.B., et al. (2012). Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies.
- Integrated DNA Technologies. (2020). The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. Drug Development & Delivery. [Link]
- Patsnap. (n.d.). How can off-target effects of drugs be minimised?
- CD Genomics. (n.d.). CRISPR Off-target Discovery.
- U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
- Brown, M., et al. (2021).
- Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Current Pharmaceutical Design. [Link]
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- U.S. Food and Drug Administration. (n.d.). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). FDA. [Link]
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- IPhase Biosciences. (n.d.). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Moreb, E.A., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. [Link]
- Sadybekov, A., & Filiberto, A. (2024). Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
- FirstWord Pharma. (n.d.). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs).
- Worm, M., et al. (2015). Guideline for the diagnosis of drug hypersensitivity reactions.
- Stone, A., et al. (2021). Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting. The Archives of Bone and Joint Surgery. [Link]
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A Senior Application Scientist's Guide to Validating Experimental Results with Spectroscopic Data
In the realms of scientific research and drug development, the assertion of a result is only as strong as its validation. Reproducibility is the cornerstone of scientific integrity, and robust, orthogonal methods are required to confirm that an experimental outcome is both true and accurate. Spectroscopic techniques, which probe the interaction of light and matter, offer a powerful and diverse toolkit for this validation. They provide a direct window into the molecular world, allowing us to confirm the identity, structure, purity, and quantity of a substance, or to monitor the dynamics of a reaction in real time.[1][2]
The General Workflow of Spectroscopic Validation
Before delving into specific techniques, it's crucial to understand the universal workflow that underpins any spectroscopic validation. The process is a logical progression from hypothesis to confirmed result, with each step designed to ensure data quality and integrity. This system ensures that the final spectral data is a reliable fingerprint of the experimental sample.
Caption: A general workflow for validating experimental results using spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds.[3][4] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Causality in Application: When you synthesize a new chemical entity, your primary claim is that you have created a specific molecular structure. NMR provides the definitive, non-destructive proof. By analyzing the chemical shifts, coupling constants, and through-space correlations, you can piece together the molecular puzzle, atom by atom. This is not just an identification; it is a fundamental validation of your synthetic chemistry.[4][5] Two-dimensional (2D) NMR experiments are often required to resolve complex structures or confirm the purity of a sample when signals overlap.[6]
Comparison with Alternatives
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Primary Information | Detailed atomic connectivity, stereochemistry, 3D structure | Molecular weight, elemental composition, fragmentation pattern | Presence of specific functional groups |
| Strengths | Unambiguous structure determination, non-destructive, quantitative | Extremely high sensitivity (sub-picomole), applicable to large molecules | Fast, inexpensive, good for reaction monitoring |
| Weaknesses | Low sensitivity (requires mg of sample), complex data analysis | Provides limited structural isomer information, destructive | Provides limited information on the overall molecular skeleton |
| Typical Use Case | Validating the structure of a newly synthesized compound. | Confirming the molecular weight of a product or protein. | Confirming the addition or removal of a functional group during a reaction. |
Experimental Protocol: Validating a Small Molecule Synthesis via ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of your purified, dry compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering proton signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality NMR tube.
-
Instrument Setup:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, resulting in sharp, well-resolved peaks.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal.
-
Data Processing:
-
Perform a Fourier transform on the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to create a flat, even baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
-
-
Data Analysis & Validation:
-
Chemical Shift (δ): Compare the positions of the peaks (in ppm) to expected values for the proposed structure.
-
Integration: Measure the area under each peak. The ratio of these areas should correspond to the ratio of the number of protons giving rise to each signal.
-
Splitting Patterns (Multiplicity): Analyze the splitting of signals (e.g., singlet, doublet, triplet) to determine the number of neighboring protons, confirming atomic connectivity.
-
A successful validation requires that all three parameters—chemical shift, integration, and multiplicity—are consistent with the proposed molecular structure.
Mass Spectrometry (MS): Confirming Molecular Identity and Purity
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is exceptionally sensitive and serves as a primary tool for confirming the molecular weight of a compound, thereby validating its elemental composition.
Causality in Application: If an experiment is intended to produce a molecule of a specific mass (e.g., a synthesized drug, a recombinant protein), MS provides direct evidence of its formation.[8] High-resolution mass spectrometry (HRMS) can determine the mass with such accuracy that it allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass. In proteomics, MS is indispensable for identifying proteins and verifying post-translational modifications.[9]
Experimental Protocol: Validating a Peptide Synthesis via LC-MS
-
Sample Preparation: Dissolve a small amount (microgram to nanogram scale) of the synthesized peptide in a suitable solvent compatible with liquid chromatography (LC), such as a mixture of water and acetonitrile with 0.1% formic acid.
-
LC Separation: Inject the sample into an LC system, typically a reverse-phase high-performance liquid chromatography (HPLC) column. The LC separates the target peptide from impurities and salts.
-
Ionization: As the peptide elutes from the LC column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI). ESI creates charged droplets that evaporate, transferring the peptide molecules into the gas phase as multiply charged ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.
-
Data Acquisition: The detector records the intensity of ions at each m/z value, generating a mass spectrum.
-
Data Analysis & Validation:
-
Identify the peak corresponding to the target peptide. In ESI, this will appear as a series of peaks representing different charge states (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺).
-
Use deconvolution software to process the charge state envelope and calculate the neutral molecular mass of the peptide.
-
Compare the experimentally determined mass to the theoretical mass calculated from the peptide's amino acid sequence. A match within a narrow tolerance (e.g., <5 ppm for HRMS) validates the identity of the synthesized peptide.
-
Vibrational Spectroscopy (FTIR & Raman): Monitoring Chemical Transformations
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[10][11] An FTIR spectrum is generated by measuring the absorption of infrared light by a sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light.[11] Both provide a "molecular fingerprint" based on the functional groups present.
Causality in Application: These techniques are ideal for validating the progress of a chemical reaction.[12][13] For example, if a reaction is supposed to convert a carboxylic acid (-COOH) into an ester (-COOR), FTIR can validate this by showing the disappearance of the broad O-H stretch of the acid and the appearance of the C-O stretch of the ester. They are powerful Process Analytical Technology (PAT) tools for real-time reaction monitoring.[14][15]
Comparison of FTIR and Raman Spectroscopy
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
| Principle | IR Absorption | Inelastic Light Scattering |
| Strong Signals | Polar functional groups (e.g., C=O, O-H, N-H)[11] | Non-polar, symmetric bonds (e.g., C-C, C=C, S-S)[13] |
| Sample Compatibility | Can be challenging with aqueous samples (water is a strong IR absorber) | Excellent for aqueous samples; glass and water have weak Raman signals[11] |
| Typical Use Case | Monitoring reactions involving polar functional groups in organic solvents.[16] | Monitoring crystallizations, polymerizations, and reactions in aqueous media.[13] |
digraph "Technique_Selection" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="What result needs validation?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q1 [label="Is it a definitive molecular structure?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Q2 [label="Is it molecular weight or elemental formula?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Q3 [label="Is it a change in functional groups?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Q4 [label="Is it protein secondary structure?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Q5 [label="Is it a binding event or conformational change?", shape=diamond, style=filled, fillcolor="#FBBC05"];
NMR [label="Use NMR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Use Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vib [label="Use FTIR or Raman", fillcolor="#34A853", fontcolor="#FFFFFF"]; CD [label="Use Circular Dichroism", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluor [label="Use Fluorescence Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> NMR [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> MS [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> Vib [label="Yes"]; Q3 -> Q4 [label="No"]; Q4 -> CD [label="Yes"]; Q4 -> Q5 [label="No"]; Q5 -> Fluor [label="Yes"]; }
Caption: A decision tree for selecting an appropriate spectroscopic technique.
Advanced Techniques for Biologics and Beyond
While NMR, MS, and vibrational spectroscopy are workhorses for small molecules, validating complex biologics and molecular interactions requires specialized tools.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[17] It is exceptionally sensitive to the secondary structure of proteins (alpha-helices, beta-sheets).[17][18]
-
Validation Application: If you express a recombinant protein, CD spectroscopy is a rapid and cost-effective way to validate that it is properly folded.[19] The acquired spectrum can be compared to a reference spectrum of the known protein or used to estimate the secondary structure content, which can then be compared to predictions from its crystal structure.[18][20]
Fluorescence Spectroscopy
This technique measures the fluorescence emitted from a sample after it absorbs light. It is highly sensitive and can be used to study molecular interactions.[21][22]
-
Validation Application: Fluorescence spectroscopy is a primary method for validating ligand-protein binding affinity.[21][22][23] By monitoring changes in the intrinsic protein fluorescence (from tryptophan residues) or by using a fluorescently labeled ligand upon titration, one can determine the dissociation constant (Kd), thus validating the strength and specificity of the interaction.[24]
Data Integrity and Regulatory Standards
Spectroscopic data intended for regulatory submission must be generated within a framework of established guidelines. The International Council for Harmonisation (ICH) provides guidance, such as ICH Q2(R2), on the validation of analytical procedures, which applies to spectroscopic methods.[25] Similarly, organizations like ASTM International publish standards for the validation and performance of various spectrophotometers (e.g., ASTM D6122).[26][27][28] Adherence to these standards ensures that the validation data is robust, reliable, and defensible.
Conclusion
Spectroscopy is not merely a characterization tool; it is a fundamental pillar of experimental validation. By selecting the appropriate technique, understanding the causality behind its application, and executing a rigorous, self-validating protocol, researchers can generate unimpeachable evidence to support their scientific claims. From the definitive structural proof offered by NMR to the real-time reaction monitoring of FTIR and the sensitive binding analysis of fluorescence spectroscopy, these methods provide the molecular-level insights necessary to transform an experimental result into a validated scientific fact.
References
- Nagy, G., & Micsonai, A. (2020). How accurate is circular dichroism-based model validation?. Journal of Biomolecular Structure and Dynamics, 39(10), 3536-3547.
- JASCO. (2025). CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era.
- ResearchGate. (n.d.). Structural validation by Circular Dichroism spectroscopy. CD spectral...
- MtoZ Biolabs. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy.
- ANSI Webstore. (n.d.). ASTM D6122-01 - Standard Practice for Validation of Multivariate Process Infrared Spectrophotometers.
- ASTM International. (2024). D6122 Standard Practice for Validation of the Performance of Multivariate Online, At-Line, Field and Laboratory Infrared Spectrophotometer, and Raman Spectrometer Based Analyzer Systems.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR.
- Spectro. (n.d.). ICH and USP Regulation for Elemental Impurities in Pharma.
- FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity.
- Sartorius. (2021). Best Practices for Raman Spectroscopy Data Analysis.
- MtoZ Biolabs. (n.d.). Analyzing Protein Structure Using Circular Dichroism Spectroscopy.
- Pacific Northwest National Laboratory. (2023). Practical Guide to Chemometric Analysis of Optical Spectroscopic Data.
- ASTM International. (2025). D8321 Standard Practice for Development and Validation of Multivariate Analyses for Use in Predicting Properties of Petroleum Products, Liquid Fuels, and Lubricants based on Spectroscopic Measurements.
- Lackey, H. E., et al. (2023). Practical Guide to Chemometric Analysis of Optical Spectroscopic Data. ACS Omega, 8(23), 20583–20595.
- Božović, A., & Kulasingam, V. (2013). Quantitative mass spectrometry-based assay development and validation: from small molecules to proteins. Clinical Biochemistry, 46(6), 444-455.
- Royer, C. A. (2006). Fluorescence Techniques in Analysis of Protein–Ligand Interactions. In Methods in Molecular Biology, vol 323. Humana Press.
- ASTM International. (2017). D6122 Standard Practice for Validation of the Performance of Multivariate Process Infrared Spectrophotometers.
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A Senior Application Scientist's Guide to In-Silico Studies and Molecular Docking of Cyclopropanecarboxylic Acids
Introduction: The Rising Prominence of the Cyclopropyl Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a powerful structural motif.[1] Its inherent ring strain and rigidity offer a unique set of properties that can significantly enhance a drug candidate's profile.[1][2] Cyclopropanecarboxylic acids, in particular, are increasingly utilized to confer metabolic stability, improve binding affinity, and lock flexible molecules into bioactive conformations.[1][2] This guide provides a comparative framework for conducting in-silico studies and molecular docking of this important class of compounds, grounded in field-proven insights and validated protocols.
The strategic incorporation of a cyclopropyl group can address several challenges in drug development.[2] By restricting conformational flexibility, it can reduce the entropic penalty of binding to a target protein, thereby enhancing potency.[2] Furthermore, the cyclopropane ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.[1] These advantages underscore the importance of accurate and reliable in-silico methods to predict the behavior of cyclopropanecarboxylic acid derivatives and guide their rational design.
Comparative Analysis of Molecular Docking Platforms
The choice of molecular docking software is a critical decision that can significantly impact the outcome of an in-silico study. While numerous platforms are available, they differ in their search algorithms and scoring functions, which can lead to varying degrees of success for specific ligand classes. For cyclopropanecarboxylic acids, the software must accurately handle the unique stereochemistry and electronic nature of the three-membered ring.
| Software | Search Algorithm | Scoring Function Principle | Strengths for Cyclopropanes | Considerations |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical & Machine-Learning Based | Open-source, computationally efficient, and widely validated.[3] Generally performs well with small, relatively rigid molecules. | Scoring function may not be as accurate for ranking compounds with subtle structural differences. |
| GOLD | Genetic Algorithm | Force-Field Based (ChemScore, GoldScore, etc.) | High flexibility in ligand and protein sidechains. Known for good performance in virtual screening.[4] | Commercial software. Can be computationally intensive. |
| Glide (Schrödinger) | Hierarchical Search Protocol | Empirical (GlideScore) | High accuracy in pose prediction.[5] Well-integrated into a larger drug discovery suite. | Commercial software with a steep learning curve. |
| SwissDock | EADock DSS engine | CHARMM Force-Field Based | Web-based and user-friendly, making it accessible for researchers without extensive computational resources.[6] | Less flexibility in parameter customization compared to standalone software. |
| CovDock (Schrödinger) | Glide-based with covalent reaction modeling | Prime Energy Model | Essential for cyclopropane derivatives designed to form covalent bonds with their target.[4][5] | Requires knowledge of the specific covalent reaction mechanism. |
Expert Insight: While AutoDock Vina offers a robust and accessible starting point, for projects involving significant protein flexibility or requiring high-accuracy ranking of close analogs, commercial packages like GOLD or Glide may provide an advantage. For cyclopropanecarboxylic acids designed as covalent inhibitors, specialized tools like CovDock are indispensable.[4][5]
Experimental Workflow: Docking a Cyclopropanecarboxylic Acid Inhibitor into ENPP1
This section details a validated protocol for docking a hypothetical cyclopropanecarboxylic acid inhibitor into Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key enzyme in cancer immunotherapy.[6][7][8] This workflow is based on common practices using AutoDock Vina and serves as a practical guide for researchers.
Step-by-Step Methodology
1. Target Preparation:
-
Objective: To prepare the ENPP1 protein structure for docking by removing non-essential molecules and adding necessary atoms.
-
Protocol:
-
Download the crystal structure of human ENPP1 from the Protein Data Bank (PDB).
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Add polar hydrogens to the protein, as these are often not resolved in crystal structures but are crucial for hydrogen bonding.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock.[9]
-
2. Ligand Preparation:
-
Objective: To generate a 3D structure of the cyclopropanecarboxylic acid derivative and prepare it for docking.
-
Protocol:
-
Draw the 2D structure of the cyclopropanecarboxylic acid derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable bonds within the ligand. The cyclopropane ring itself is rigid, but bonds connecting it to other parts of the molecule should be allowed to rotate.
-
Save the prepared ligand in the PDBQT file format.[9]
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation, focusing on the active site of ENPP1.
-
Protocol:
-
Identify the active site of ENPP1. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from published literature.[7] Key residues in the ENPP1 active site include Tyr322, Asp358, and His517.[10]
-
Define a 3D grid box that encompasses the entire active site with some additional space to allow for ligand flexibility.
-
The size and center of the grid box are critical parameters that need to be carefully set.[11]
-
4. Running the Docking Simulation:
-
Objective: To perform the molecular docking using AutoDock Vina.
-
Protocol:
-
Use the command-line interface to run AutoDock Vina, providing the prepared receptor and ligand files, as well as the grid box parameters.
-
The exhaustiveness parameter in Vina controls the thoroughness of the search.[12] A higher value increases the chances of finding the optimal binding pose but also increases the computational time. An exhaustiveness of 8 is a common starting point.[12]
-
Vina will generate an output file containing multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Interpreting Results and Experimental Validation
The output of a docking simulation is a set of predicted binding poses and their corresponding scores. The trustworthiness of these predictions must be established by correlating them with experimental data.
Binding Pose Analysis:
-
The top-ranked poses should be visually inspected to ensure they are chemically reasonable.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the cyclopropanecarboxylic acid and the active site residues of ENPP1. For instance, docking studies of ENPP1 inhibitors have shown key interactions with residues like Tyr322 and Asp358.[10]
Correlation with Experimental Data:
-
A strong correlation between the predicted binding affinities and experimentally determined inhibition values (e.g., IC50) provides confidence in the docking protocol.[13][14]
-
For a series of cyclopropanecarboxylic acid analogs, a good docking protocol should be able to rank the compounds in an order that reflects their experimental potencies.
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Analog 1 | -8.5 | 15.2 |
| Analog 2 | -9.2 | 9.8 |
| Analog 3 | -7.8 | 26.4 |
| Analog 4 | -9.5 | 5.1 |
Note: The data in this table is hypothetical and for illustrative purposes. A good correlation would show that lower (more favorable) docking scores correspond to lower IC50 values.
In-Silico ADME and Pharmacokinetic Predictions
Beyond target binding, the success of a drug candidate depends on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In-silico tools can provide early predictions of these properties for cyclopropanecarboxylic acid derivatives.
-
Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five.
-
Absorption: Parameters like Caco-2 permeability and human intestinal absorption can be predicted. Studies have shown that some cyclopropanecarboxylic acid derivatives exhibit good gastrointestinal absorption.[1]
-
Distribution: Predictions of blood-brain barrier penetration are crucial for CNS-targeting drugs. Some cyclopropane-containing compounds are designed to have increased brain permeability.[2]
-
Metabolism: The cyclopropane ring is known for its metabolic stability, a property that can be further investigated using in-silico metabolite prediction tools.[1]
-
Excretion and Toxicity: In-silico models can predict potential toxicities and routes of excretion.
Web-based tools like SwissADME provide a user-friendly platform for these predictions.
Conclusion and Future Perspectives
In-silico studies and molecular docking are indispensable tools in the modern drug discovery pipeline for cyclopropanecarboxylic acids. By carefully selecting the appropriate software, employing a validated protocol, and critically evaluating the results against experimental data, researchers can gain valuable insights into the structure-activity relationships of these compounds. The continued development of more accurate scoring functions and the integration of machine learning will further enhance the predictive power of these computational methods, accelerating the discovery of novel therapeutics built around the versatile cyclopropane scaffold.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
Understanding the Compound: Hazard Profile of 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acid
Before any disposal protocol can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound is a solid, white powder.[1] While extensive toxicity data may not be available, Safety Data Sheets (SDS) consistently highlight the following potential hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
In the event of exposure, immediate first aid is crucial. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1][2] For skin contact, wash off immediately with plenty of soap and water.[1][2] If inhaled, move the person to fresh air.[1][2] In all cases of significant exposure or if symptoms persist, seek medical attention.[1][2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that must align with institutional protocols and national regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[3][4][5]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the irritant nature of this compound, the following PPE is mandatory when handling the waste:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1][2]
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[1][2]
-
Respiratory Protection: While typically not required under normal use with adequate ventilation, if there is a risk of generating dust, a NIOSH-approved respirator should be used.[1]
Step 2: Waste Characterization and Segregation - The Foundation of Compliance
Accurate waste characterization is a cornerstone of compliant disposal. This compound waste must be treated as hazardous chemical waste.
-
Do Not Co-mingle: This waste should not be mixed with non-hazardous laboratory trash.
-
Segregate from Incompatible Materials: Keep this waste separate from oxidizing agents, with which it is incompatible.[1]
-
Solid vs. Liquid Waste: If the compound is in its solid form, it should be collected as solid chemical waste. If it is dissolved in a solvent, it should be collected as liquid chemical waste, with the solvent composition clearly identified on the waste label.
Step 3: Containerization and Labeling - Clarity for Safety
Proper containerization and labeling prevent accidental exposures and ensure that the waste is handled correctly by disposal personnel.
-
Container Selection: Use a designated, leak-proof container that is compatible with the chemical. The original container, if in good condition, is often a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7] The label should also indicate the primary hazards (e.g., "Irritant").
Step 4: Accumulation and Storage - Managing Waste in the Laboratory
Laboratories generating hazardous waste must adhere to regulations regarding its accumulation. In the United States, these are often managed as Satellite Accumulation Areas (SAAs).[3][6][7]
-
At or Near the Point of Generation: The waste container should be kept at or near the location where the waste is generated.[3][7]
-
Under Operator Control: The container must be under the control of the laboratory personnel.[3]
-
Securely Closed: The container must be kept securely closed except when adding waste.
-
Volume Limits: Be aware of the volume limits for SAAs, which are typically up to 55 gallons of hazardous waste.[3][6]
Step 5: Arranging for Final Disposal - Partnering with Professionals
The final step is to arrange for the pickup and disposal of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow Institutional Procedures: Adhere to your organization's specific protocols for requesting a waste pickup.
-
Documentation: Ensure all necessary paperwork is completed accurately.
-
Professional Disposal: The licensed waste vendor will transport the chemical to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic solid is incineration at a high temperature, which ensures complete destruction of the compound. Landfilling is generally not a suitable option for this type of chemical waste.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | White Powder Solid | [1] |
| Melting Point | 127 - 132 °C | [1] |
By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.
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- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
An In-Depth Technical Guide for Laboratory Professionals
In the dynamic environment of drug discovery and chemical synthesis, the well-being of researchers is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols for handling 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid. By understanding the inherent chemical properties and potential hazards, you can create a secure and productive laboratory setting.
Understanding the Compound: A Hazard Analysis
The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Can cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2]
The carboxylic acid functional group suggests that it is a weak acid and may be corrosive.[3] Therefore, it is crucial to avoid contact with skin, eyes, and clothing, and to prevent the formation of dust during handling.[1][2]
Core Principles of Protection: Selecting the Right PPE
A multi-layered approach to PPE is essential for minimizing exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solid Handling | Chemical safety goggles | Nitrile gloves | Lab coat | N95 or P95 respirator (if dust is generated)[4] |
| Solution Preparation & Transfers | Chemical safety goggles and face shield[4] | Nitrile or neoprene gloves[5] | Chemical-resistant apron over lab coat | Not generally required if handled in a fume hood |
| Running Reactions | Chemical safety goggles | Nitrile or neoprene gloves[5] | Lab coat | Not generally required if handled in a fume hood |
| Spill Cleanup (Small) | Chemical safety goggles | Chemical-resistant gloves | Lab coat | N95 or P95 respirator |
It is imperative to always consult the specific Safety Data Sheet (SDS) for the most accurate and up-to-date PPE recommendations. [6]
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is critical for ensuring a safe laboratory environment.
Weighing and Solid Transfers
The primary risk during this stage is the inhalation of fine powder.
-
Work in a Ventilated Area: Always handle the solid compound inside a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.
-
Don Appropriate PPE: Wear safety goggles, nitrile gloves, and a lab coat. If there is a potential for significant dust generation, an N95 or P95 respirator is recommended.[4]
-
Use Proper Technique: Handle the solid gently to avoid creating airborne dust. Use a spatula for transfers and avoid pouring the powder directly.
-
Clean Up Spills Immediately: In case of a small spill, carefully sweep up the solid and place it in a designated waste container.
Solution Preparation
The main hazard during this process is accidental splashes.
-
Enhanced Eye and Face Protection: In addition to safety goggles, wear a face shield for an extra layer of protection against splashes.[4]
-
Select Appropriate Gloves: While nitrile gloves offer good protection, for prolonged handling or when using certain solvents, consider more robust options like neoprene gloves.[5] Always check a glove compatibility chart.
-
Add Acid to Water: When preparing aqueous solutions, always add the acid to the water slowly to dissipate any heat generated.
-
Work in a Fume Hood: All solution preparations should be conducted within a chemical fume hood.
Emergency Procedures: Being Prepared for the Unexpected
Accidents can happen, and a well-defined emergency plan is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[1][2]
-
Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell.[1]
Responsible Disposal
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves and weighing papers, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container for halogenated organic waste.[7] Do not pour chemical waste down the drain.[2]
-
Follow Institutional Guidelines: Always adhere to your institution's specific protocols for hazardous waste disposal.
Workflow for Safe Handling
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
By integrating these safety measures into your daily laboratory practices, you can ensure a secure working environment for yourself and your colleagues.
References
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
- Fisher Scientific. (2021-12-24). SAFETY DATA SHEET: 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid.
- ChemicalBook. (2025-07-05). 1-(4-METHOXYPHENYL)
- AK Scientific, Inc. Safety Data Sheet (United States): this compound.
- Allan Chemical Corporation. (2025-10-23). How to Choose PPE for Chemical Work.
- BenchChem. (2025-12). Proper Disposal of Fluorocyclopropane: A Comprehensive Guide.
- Scribd. Lab Reports - Carboxylic Acid Test.
- JoVE. (2017-07-14). Proper Use of Personal Protective Equipment PPE.
- Synergy Recycling. Cyclopropane Disposal.
- OSHA Training School. (2024-01-19).
- Service Thread. (2024-04-25). Discover the Various Types of PPE for Optimal Chemical Safety.
- LabsContour. (2024-04-05). The importance of Personal Protective Equipment in the handling of chemicals.
- Fisher Scientific. (2023-08-25). SAFETY DATA SHEET: 2-Hydroxyquinoline-3-carboxylic acid.
- CHEMM. Personal Protective Equipment (PPE).
- DENIOS Inc. Corrosive Substances: Handling & Safety in Businesses.
- Air Liquide. (2020-08-03).
- Fisher Scientific.
- ACTenviro. (2024-07-19). How To Effectively Handle and Manage Corrosive Chemicals.
- Sigma-Aldrich. (2025-10-15).
- Airgas. (2018-07-05).
- Occupational Safety and Health Administration (OSHA).
- Cornell University EHS. 8.9 Corrosives.
- Sigma-Aldrich. 1-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid.
- CymitQuimica. (2025-12-31).
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. falseguridad.com [falseguridad.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
